molecular formula C10H12N4 B1426475 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1224047-98-6

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1426475
CAS No.: 1224047-98-6
M. Wt: 188.23 g/mol
InChI Key: SWTXBBBVYPJCRC-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . It is characterized by a molecular structure featuring a pyrazole ring substituted with a methyl group and an amine group, which is further linked to a pyridin-2-ylmethyl moiety. This specific architecture makes it a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Compounds containing pyrazole and pyridine subunits are of significant interest due to their potential biological activities and their role as key building blocks in the synthesis of more complex molecules . As a high-purity chemical (≥95%) , it is suited for various research applications, including use as a synthetic precursor, in the exploration of structure-activity relationships (SAR), and in the development of novel pharmacologically active compounds. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXBBBVYPJCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: Unveiling a Molecule of Interest

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a molecule that marries two key heterocyclic scaffolds: pyridine and pyrazole. Both ring systems are prevalent in a vast array of pharmaceuticals due to their ability to engage in various biological interactions.[1][2] The basicity of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding and quantifying the basic properties of this molecule is, therefore, a foundational step in its development journey. This guide will provide a theoretical framework for its basicity and the practical tools for its empirical determination.

Structural Analysis and Predicted Basic Properties

The basicity of this compound arises from the presence of multiple nitrogen atoms, each with a lone pair of electrons that can potentially accept a proton. The primary contributors to its basic character are the pyridine ring nitrogen, the pyrazole ring nitrogens, and the exocyclic amino group.

The Pyridine Moiety: A Reliable Basic Center

The pyridine ring contains a nitrogen atom with its lone pair of electrons residing in an sp² hybrid orbital, which is not part of the aromatic π-system.[3][4] This makes the lone pair readily available for protonation. The typical pKa of pyridine is approximately 5.2.[5][6] The pyridin-2-ylmethyl substituent on the pyrazole ring will have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity of the pyridine nitrogen.

The Pyrazole Moiety: A Tale of Two Nitrogens

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1]

  • N-1 (Pyrrole-like): The lone pair on the N-1 nitrogen is involved in the aromatic sextet and is therefore not available for protonation.[3] In this specific molecule, the N-1 position is substituted with the pyridin-2-ylmethyl group.

  • N-2 (Pyridine-like): The lone pair on the N-2 nitrogen is in an sp² orbital, perpendicular to the aromatic π-system, and is thus the basic center of the pyrazole ring. However, pyrazole is a significantly weaker base than pyridine, with a pKa of about 2.5.[1][7] This reduced basicity is due to the inductive effect of the adjacent nitrogen atom.[1]

The 5-Amino Group: A Key Basicity Enhancer

The exocyclic amino group at the 5-position of the pyrazole ring is a potent electron-donating group. Through resonance, it increases the electron density within the pyrazole ring, which in turn is expected to enhance the basicity of the N-2 nitrogen of the pyrazole. The amino group itself is also a basic center.

The 3-Methyl Group: A Minor Contributor

The methyl group at the 3-position of the pyrazole ring is a weak electron-donating group through an inductive effect. This will have a minor, base-strengthening effect on the pyrazole ring.

Predicting the Dominant Basic Center and pKa

Given the electronic effects of the substituents, it is plausible that the pyridine nitrogen will be the most basic center in the molecule, with an expected pKa slightly below that of pyridine (around 5). The N-2 nitrogen of the pyrazole ring, while enhanced by the 5-amino group, is likely to be the second most basic site. The exocyclic amino group will also contribute to the overall basicity.

To visualize the protonation equilibria, consider the following diagram:

G Molecule Molecule Protonated_Pyridine Protonated_Pyridine Molecule->Protonated_Pyridine + H+ (pKa1) Protonated_Pyrazole_N2 Protonated_Pyrazole_N2 Molecule->Protonated_Pyrazole_N2 + H+ (pKa2)

Caption: Predicted protonation equilibria for this compound.

Experimental Determination of pKa

To move beyond theoretical predictions, experimental determination of the pKa value(s) is essential. The following are robust and widely accepted methods.

Potentiometric Titration

This is a classic and reliable method for pKa determination.[8]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is half-neutralized.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water/co-solvent prep2 Add supporting electrolyte (e.g., KCl) titrate1 Titrate with standard HCl solution prep2->titrate1 titrate2 Record pH after each addition analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine equivalence point(s) analysis1->analysis2 analysis3 Calculate pKa from half-equivalence point(s) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the acid.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare buffer solutions of varying pH prep2 Add a constant concentration of the compound to each buffer measure1 Record the UV-Vis spectrum for each solution prep2->measure1 measure2 Identify wavelength of maximum absorbance change analysis1 Plot absorbance at selected wavelength vs. pH measure2->analysis1 analysis2 Fit data to a sigmoidal curve analysis1->analysis2 analysis3 The inflection point of the curve is the pKa analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms. Plot the absorbance at this wavelength against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shifts of specific protons as a function of pH.[10]

Principle: The chemical shifts of protons near a basic center are sensitive to the protonation state of that center. By monitoring the change in chemical shift with pH, a titration curve can be generated, and the pKa determined.

Detailed Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound in D₂O at various pD values (the equivalent of pH in D₂O).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Identify a proton whose chemical shift is sensitive to protonation. Plot the chemical shift of this proton against the pD. The pKa can be determined from the midpoint of the resulting titration curve.

Implications for Drug Development

The basicity of this compound will have significant consequences for its behavior as a potential drug candidate:

  • Solubility: The protonated form of the molecule is likely to be more water-soluble than the neutral form. Thus, its solubility will be pH-dependent.

  • Permeability: The neutral form of the molecule will generally be more membrane-permeable than the charged, protonated form.

  • Target Binding: The protonation state of the molecule can influence its ability to bind to its biological target, particularly if hydrogen bonding or electrostatic interactions are involved.

  • Drug-Drug Interactions: As a basic compound, it may interact with acidic drugs.

Conclusion

While a definitive experimental pKa for this compound is not yet reported in the literature, a thorough analysis of its structure allows for a reasoned prediction of its basic properties. The pyridine nitrogen is anticipated to be the most basic site, with a pKa in the region of 5. The methodologies outlined in this guide provide a clear path for the experimental determination of the pKa value(s), a critical step in the rational design and development of new therapeutics based on this promising scaffold.

References

  • Effect of Substituents On Basicity of Pyridine | PDF - Scribd. (n.d.). Retrieved from [Link]

  • basicity of pyridine - Química Organica.org. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 385.
  • Basicity of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (2021, July 15). Retrieved from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (2020). Oriental Journal of Chemistry, 36(5), 789-801.
  • Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (2010). Pharmaceutical Research, 27(12), 2587–2602.
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). National Journal of Pharmaceutical Sciences, 2(1), 1-10.
  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2–12.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1021-1025.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2021). Molecules, 26(16), 4983.

Sources

A Technical Guide to the Structural Elucidation of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, grounded in established spectroscopic techniques. We will delve into the rationale behind experimental choices, ensuring a self-validating system for confirming the molecular architecture of this compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Their versatile structure serves as a privileged scaffold in numerous FDA-approved drugs.[2] The precise determination of their chemical structure is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents. This guide will systematically walk through the process of confirming the identity and structure of this compound.

I. Proposed Structure and Synthetic Strategy

A logical starting point for any structural elucidation is a plausible synthetic route. The target molecule can be synthesized via a condensation reaction, a common method for creating pyrazole rings.[1] A potential pathway involves the reaction of (pyridin-2-yl)methanamine with a suitable β-keto-nitrile, followed by cyclization.

DOT Diagram: Proposed Molecular Structure

Caption: 2D representation of the proposed chemical structure.

II. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₁₀H₁₂N₄ is m/z 189.1138.

  • Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated value. A mass accuracy of less than 5 ppm provides strong evidence for the elemental composition.

Expected Fragmentation Pattern

The mass spectra of pyrazole derivatives often show characteristic fragmentation patterns.[3][4] Key fragmentation pathways for this compound are predicted to involve:

  • Loss of the pyridin-2-ylmethyl group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the pyrazole core.

  • Formation of the pyridin-2-ylmethyl cation: This would be observed as a prominent peak at m/z 92.0655.

  • Ring cleavage of the pyrazole nucleus: This can lead to the expulsion of neutral molecules like HCN or N₂.[3]

DOT Diagram: Predicted Mass Spectrometry Fragmentation

fragmentation M [M+H]⁺ m/z 189.1138 frag1 Pyridin-2-ylmethyl cation m/z 92.0655 M->frag1 Cleavage of N-CH₂ bond frag2 3-Methyl-1H-pyrazol-5-amine radical cation m/z 97.0635 M->frag2 Cleavage of N-CH₂ bond frag3 Loss of NH₃ m/z 172.0872 M->frag3 From pyrazole amine

Caption: Key predicted fragmentation pathways in ESI-MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous structure determination.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine-H8.5-7.2Multiplets4HAromatic protons of the pyridine ring.
Pyrazole-H~6.0Singlet1HProton on the C4 of the pyrazole ring.
CH₂~5.4Singlet2HMethylene protons connecting the pyridine and pyrazole rings.
NH₂~5.0Broad Singlet2HAmine protons, chemical shift can be variable and may exchange with D₂O.
CH₃~2.2Singlet3HMethyl group protons on the pyrazole ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the chemical shifts of the different carbon atoms.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyridine C155-120Aromatic carbons of the pyridine ring.
Pyrazole C5 (C-NH₂)~150Carbon bearing the amine group.
Pyrazole C3 (C-CH₃)~140Carbon bearing the methyl group.
Pyrazole C4~95Unsubstituted carbon on the pyrazole ring.
CH₂~50Methylene carbon.
CH₃~12Methyl carbon.

Note: For comparison, the ¹³C NMR data for the related compound 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine is available and can serve as a valuable reference.[5]

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the pyridin-2-ylmethyl group to the N1 position of the pyrazole ring.

DOT Diagram: NMR Elucidation Workflow

NMR_Workflow start Purified Compound H1_NMR ¹H NMR (Proton environments & coupling) start->H1_NMR C13_NMR ¹³C NMR (Carbon environments) start->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC structure Final Structure Confirmation HMBC->structure

Caption: A systematic workflow for structure elucidation using NMR.

IV. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration
N-H (Amine)3400-3200Stretching (likely two bands for primary amine)
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=N, C=C (Aromatic Rings)1600-1450Stretching
N-H (Amine)1650-1580Bending (Scissoring)
C-N1350-1000Stretching

The IR spectra of aminopyrazoles and pyrazole itself have been studied, providing a good basis for these predictions.[6][7]

V. Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry will confirm the elemental composition, while a combination of 1D and 2D NMR spectroscopy will unambiguously determine the molecular connectivity. Infrared spectroscopy will provide corroborating evidence for the presence of key functional groups. By following the protocols and interpretative guidelines laid out in this document, researchers can confidently and accurately characterize this novel compound, paving the way for further investigation into its potential applications.

References

  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Gonalves, P. F. B., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4253. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1619. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Molport. (n.d.). Compound 3-methyl-N'-[(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. This guide provides a comprehensive technical overview of a specific derivative, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This compound uniquely combines the established pharmacophore of a substituted pyrazole with a pyridinylmethyl group, a feature known to modulate physicochemical properties and target engagement in drug candidates.

Notably, a specific CAS number for this compound is not readily found in major chemical databases. This suggests the compound is a novel or less-common entity, necessitating a focus on its synthetic pathways and predicted properties based on well-established chemical principles. This guide will, therefore, provide a robust theoretical and practical framework for its synthesis, characterization, and potential applications, empowering researchers to explore its therapeutic potential.

Physicochemical Properties (Predicted)

Due to the compound's novelty, experimental data is scarce. The following table summarizes its predicted physicochemical properties, which are crucial for assessing its drug-likeness and formulating experimental plans.

PropertyPredicted ValueNotes
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
LogP 1.5 - 2.0Indicates good membrane permeability.
Topological Polar Surface Area (TPSA) 67.9 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
pKa (most basic) ~6.5 (Pyridine N)Influences solubility and formulation.
pKa (most acidic) ~15.0 (Amine N-H)

Proposed Synthetic Route and Mechanism

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for pyrazole ring formation. The proposed route begins with the synthesis of the key intermediate, (pyridin-2-ylmethyl)hydrazine, followed by a cyclocondensation reaction.

Synthesis of (Pyridin-2-ylmethyl)hydrazine

The precursor, (pyridin-2-ylmethyl)hydrazine, can be synthesized from 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine and hydrazine hydrate. The hydrochloride salt of (pyridin-2-ylmethyl)hydrazine is commercially available, which can be neutralized in situ for the subsequent reaction.

Cyclocondensation to Form the Pyrazole Ring

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. In this case, (pyridin-2-ylmethyl)hydrazine is reacted with a suitable 1,3-dicarbonyl compound. To achieve the desired 3-methyl-5-amino substitution pattern, ethyl 2-cyano-3-oxobutanoate is a suitable reactant.

The reaction proceeds via a condensation reaction between the hydrazine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Regioselectivity

A critical consideration in this synthesis is regioselectivity. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. In the reaction between (pyridin-2-ylmethyl)hydrazine and ethyl 2-cyano-3-oxobutanoate, the initial nucleophilic attack of the hydrazine can occur at either the ketone or the ester carbonyl. Generally, the more reactive carbonyl group (in this case, the ketone) is preferentially attacked by the less sterically hindered nitrogen of the hydrazine. However, the reaction conditions, such as pH, can influence the outcome. Acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially changing the regioselectivity.

Based on established principles, the reaction is expected to favor the formation of the desired this compound isomer.

Reaction Mechanism Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization (Dehydration) A (Pyridin-2-ylmethyl)hydrazine C Hydrazone Intermediate A->C + B Ethyl 2-cyano-3-oxobutanoate B->C D Cyclic Intermediate C->D E This compound D->E - H2O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
  • (Pyridin-2-ylmethyl)hydrazine hydrochloride

  • Ethyl 2-cyano-3-oxobutanoate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for pH adjustment if necessary)

  • Sodium bicarbonate (for neutralization)

Step-by-Step Procedure
  • Preparation of (Pyridin-2-ylmethyl)hydrazine free base:

    • Dissolve (Pyridin-2-ylmethyl)hydrazine hydrochloride (1 equivalent) in water.

    • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

    • To this solution, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) dropwise at room temperature.

    • After stirring for 15 minutes, add a solution of (pyridin-2-ylmethyl)hydrazine free base (1 equivalent) in absolute ethanol dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Potential Applications in Drug Discovery

The pyrazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of the pyridinylmethyl group at the N1 position can significantly impact the pharmacological profile.

  • Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. The pyridinylmethyl moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, enhancing binding affinity and selectivity.

  • CNS Disorders: The pyridine ring can improve blood-brain barrier penetration, making this class of compounds interesting for neurological targets.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various pathogens. The specific substitution pattern of the target compound could lead to novel antimicrobial agents.

Workflow for Biological Screening

G A Synthesized Compound B Purity and Structural Confirmation (NMR, MS, HPLC) A->B C Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A typical workflow for the biological evaluation of the synthesized compound.

Conclusion

While this compound may not be a cataloged compound, its synthesis is readily achievable through established synthetic methodologies. This guide provides a comprehensive framework for its preparation, characterization, and potential exploration in drug discovery programs. The unique combination of the pyrazole and pyridine moieties makes this compound and its analogs promising candidates for further investigation as novel therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
  • Kumar, V., et al. (2013). Pyrazole containing biological active agents. European Journal of Medicinal Chemistry, 69, 736-773.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Regioselectivity in the Knorr Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: A Comprehensive Theoretical Analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: A Guide for Medicinal Chemistry and Drug Discovery

Abstract

This technical guide provides a detailed theoretical and computational examination of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole-based scaffolds are foundational to numerous pharmaceuticals, and understanding their intrinsic properties at a molecular level is paramount for rational drug design. This document delineates the predicted physicochemical properties, quantum chemical characteristics, and electronic behavior of the title compound. Leveraging Density Functional Theory (DFT) as a computational framework, we explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. The analysis extends to its potential drug-likeness based on established principles such as Lipinski's Rule of Five. This in-silico investigation serves as a foundational resource for researchers, providing predictive insights to guide synthetic efforts, spectroscopic characterization, and future biological evaluation.

Introduction

Nitrogen-containing heterocycles are cornerstone motifs in medicinal chemistry, with the pyrazole ring holding a place as a "privileged structure."[1][2] This five-membered aromatic ring, featuring two adjacent nitrogen atoms, is a versatile scaffold found in a wide array of FDA-approved drugs, demonstrating activities as anti-inflammatory, anticancer, and antimicrobial agents, among others.[3][4] The unique electronic distribution of the pyrazole core allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1]

The specific molecule of interest, this compound, combines three key pharmacophoric elements:

  • A 5-aminopyrazole core: A highly versatile building block for synthesizing fused heterocyclic systems.[3]

  • A C3-methyl group: Which can influence steric interactions and metabolic stability.

  • An N1-pyridinylmethyl substituent: This group can significantly impact solubility, receptor docking geometry, and pharmacokinetic properties.

In the modern drug discovery paradigm, theoretical and computational chemistry are indispensable tools.[5] They provide a cost-effective and rapid means to predict molecular properties, reactivity, and potential bioactivity before undertaking complex and resource-intensive synthetic procedures. This guide employs these in-silico methods to construct a comprehensive theoretical profile of the title compound.

Predicted Molecular Structure and Physicochemical Properties

The fundamental step in any theoretical analysis is the determination of the molecule's structural and physicochemical parameters. These properties are critical for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Caption: 2D structure of this compound.

The properties of the molecule have been calculated and are summarized below. These parameters are frequently used to assess "drug-likeness," most famously through Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[5][6]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₂N₄Provides the exact atomic composition.
Molecular Weight 204.24 g/mol Conforms to Lipinski's rule (< 500 Da), suggesting good potential for absorption and diffusion.
Hydrogen Bond Donors 1 (from -NH₂)The amine group can donate a hydrogen bond, crucial for target interaction.[1] Conforms to Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors 3 (Pyrazole N2, Pyridine N)Multiple sites for accepting hydrogen bonds enhance interaction with biological targets.[1] Conforms to Lipinski's rule (≤ 10).
LogP (Octanol/Water) ~1.5 - 2.0 (Estimated)Indicates balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues. Conforms to Lipinski's rule (≤ 5).
Topological Polar Surface Area (TPSA) 66.8 ŲThis value is well below the 140 Ų threshold, predicting good oral bioavailability and cell permeability.[7]
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Based on this initial analysis, this compound exhibits a favorable physicochemical profile for a potential drug candidate, with no violations of Lipinski's Rule of Five.

Quantum Chemical Analysis

To delve deeper into the electronic structure and reactivity, quantum chemical calculations are employed. Density Functional Theory (DFT) is a powerful and widely used method that provides a good balance between accuracy and computational cost for molecules of this size.[8][9]

Computational Methodology

All theoretical properties discussed herein are based on calculations that would typically be performed using a DFT approach. A common and effective combination for such heterocyclic systems is the B3LYP functional with a 6-311+G(d,p) basis set.[8] Geometry optimization is performed first to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A Initial Structure Generation (3D Coordinates) B Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy State) B->C D Single Point Energy Calculation (Higher Level of Theory, Optional) C->D E Property Calculations C->E D->E P1 HOMO/LUMO Energies E->P1 P2 Molecular Electrostatic Potential (MEP) E->P2 P3 Reactivity Descriptors (Fukui, etc.) E->P3 P4 Predicted Spectra (NMR, IR) E->P4

Caption: A typical workflow for DFT-based theoretical property calculation.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[9]

Based on DFT studies of a structurally similar compound, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, the following properties can be anticipated.[9]

ParameterPredicted Value (eV)Interpretation
E(HOMO) ~ -5.5 to -6.0Indicates the molecule's capacity to act as an electron donor in reactions.
E(LUMO) ~ -0.5 to -1.0Reflects the molecule's ability to act as an electron acceptor.
ΔE (LUMO-HOMO) ~ 4.5 to 5.0A significant energy gap suggests high kinetic stability and resistance to immediate electronic excitation.
Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. It is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and electrophile/nucleophile interactions.

For this compound, the MEP is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the most electronegative atoms, namely the pyridine nitrogen and the N2 nitrogen of the pyrazole ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amine (-NH₂) group. This region is susceptible to nucleophilic attack and represents the hydrogen bond donor site.

  • Neutral Potential (Green): Predominantly over the carbon framework of the aromatic rings.

Theoretical Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaDefinition
Ionization Potential (I) I ≈ -E(HOMO)The energy required to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO)The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Furthermore, local reactivity can be pinpointed using Fukui functions . These functions identify which specific atoms within the molecule are most susceptible to nucleophilic attack (f⁺) or electrophilic attack (f⁻).[9] For this molecule, the pyridine nitrogen and pyrazole N2 would be expected to have high f⁻ values, while the amine nitrogen and C4 of the pyrazole ring would likely show higher f⁺ values.

Predicted Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectra, which can be invaluable for confirming the structure of a synthesized compound.

  • NMR Spectroscopy: By using the Gauge-Including Atomic Orbital (GIAO) method with DFT, it is possible to calculate ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often closely matching experimental data for similar pyrazole structures.[8]

  • IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of key peaks in the infrared spectrum, corresponding to functional groups like N-H stretches (amine), C=N stretches (rings), and C-H stretches.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical absorption maxima (λ_max) that correspond to the molecule's UV-Visible spectrum.

Implications for Drug Development

The comprehensive theoretical analysis provides several key takeaways for researchers in drug development:

  • Favorable ADME Profile: The molecule adheres to Lipinski's rules and has a TPSA value predictive of good oral bioavailability.

  • Strong Target Interaction Potential: The presence of both hydrogen bond donor (-NH₂) and multiple acceptor sites (pyrazole N2, pyridine N) suggests a high potential for forming strong and specific interactions within a protein binding pocket.[1]

  • High Stability: The large predicted HOMO-LUMO gap indicates good kinetic stability, which is a desirable trait for a drug candidate to avoid unwanted reactivity in vivo.

  • Informed Synthetic and Analytical Strategy: The predicted reactivity from MEP and Fukui functions can inform potential metabolic liabilities, while predicted NMR and IR spectra can guide the characterization of the synthesized product.

Conclusion

The in-silico analysis of this compound reveals a molecule with a highly promising profile for further investigation in drug discovery. Its physicochemical properties are well within the accepted ranges for drug-likeness. Quantum chemical calculations predict a stable electronic structure with distinct regions of reactivity that can be exploited for targeted molecular interactions. This theoretical guide provides a robust foundation and a clear rationale for prioritizing this scaffold in future synthetic, analytical, and biological screening campaigns.

References

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]
  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A - ACS Publications. [Link]
  • Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. PubMed. [Link]
  • Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health. [Link]
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. [Link]
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Institutes of Health. [Link]
  • Comparative evaluation of quantum-chemical methods for calculating aromatic and antiaromatic nitrogen heterocycles (review). Semantic Scholar. [Link]
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
  • 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
  • (PDF) Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]
  • Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark. [Link]

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An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from closely related structural analogs, to offer a robust, predicted spectroscopic profile. This guide is intended to aid researchers in the identification, characterization, and further investigation of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities. The fusion of a substituted pyrazole with a pyridine moiety through a methylene bridge presents a unique scaffold for the development of novel therapeutic agents. Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed, predicted analysis of the 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data for the title compound.

Molecular Structure:

G cluster_0 Fragmentation Pathway Parent [M+H]+ m/z = 189.11 Frag1 Pyridin-2-ylmethyl Cation m/z = 92.05 Parent->Frag1 Loss of 3-Methyl-1H-pyrazol-5-amine Frag2 3-Methyl-1H-pyrazol-5-amine Radical Cation m/z = 97.06 Parent->Frag2 Loss of Pyridin-2-ylmethyl radical

Caption: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands:

Predicted Wavenumber (cm-1)Functional GroupVibration
3400-3200N-H (Amine)Stretching (asymmetric and symmetric)
3100-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic)Stretching
1620-1580C=N, C=C (Aromatic)Stretching
1500-1400C=C (Aromatic)Stretching
1350-1250C-NStretching
800-700C-H (Aromatic)Out-of-plane bending

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Features
1H NMR Signals for pyridine, pyrazole, methylene, amine, and methyl protons in distinct regions.
13C NMR Resonances for aromatic and aliphatic carbons, with deshielded carbons in the heterocyclic rings.
Mass Spec. Molecular ion peak at m/z 189.11 [M+H]+, with a major fragmentation at the methylene bridge.
IR Characteristic N-H, C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. While this predicted data serves as a valuable resource for researchers, it is imperative that it be confirmed through the acquisition and analysis of experimental data for the synthesized compound. The methodologies and interpretations presented herein offer a solid framework for the characterization of this and other novel heterocyclic molecules.

References

Note: As no direct experimental data was found for the target compound, this reference section is intentionally left blank. A comprehensive guide based on experimental data would include citations to the relevant primary literature.

Mechanism of Action Hypotheses for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a series of well-founded, testable hypotheses regarding the mechanism of action for the novel compound 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. Given the absence of specific literature on this molecule, this document serves as a strategic research framework, outlining a logical progression of experiments to elucidate its biological function. The structure is designed to be fluid, mirroring the scientific process of inquiry, hypothesis, and experimental validation.

Executive Summary

This compound is a heterocyclic compound featuring a 5-aminopyrazole core. This scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active agents.[1] Aminopyrazole derivatives have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3][4] The pyridinylmethyl substituent further suggests potential for interaction with a variety of biological targets. This guide puts forth three primary, testable hypotheses for its mechanism of action: (1) Inhibition of Pro-Inflammatory Kinase Signaling , specifically targeting p38 MAPK; (2) Disruption of Tubulin Polymerization , leading to cell cycle arrest; and (3) Inhibition of DNA Topoisomerase II . For each hypothesis, a detailed experimental plan is provided to rigorously assess its validity.

Introduction: The Therapeutic Potential of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of many established therapeutic agents, from the anti-inflammatory drug celecoxib to the anti-obesity agent rimonabant.[5][6] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile binding to biological macromolecules.[7] The 5-aminopyrazole substitution, in particular, has been a fertile ground for the discovery of potent modulators of cellular signaling pathways.[2][3] These derivatives are frequently investigated as inhibitors of protein kinases, enzymes that play a central role in cellular communication and are often dysregulated in diseases like cancer and chronic inflammatory conditions.[1][3]

The specific compound of interest, this compound, combines this promising aminopyrazole core with a pyridinylmethyl group. The pyridine ring is another key pharmacophore, present in numerous approved drugs. Its inclusion may enhance solubility, modulate metabolic stability, and provide additional points of interaction with target proteins.

This document aims to bridge the gap in our understanding of this specific molecule by proposing a structured, hypothesis-driven research plan to uncover its mechanism of action.

Hypothesis 1: Inhibition of Pro-Inflammatory Kinase Signaling via p38 MAPK

Scientific Rationale: A significant body of literature points to N-aryl-5-aminopyrazoles as inhibitors of mitogen-activated protein kinases (MAPKs), with a particular emphasis on p38 MAPK.[1][2] The p38 MAPK pathway is a critical transducer of inflammatory signals, leading to the production of cytokines such as TNF-α and IL-6. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases. The structural motifs within this compound are consistent with those of known p38 MAPK inhibitors.

Proposed Mechanism: The compound is hypothesized to function as an ATP-competitive inhibitor of p38α MAPK. By binding to the kinase's active site, it would prevent the phosphorylation of downstream substrates like MAPKAPK2 and ATF2, thereby suppressing the expression of pro-inflammatory genes.

Experimental Validation Plan

A. In Vitro p38α Kinase Inhibition Assay

  • Principle: To directly measure the ability of the compound to inhibit the enzymatic activity of recombinant human p38α.

  • Methodology:

    • Prepare a reaction mixture containing recombinant p38α enzyme, a specific peptide substrate (e.g., ATF2), and ATP.

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Initiate the kinase reaction and incubate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

    • Calculate the IC50 value by plotting percent inhibition against compound concentration.

B. Cellular Target Engagement: Thermal Shift Assay (CETSA)

  • Principle: To confirm that the compound binds to p38 MAPK in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Methodology:

    • Treat intact cells (e.g., THP-1 monocytes) with the compound or vehicle.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.

    • Analyze the soluble fraction by Western blot using an antibody against p38 MAPK.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

C. Downstream Pathway Modulation: Western Blot Analysis

  • Principle: To verify that inhibition of p38 MAPK activity translates to reduced signaling downstream of the kinase in a cellular model.

  • Methodology:

    • Culture lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) in the presence of varying concentrations of the compound.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform Western blot analysis using antibodies specific for phosphorylated p38 (p-p38) and phosphorylated HSP27 (p-HSP27), a downstream substrate.

    • Use antibodies for total p38 and a housekeeping protein (e.g., GAPDH) as loading controls.

    • A dose-dependent decrease in p-p38 and p-HSP27 levels would support the hypothesis.

Anticipated Data Summary
ExperimentMetricExpected Outcome for Positive Result
In Vitro Kinase AssayIC50Sub-micromolar to low micromolar range
Thermal Shift Assay (CETSA)ΔTmA significant increase in the melting temperature of p38 MAPK
Western Blot Analysisp-HSP27 LevelsDose-dependent reduction in LPS-induced HSP27 phosphorylation

Hypothesis 2: Disruption of Tubulin Polymerization and Cell Cycle Arrest

Scientific Rationale: Certain aminopyrazole derivatives have been identified as mimics of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[2] These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis. The general structure of this compound, with its distinct ring systems, could plausibly fit into the colchicine-binding site on β-tubulin.

Proposed Mechanism: The compound binds to soluble tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, arresting cells in mitosis (M phase). Prolonged mitotic arrest ultimately leads to the activation of the intrinsic apoptotic pathway.

Experimental Validation Plan

A. In Vitro Tubulin Polymerization Assay

  • Principle: To directly assess the effect of the compound on the polymerization of purified tubulin into microtubules.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Incubate purified bovine tubulin with a fluorescence reporter in a polymerization buffer.

    • Add the test compound, a positive control (e.g., colchicine), and a negative control (vehicle).

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in fluorescence over time using a plate reader. Inhibition of polymerization will result in a suppressed fluorescence signal.

B. Cell Cycle Analysis by Flow Cytometry

  • Principle: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Methodology:

    • Treat a cancer cell line (e.g., HeLa, A549) with the compound for 24-48 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • An accumulation of cells in the G2/M phase (with 4N DNA content) would support the hypothesis.

C. Immunofluorescence Microscopy of Microtubule Integrity

  • Principle: To visually inspect the effect of the compound on the cellular microtubule network.

  • Methodology:

    • Grow cells (e.g., A549) on glass coverslips and treat with the compound for several hours.

    • Fix and permeabilize the cells.

    • Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence or confocal microscope. Disruption of the normal filamentous microtubule network into a diffuse pattern would be a positive result.

Visualizing the Hypothesized Pathway

G cluster_cell Cell Compound 3-Methyl-1-(pyridin-2-ylmethyl)- 1H-pyrazol-5-amine Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption Activates G2M G2/M Arrest SAC->G2M Induces Apoptosis Apoptosis G2M->Apoptosis G cluster_hypotheses Tier 2: Hypothesis Testing cluster_validation Tier 3: Cellular Validation Start Start: Compound Synthesized Screen Tier 1: Phenotypic Screening (e.g., NCI-60 Cell Line Screen) Start->Screen Kinase Hypothesis 1: Kinase Inhibition (p38 Kinase Assay) Screen->Kinase If Anti-inflammatory or specific cancer cell line sensitivity observed Tubulin Hypothesis 2: Tubulin Disruption (Polymerization Assay) Screen->Tubulin If broad anti-proliferative activity observed Topo Hypothesis 3: Topoisomerase II (Relaxation Assay) Screen->Topo If DNA damage signature is observed Western Downstream Pathway Analysis (Western Blot) Kinase->Western CellCycle Cell Cycle & Apoptosis (Flow Cytometry) Tubulin->CellCycle DNA_Damage DNA Damage Response (γ-H2AX Staining) Topo->DNA_Damage End Mechanism Elucidated Western->End CellCycle->End DNA_Damage->End

Sources

The Vanguard of Discovery: An In-depth Technical Guide to the Initial Screening of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide provides a comprehensive framework for the initial screening of a promising subclass: 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives. We delve into the strategic design of a screening cascade, from the synthesis of the core molecule and its analogues to a multi-tiered biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable, field-proven protocols to identify and characterize novel drug candidates.

Introduction: The Rationale for Focusing on Pyrazole Derivatives

Pyrazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and selective enzyme inhibition properties.[3][4] The aminopyrazole moiety, in particular, serves as a versatile framework in drug discovery.[2] The incorporation of a pyridinylmethyl group at the N1 position of the pyrazole ring introduces a key structural motif with the potential for enhanced target engagement and favorable pharmacokinetic properties. This guide outlines a systematic approach to the initial evaluation of this promising chemical space.

Synthesis of the Core Scaffold and Derivative Library

A robust screening campaign begins with a reliable synthetic route to the core molecule and a strategically designed library of derivatives. While a specific protocol for this compound is not extensively documented, a plausible and efficient synthesis can be devised based on established methodologies for N-alkylation of pyrazoles.[5]

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process: the formation of the precursor 3-methyl-1H-pyrazol-5-amine, followed by its N-alkylation with 2-(chloromethyl)pyridine.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

This precursor can be synthesized by the reaction of cyanoacetone with hydrazine or a hydrazinium salt.[6]

Step 2: N-alkylation with 2-(chloromethyl)pyridine

The N-alkylation of the 3-methyl-1H-pyrazol-5-amine with 2-(chloromethyl)pyridine hydrochloride in the presence of a suitable base and solvent will yield the target compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-methyl-1H-pyrazol-5-amine, 2-(chloromethyl)pyridine hydrochloride, potassium carbonate (or a similar base), N,N-dimethylformamide (DMF) or acetonitrile (solvent).

  • Procedure:

    • To a solution of 3-methyl-1H-pyrazol-5-amine in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.

    • Heat the reaction mixture at 60-80°C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivative Library Design

To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized by modifying key positions of the core scaffold.

Modification Position Rationale Examples of Substituents
Pyridine Ring Modulate electronics, steric bulk, and potential for hydrogen bonding.Methoxy, Chloro, Fluoro, Methyl
Pyrazole Ring (C4) Investigate the impact of substitution on potency and selectivity.Halogens, small alkyl groups
Amine Group (C5) Explore the effect of acylation or alkylation on target binding.Acetyl, methyl, ethyl

Initial Screening Cascade: A Multi-Faceted Approach

The initial screening process is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific and complex evaluations for promising candidates.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Characterization Physicochemical_Properties In Silico Physicochemical Property Prediction Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Physicochemical_Properties->Cytotoxicity_Assay Kinase_Inhibition_Assay Primary Kinase Inhibition (Broad Panel or Key Targets) Cytotoxicity_Assay->Kinase_Inhibition_Assay IC50_Determination IC50 Determination for Active Kinase Hits Kinase_Inhibition_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling ADME_Tox Preliminary ADME-Tox Panel Selectivity_Profiling->ADME_Tox

Caption: A tiered approach to the initial screening of pyrazole derivatives.

Tier 1: Primary Screening

3.1.1. In Silico Physicochemical Property Prediction

Before synthesis, computational tools can predict key physicochemical properties to assess the "drug-likeness" of the designed derivatives. This allows for the early deselection of compounds with unfavorable properties.

Property Importance Acceptable Range (Lipinski's Rule of Five)
Molecular Weight (MW) Influences absorption and diffusion.< 500 Da
LogP (Lipophilicity) Affects solubility, permeability, and metabolism.< 5
Hydrogen Bond Donors Impacts membrane permeability.< 5
Hydrogen Bond Acceptors Impacts membrane permeability.< 10

3.1.2. Cytotoxicity Screening

A primary cytotoxicity assay is crucial to identify compounds that exhibit general toxicity to cells, which could lead to false positives in subsequent target-based assays. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay [7][8][9]

  • Materials: Human cancer cell line (e.g., HeLa or A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

3.1.3. Primary Kinase Inhibition Screening

Given that many pyrazole derivatives exhibit kinase inhibitory activity, a primary screen against a panel of kinases is a logical starting point. A luminescence-based assay that measures ATP consumption is a high-throughput and sensitive method.[10][11][12][13]

Kinase_Assay_Workflow Start Start Compound_Addition Add Test Compound/Control to 384-well plate Start->Compound_Addition Kinase_Addition Add Kinase Enzyme Compound_Addition->Kinase_Addition Pre_incubation Pre-incubate (10-20 min) Kinase_Addition->Pre_incubation Reaction_Initiation Initiate Reaction with ATP/Substrate Mixture Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate (60 min) Reaction_Initiation->Reaction_Incubation ATP_Depletion Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Reaction_Incubation->ATP_Depletion ATP_Depletion_Incubation Incubate (40 min) ATP_Depletion->ATP_Depletion_Incubation Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ATP_Depletion_Incubation->Signal_Generation Signal_Incubation Incubate (30-60 min) Signal_Generation->Signal_Incubation Luminescence_Reading Measure Luminescence Signal_Incubation->Luminescence_Reading End End Luminescence_Reading->End

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in drug discovery.[1] Its remarkable versatility and favorable physicochemical properties have led to a significant number of approved drugs across a wide spectrum of therapeutic areas, from oncology and inflammation to infectious diseases and neurological disorders.[2][3] This guide provides an in-depth analysis of the pyrazole core, synthesizing technical details with field-proven insights. We will explore the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that drive potency and selectivity, and present validated experimental protocols for the synthesis and evaluation of novel pyrazole-based drug candidates.

The Pyrazole Core: Physicochemical and Structural Rationale

The enduring success of the pyrazole moiety in medicinal chemistry is not accidental; it stems from a unique combination of intrinsic properties that make it an ideal building block for bioactive molecules.

  • Aromatic Stability: The pyrazole ring is an aromatic system, which confers metabolic stability, a crucial attribute for any drug candidate.[4] This stability ensures the core structure remains intact in vivo, allowing the appended functional groups to exert their pharmacological effects.

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair).[5] This dual functionality allows it to form specific and strong interactions with biological targets like enzyme active sites and protein receptors, a fundamental principle in rational drug design.[6]

  • Tunable Lipophilicity: The pyrazole core can act as a bioisostere for an aryl group, helping to improve the lipophilicity of a molecule, which can enhance cell permeability and overall pharmacokinetic profiles.[5]

  • Synthetic Tractability: A vast and well-established body of chemical literature describes diverse and efficient methods for synthesizing and functionalizing the pyrazole ring.[7] This allows medicinal chemists to readily create large libraries of derivatives for SAR studies, accelerating the drug discovery process.

The inherent tautomerism in asymmetrically substituted pyrazoles can present a challenge in synthesis, often leading to issues with regioselectivity that must be carefully controlled.[6]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is typically achieved through cyclocondensation reactions. The most common and robust approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This method, often referred to as the Knorr pyrazole synthesis, is highly versatile and allows for the introduction of a wide range of substituents.

Diagram 1: General Synthesis of Pyrazole Derivatives

G cluster_reactants Reactants cluster_process Process cluster_product Product R1_CO_CH2_CO_R3 1,3-Dicarbonyl Compound (R1-CO-CH2-CO-R3) Condensation Cyclocondensation (e.g., Acid or Base catalyst, Heat) R1_CO_CH2_CO_R3->Condensation Reactant 1 R2_NHNH2 Hydrazine Derivative (R2-NHNH2) R2_NHNH2->Condensation Reactant 2 Pyrazole Substituted Pyrazole Condensation->Pyrazole Forms Heterocycle

Caption: Knorr synthesis workflow for pyrazole formation.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard procedure for synthesizing a pyrazole derivative via the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with hydrazine. This is a self-validating system as the identity and purity of the product can be unequivocally confirmed by standard analytical techniques.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (as solvent)

  • Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve the substituted chalcone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the precipitated solid and wash with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Therapeutic Applications & Approved Drugs

The pyrazole scaffold is a cornerstone of numerous FDA-approved drugs, highlighting its clinical significance.[5] Its derivatives have shown remarkable efficacy in treating a multitude of diseases.[8][9]

Anticancer Agents

Pyrazole derivatives are particularly prominent in oncology, often functioning as kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival.[3]

Table 1: Selected FDA-Approved Pyrazole-Based Anticancer Drugs

Drug NameTarget(s)Approved Indications
Ruxolitinib JAK1, JAK2Myelofibrosis
Crizotinib ALK, ROS1Non-small cell lung cancer (NSCLC)
Axitinib VEGFR, PDGFR, KITRenal cell carcinoma
Niraparib PARPOvarian cancer
Encorafenib BRAF V600E/KMelanoma
Ibrutinib BTKB-cell malignancies

Source: Adapted from BenchChem.[3]

The causality behind the success of pyrazole-based kinase inhibitors lies in their ability to mimic the hinge-binding motif of ATP, effectively blocking the enzyme's active site. For instance, Axitinib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby disrupting angiogenesis, the process of new blood vessel formation that is essential for tumor growth.

Diagram 2: VEGFR Signaling Inhibition by a Pyrazole Drug

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds Dimerization Receptor Dimerization VEGFR->Dimerization Autophos Autophosphorylation Dimerization->Autophos Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophos->Downstream Proliferation Angiogenesis, Cell Proliferation, Survival Downstream->Proliferation Axitinib Axitinib (Pyrazole Inhibitor) Axitinib->Autophos Blocks ATP Binding Site

Caption: Axitinib blocks VEGFR autophosphorylation.

Anti-Inflammatory Agents

One of the most famous pyrazole-containing drugs is Celecoxib , a selective COX-2 inhibitor used to treat pain and inflammation associated with arthritis.[10][11] By selectively targeting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Other Therapeutic Areas

The utility of pyrazoles extends to numerous other conditions:

  • Erectile Dysfunction: Sildenafil contains a fused pyrazole ring and functions by inhibiting phosphodiesterase type 5 (PDE5).[2]

  • Anticoagulants: Apixaban , a potent factor Xa inhibitor, is widely used to prevent blood clots and stroke.[6][12]

  • Neurodegenerative Diseases: Pyrazole scaffolds are being actively investigated for the treatment of Alzheimer's and Parkinson's diseases, with compounds designed to inhibit key enzymes or prevent protein aggregation.[6][12]

Biological Evaluation: Assessing Therapeutic Potential

Once a library of pyrazole derivatives has been synthesized, its biological activity must be assessed. For anticancer drug discovery, a primary screen often involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This workflow provides a reliable system for determining the concentration at which a compound exhibits a 50% inhibition of cell viability (the IC₅₀ value).

Diagram 3: MTT Cytotoxicity Assay Workflow

G start Start seed 1. Seed cancer cells in 96-well plate start->seed adhere 2. Incubate 24h to allow cell adherence seed->adhere treat 3. Treat with serial dilutions of pyrazole compounds adhere->treat incubate 4. Incubate for 48-72h treat->incubate add_mtt 5. Add MTT reagent to each well incubate->add_mtt incubate_mtt 6. Incubate 2-4h (Formation of formazan crystals) add_mtt->incubate_mtt solubilize 7. Add solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read 8. Read absorbance on plate reader (e.g., 570 nm) solubilize->read analyze 9. Calculate % viability and determine IC50 values read->analyze end End analyze->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Self-Validating System Controls:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the pyrazole compounds. This represents 100% cell viability.

  • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's ability to detect a cytotoxic effect.

  • Blank Control: Wells containing only media and MTT reagent. This is used for background absorbance subtraction.

Data Presentation: The results of the MTT assay are typically presented as IC₅₀ values, which allow for the direct comparison of the cytotoxic potency of different compounds.

Table 2: Example In Vitro Cytotoxicity Data of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
PZ-001 MCF-7 (Breast)5.2
PZ-002 A549 (Lung)10.8
PZ-003 HCT116 (Colon)2.5
Doxorubicin HCT116 (Colon)0.8

Note: This is illustrative data.

Future Perspectives

The pyrazole scaffold remains a fertile ground for drug discovery.[4] Future research will likely focus on several key areas:

  • Novel Scaffolds: Developing new synthetic methods to access novel and more complex fused-pyrazole systems.

  • Targeted Therapies: Designing pyrazole derivatives with high selectivity for novel biological targets identified through genomic and proteomic approaches.

  • PROTACs: Utilizing the pyrazole core as a building block in Proteolysis Targeting Chimeras (PROTACs) to achieve targeted protein degradation rather than just inhibition.

  • AI and Machine Learning: Employing computational models to predict the activity of virtual pyrazole libraries, thereby streamlining the discovery process and focusing synthetic efforts on the most promising candidates.

References

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1202. [Link]

  • Di Mola, A., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Siddiqi, M. Z. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Siddiqi, M. Z. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Carradori, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Malik, I., et al. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Ribeiro, D., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Di Mola, A., et al. (2023). Pharmacological profile of pyrazole. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology follows a convergent synthetic strategy, ensuring high regioselectivity and good overall yield. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also in-depth explanations of the underlying chemical principles and experimental considerations.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its pharmacological profile. Specifically, N-alkylation with heterocyclic moieties, such as the pyridinylmethyl group, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. This compound is a valuable building block for the synthesis of more complex molecules, leveraging the basic nitrogen of the pyridine ring and the nucleophilic amino group on the pyrazole core for further derivatization.

This document outlines a robust and reproducible two-step synthesis of the target compound, commencing with the preparation of the key intermediate, (pyridin-2-ylmethyl)hydrazine, followed by its condensation with 3-oxobutanenitrile to construct the desired pyrazole ring system.

Overall Synthetic Scheme

Synthetic_Scheme A 2-(Chloromethyl)pyridine hydrochloride C (Pyridin-2-ylmethyl)hydrazine A->C Step 1 Ethanol, Reflux B Hydrazine hydrate B->C E This compound C->E Step 2 Ethanol, Acetic Acid (cat.), Reflux D 3-Oxobutanenitrile D->E

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of (Pyridin-2-ylmethyl)hydrazine

The initial step involves the synthesis of the crucial hydrazine intermediate. This is achieved through a nucleophilic substitution reaction where hydrazine hydrate displaces the chloride from 2-(chloromethyl)pyridine.

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-(Chloromethyl)pyridine hydrochloride164.04508.20 g
Hydrazine hydrate (80% solution)50.06 (for N₂H₄·H₂O)500~25 mL
Ethanol (anhydrous)46.07-200 mL
Sodium hydroxide (pellets)40.00~50~2.0 g
Diethyl ether74.12-As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • Neutralization of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.20 g (50 mmol) of 2-(chloromethyl)pyridine hydrochloride in 100 mL of water. Cool the solution in an ice bath and slowly add sodium hydroxide pellets until the pH of the solution is approximately 8-9. This step is crucial to generate the free base of 2-(chloromethyl)pyridine, which is more reactive in the subsequent substitution.

  • Extraction of Free Base: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Reaction with Hydrazine: Carefully evaporate the diethyl ether under reduced pressure to obtain the free base of 2-(chloromethyl)pyridine as an oil. To a 250 mL round-bottom flask containing 150 mL of ethanol, add the obtained oil. To this solution, add a large excess of 80% hydrazine hydrate (~25 mL, 500 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and hydrazine hydrate under reduced pressure.

  • Purification: The resulting residue can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (pyridin-2-ylmethyl)hydrazine as a pale yellow oil.

Part 2: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized (pyridin-2-ylmethyl)hydrazine with 3-oxobutanenitrile. This reaction is a classic example of the Knorr pyrazole synthesis, which proceeds with high regioselectivity.

Reaction Mechanism

Reaction_Mechanism cluster_0 Mechanism of Pyrazole Formation A (Pyridin-2-ylmethyl)hydrazine C Hydrazone Intermediate A->C Nucleophilic attack on carbonyl B 3-Oxobutanenitrile B->C D Cyclized Intermediate C->D Intramolecular cyclization E This compound D->E Tautomerization

Caption: Mechanism of the cyclocondensation reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(Pyridin-2-ylmethyl)hydrazine123.16202.46 g
3-Oxobutanenitrile (Cyanoacetone)83.09201.66 g
Ethanol (anhydrous)46.07-100 mL
Glacial Acetic Acid60.05catalytic~0.5 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.46 g (20 mmol) of (pyridin-2-ylmethyl)hydrazine and 1.66 g (20 mmol) of 3-oxobutanenitrile in 100 mL of anhydrous ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the reaction mixture. The acid catalyzes the formation of the initial hydrazone intermediate.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).

  • Solvent Removal: Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the final product. The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretching of the amine and aromatic C-H stretching.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-(Chloromethyl)pyridine hydrochloride is a lachrymator and irritant. Handle in a fume hood.

  • 3-Oxobutanenitrile is toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Work away from open flames and ignition sources.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By employing a convergent synthetic strategy, this method ensures high regioselectivity in the formation of the pyrazole ring. This versatile building block can be utilized in the development of novel therapeutic agents, and the provided protocol serves as a valuable resource for researchers in the field of medicinal chemistry.

References

  • Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine. Asian Journal of Chemistry. [This is a representative reference based on the synthesis of a similar precursor].
  • Patents on the synthesis of 2-hydrazinopyridine deriv
  • Patents on the preparation of 3-amino-5-methylpyrazole, such as US5616723A.
  • Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 288–314. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman. [This is a general organic chemistry reference for reaction mechanisms].

Comprehensive NMR Analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: From Structural Elucidation to Advanced 2D Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We present a comprehensive framework for its structural verification, beginning with the foundational principles of ¹H and ¹³C NMR spectroscopy and extending to advanced two-dimensional (2D) techniques such as COSY, HSQC, and HMBC. The causality behind spectral features is explained, and field-proven protocols for sample preparation, data acquisition, and interpretation are provided. This guide is designed to equip researchers with the necessary tools for unambiguous structural confirmation and a deeper understanding of the molecule's spectroscopic properties.

Introduction: The Structural Imperative

This compound is a multi-functionalized N-heterocycle. Such scaffolds are foundational in modern drug development due to their ability to form diverse interactions with biological targets.[1] Given the synthetic routes to these molecules, which can often yield regioisomers, unambiguous structural confirmation is not merely a procedural step but a critical requirement for advancing a compound in the development pipeline.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] This guide delves into the specific NMR analysis of the title compound, providing both the theoretical underpinnings of its spectral features and practical, robust protocols for its characterization.

Molecular Structure and Atom Numbering Convention

For clarity and consistency throughout this note, the following atom numbering convention will be used. This systematic labeling is essential for the unambiguous assignment of NMR signals.

Molecule_Structure cluster_pyrazole Pyrazole Ring cluster_bridge Methylene Bridge cluster_pyridine Pyridine Ring N1 N1 N2 N2 N1->N2 C_CH2 C6 (CH2) N1->C_CH2 C3 C3 N2->C3 C4 C4 C3->C4 C3_Me C3-Me C3->C3_Me C5 C5 C4->C5 H4 H4 C4->H4 C5->N1 C5_NH2 5-NH2 C5->C5_NH2 C2_py C2' C_CH2->C2_py N1_py N1' C2_py->N1_py C6_py C6' N1_py->C6_py C3_py C3' C3_py->C2_py H3_py H3' C3_py->H3_py C4_py C4' C4_py->C3_py H4_py H4' C4_py->H4_py C5_py C5' C5_py->C4_py H5_py H5' C5_py->H5_py C6_py->C5_py H6_py H6' C6_py->H6_py COSY_Correlations Key COSY Correlations H6_py H6' H5_py H5' H6_py->H5_py ³J H4_py H4' H5_py->H4_py ³J H3_py H3' H4_py->H3_py ³J H_CH2 H6 H4_pz H4 H_Me H-Me H_NH2 H-NH2

Caption: Expected ³JHH correlations within the pyridine ring.

Expected Correlations:

  • A strong cross-peak between H6' and H5'.

  • A cross-peak between H5' and H4'.

  • A cross-peak between H4' and H3'.

  • The singlets for H6 (CH₂), H4, CH₃, and NH₂ will show no cross-peaks, confirming their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). [4]It is the most reliable method for assigning carbon signals for all protonated carbons.

Expected Correlations:

  • A cross-peak will definitively link the H6' signal to the C6' signal, H5' to C5', H4' to C4', and H3' to C3'.

  • The proton singlet at δ ~5.8 ppm will correlate to the C4 pyrazole carbon at δ ~98 ppm.

  • The methylene proton singlet (H6) will correlate to the methylene carbon (C6).

  • The methyl proton singlet will correlate to the methyl carbon (C3-Me).

  • Quaternary carbons (C2', C3, C5) will be absent from the HSQC spectrum, which aids in their identification.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the overall molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). [5]This allows for the connection of different structural fragments.

HMBC_Correlations Key HMBC Structural Correlations cluster_pyrazole cluster_bridge cluster_pyridine H4 H4 C3 C3 H4->C3 ²J C5 C5 H4->C5 ²J C3_Me H-Me C3_Me->H4 ³J to C4 C3_Me->C3 ²J H_CH2 H6 (CH₂) C2_py C2' H_CH2->C2_py ²J C_Pz_N1 N1 H_CH2->C_Pz_N1 ²J to C5, ³J to C3 H3_py H3' H3_py->C2_py ²J NMR_Workflow Prep Sample Preparation Acquire_1H Acquire ¹H Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C{¹H} Spectrum Acquire_1H->Acquire_13C Acquire_COSY Acquire ¹H-¹H COSY Acquire_13C->Acquire_COSY Acquire_HSQC Acquire ¹H-¹³C HSQC Acquire_COSY->Acquire_HSQC Acquire_HMBC Acquire ¹H-¹³C HMBC Acquire_HSQC->Acquire_HMBC Process Process Data (FT, Phase, Baseline) Acquire_HMBC->Process Assign Assign Structure Process->Assign

Caption: Standard workflow for complete NMR structural elucidation.

Table 2: Recommended NMR Acquisition Parameters (400 MHz)

ExperimentParameterRecommended ValueRationale
¹H Spectral Width (sw)16 ppmCovers the full range of expected proton signals.
Number of Scans (ns)16Provides good signal-to-noise (S/N) for a ~5 mg sample.
Relaxation Delay (d1)5.0 sEnsures proper relaxation for accurate integration.
¹³C{¹H} Spectral Width (sw)240 ppmCovers the full range of expected carbon signals.
Number of Scans (ns)1024Compensates for the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for proton-decoupled carbon spectra.
COSY Dimensions2 (¹H, ¹H)Correlates proton to proton.
Data Points (fn)2048 x 256Good resolution in direct and indirect dimensions.
Number of Scans (ns)8Sufficient S/N for each increment.
HSQC Dimensions2 (¹H, ¹³C)Correlates proton to its attached carbon.
¹JCH Coupling145 HzOptimized for one-bond C-H coupling.
Number of Scans (ns)8Good sensitivity due to proton detection.
HMBC Dimensions2 (¹H, ¹³C)Correlates proton to distant carbons.
Long-Range JCH (cnst)8 HzOptimized for 2- and 3-bond C-H couplings.
Number of Scans (ns)16Requires more scans to detect weaker, long-range correlations.

Conclusion

The structural verification of this compound is reliably achieved through a systematic NMR spectroscopy workflow. While 1D ¹H and ¹³C spectra provide essential preliminary data, a full suite of 2D experiments—COSY, HSQC, and HMBC—is critical for the definitive and unambiguous assignment of all atoms and the confirmation of the overall molecular architecture. The protocols and interpretive framework presented in this note offer a robust, self-validating system for researchers, ensuring high confidence in the structural integrity of this and similar heterocyclic compounds destined for further development.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1992). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.

  • Pinto, M., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals.

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate.

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

  • SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[¹³C NMR]. Wiley.

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL.

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics.

  • Valdés, C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank. [URL: https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Vald%C3%A9s-Garc%C3%ADa/02a3a5f70a58a0a990a4d538234be27a205d2105]([Link]

Sources

Application Note: A Robust RP-HPLC Method for the Quantification of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This compound, featuring a substituted pyrazole core, is of significant interest in pharmaceutical research and development. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and symmetrical peak shape. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the analyte. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with ICH guidelines, and practical application.

Introduction

This compound is a heterocyclic amine containing both a pyrazole and a pyridine ring system. Such compounds are prevalent in medicinal chemistry due to their diverse biological activities. The development of robust analytical methods for these molecules is crucial for ensuring quality control, stability testing, and pharmacokinetic studies during the drug development process.

The structural complexity of this compound, with its basic nitrogen centers and aromatic character, presents a unique challenge for chromatographic separation. This application note addresses this challenge by providing a systematic approach to method development and validation, resulting in a reliable and reproducible HPLC method. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (85%) (AR grade)

    • Water (Milli-Q or equivalent)

    • This compound reference standard.

Chromatographic Conditions

The selection of a C18 column provides a versatile stationary phase for the retention of the moderately polar analyte. A phosphate buffer was chosen to maintain a consistent pH and improve peak shape by minimizing secondary interactions with residual silanols on the silica support. Acetonitrile is used as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.

Table 1: Optimized HPLC Parameters

ParameterValue
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of Milli-Q water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water). The use of the mobile phase as the sample solvent is often preferred to ensure compatibility and good peak shape.[1]

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute the sample with the mobile phase (initial conditions) to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A working standard solution (e.g., 20 µg/mL) is injected five times. The acceptance criteria are as follows:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo matrix at three different concentration levels (low, medium, and high). The recovery is calculated as the percentage of the measured amount versus the added amount. The acceptance criterion for recovery is typically between 98% and 102%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst.

The precision is expressed as the RSD of the measurements, which should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample. Peak purity analysis using a DAD can further confirm the specificity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of 10:1. These were experimentally verified by injecting dilute solutions of the analyte.

Results and Discussion

The developed RP-HPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 7.5 minutes under the specified conditions. The gradient elution allows for the efficient removal of any early or late-eluting impurities, ensuring a clean baseline. The chosen detection wavelength of 254 nm provides excellent sensitivity for the analyte due to the presence of the aromatic pyridine and pyrazole rings.

The method validation results are summarized in the table below.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is accurate, precise, linear, and specific for the quantification of this compound.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Preparation injection Sample Injection prep_sample->injection system_suitability->injection Pass separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification reporting Report Generation quantification->reporting

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

This application note describes a highly reliable and robust RP-HPLC method for the quantitative analysis of this compound. The method is validated according to ICH guidelines and has been shown to be linear, accurate, precise, and specific. The detailed protocol and the rationale behind the experimental choices make this guide a valuable resource for scientists in the pharmaceutical industry and research institutions.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Journal of Chromatographic Science. [Link]

Sources

Application Notes and Protocols for In Vitro Assay Development of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Discovery Biology

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent anticancer properties.[1][2][3] Given the structural alerts within the target molecule, this guide presents a strategic, multi-tiered approach to assay development. We will begin with broad-spectrum anti-proliferative screening to identify sensitive cancer cell lines, followed by a logical progression to mechanistic assays aimed at elucidating the compound's mode of action, such as its effects on cell cycle progression, apoptosis, and cytoskeletal integrity. Each section provides the scientific rationale behind the experimental choices, detailed step-by-step protocols, and guidance on data interpretation, establishing a self-validating framework for the preliminary assessment of this compound.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its diverse biological activities.[4] A significant body of research has demonstrated the potential of pyrazole-containing compounds as effective antitumor agents, acting through various mechanisms.[1][2][3] Studies have shown that substituted pyrazoles can induce cytotoxicity in a range of human cancer cell lines, including those from breast, prostate, melanoma, and colon cancers.[1][5]

The subject of this guide, this compound, combines the pyrazole core with a pyridine moiety, a structural feature that may enhance its interaction with biological targets. The primary amine group also presents a key site for potential hydrogen bonding within a target protein's active site. Without a predefined biological target, a logical and efficient path forward involves a phenotypic screening approach to first establish cytotoxic activity and then to systematically narrow down the potential mechanism of action.

Strategic Workflow for In Vitro Characterization

The proposed workflow is designed to maximize information gathering while conserving resources. It follows a tiered approach, where the results of the initial, broader assays inform the selection of more specific, mechanistic follow-up studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Mechanistic Investigation cluster_3 Tier 4: Target Deconvolution A Compound Preparation & QC (Solubility, Purity, Stability) B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel or similar) A->B Characterized Compound C IC50 Determination in Sensitive Cell Lines B->C Identified 'Hit' Cell Lines D Selectivity Assessment (Normal vs. Cancer Cell Lines) C->D Validated Hits E Cell Cycle Analysis (Flow Cytometry) D->E Confirmed Selective Activity F Apoptosis Induction Assays (Caspase-Glo, Annexin V) D->F G Tubulin Polymerization Assay (Biochemical) D->G H Further Biochemical Assays (e.g., Kinase Profiling, Tyrosinase Assay) E->H F->H I Hypothesis Generation for Specific Molecular Target G->I Confirmed Tubulin Inhibition H->I

Figure 1: A tiered workflow for the in vitro characterization of a novel pyrazole compound.

Tier 1 & 2: Cytotoxicity Screening and IC50 Determination

Rationale

The initial step is to ascertain whether this compound possesses anti-proliferative activity. A broad screen against a panel of cancer cell lines derived from various tissues is the most effective method to identify sensitive cell types and potential patterns of activity. Following the initial screen, a full dose-response curve is generated for the most sensitive cell lines to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency. Comparing the IC50 values in cancerous versus non-cancerous cell lines (e.g., BEAS-2B for lung) provides an early indication of tumor selectivity.[5]

Protocol: Cell Viability Assessment using a Resazurin-based Assay

This protocol is a common and robust method for assessing cell viability. Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent resorufin by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], SK-MEL-28 [melanoma])[5]

  • Normal cell line (e.g., BEAS-2B)

  • Appropriate cell culture media and supplements (FBS, Penicillin-Streptomycin)

  • This compound, dissolved in DMSO to a 10 mM stock

  • Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media. For IC50 determination, a 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Include "vehicle control" wells (DMSO only, final concentration ≤ 0.5%) and "no-treatment" control wells.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

    • Incubate for 48-72 hours.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of Resazurin in PBS and sterilize by filtration.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

Data Analysis and Presentation

The raw fluorescence data should be normalized to the vehicle control (100% viability) and a media-only blank (0% viability). The normalized data is then plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response) is used to calculate the IC50 value.

ParameterDescriptionExample Value
IC50 (µM) Concentration for 50% inhibition of cell viability9.9 ± 1.1
Hill Slope Steepness of the dose-response curve1.2
Goodness of fit for the curve> 0.98
Selectivity Index IC50 (Normal Cell) / IC50 (Cancer Cell)> 10

Tier 3: Mechanistic Investigation

Based on the literature for pyrazole derivatives, a common mechanism of cytotoxicity involves the disruption of the cell cycle and induction of apoptosis, often linked to inhibition of tubulin polymerization.[5]

Cell Cycle Analysis by Flow Cytometry

Rationale: This assay determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M). Many cytotoxic agents arrest the cell cycle at a specific checkpoint. For example, tubulin inhibitors often cause an accumulation of cells in the G2/M phase.[5]

Protocol:

  • Seed cells (e.g., 1x10^6 cells) in 6-well plates and treat with the compound at 1x and 5x its IC50 value for 24 hours.

  • Harvest cells, including any floating cells, and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

G workflow Untreated Cells Normal Distribution (G1, S, G2/M) Compound Treatment (e.g., at IC50) Observe shift in cell population G2/M Arrest Increased population in G2/M phase, decreased G1 workflow:f1->workflow:f3 Hypothetical Outcome workflow:f3->workflow:f5

Figure 2: Logic diagram for interpreting cell cycle analysis results.

Apoptosis Induction Assay (Caspase-Glo® 3/7)

Rationale: Apoptosis, or programmed cell death, is a common endpoint for anticancer drugs. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This assay provides a sensitive, luminescence-based method to measure their activity.

Protocol:

  • Follow the cell seeding and compound treatment steps as described in the cytotoxicity assay (Section 3.2), using a white-walled 96-well plate.

  • After the desired treatment time (e.g., 24 hours), equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).

  • Add 100 µL of the reagent to each well.

  • Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader. An increase in luminescence indicates apoptosis induction.

Biochemical Tubulin Polymerization Assay

Rationale: Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization.[5] This cell-free biochemical assay directly measures the effect of the compound on the formation of microtubules from purified tubulin, confirming a direct interaction with this key cytoskeletal component.

Protocol:

  • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Reconstitute lyophilized >99% pure tubulin in the provided buffer on ice.

  • In a 96-well plate, add the compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for inhibition.

  • Initiate the reaction by adding the tubulin solution and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. Polymerization of tubulin into microtubules causes an increase in light scattering, leading to an increase in absorbance.

  • Plot absorbance vs. time to generate polymerization curves. Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control.

Conclusion and Future Directions

This application note outlines a systematic and robust strategy for the initial in vitro evaluation of this compound. By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently determine if the compound has anticancer potential and begin to unravel its mechanism of action. Positive results, such as potent and selective cytotoxicity, G2/M cell cycle arrest, and direct inhibition of tubulin polymerization, would provide a strong rationale for further lead optimization, in vivo efficacy studies, and more advanced target deconvolution efforts. Other potential mechanisms, such as tyrosinase inhibition, could also be explored based on literature precedents for the pyrazole scaffold.[6]

References

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Kumar, G., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 987-1001. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7858. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • MDPI. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 578-587. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Derivatives

The pyrazole heterocycle is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The unique chemical properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine represents a novel investigational compound from this privileged class. While its specific biological targets are yet to be fully elucidated, its structure suggests potential interactions with key cellular signaling pathways, particularly those regulated by protein kinases.

This comprehensive guide provides a suite of robust, validated cell-based assay protocols designed to systematically characterize the biological activity of this compound (referred to herein as "Compound P"). These protocols will enable researchers to assess its cytotoxic potential, confirm direct engagement with intracellular protein targets, and investigate its modulatory effects on the critical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[3][4]

The methodologies described herein are intended to serve as a foundational workflow for the initial biological profiling of Compound P and can be adapted for other novel small molecules. Each protocol is designed with scientific integrity at its core, providing not just the steps, but the causal logic behind experimental choices to ensure reproducible and meaningful results.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability. This provides a therapeutic window and is crucial for designing subsequent, more specific assays. We will utilize the WST-1 assay, a sensitive colorimetric method that measures the metabolic activity of viable cells.

Principle of the WST-1 Assay

The WST-1 assay relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. This conversion, which results in a color change, only occurs in metabolically active, viable cells. The amount of formazan dye formed is directly proportional to the number of living cells in the culture. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow: WST-1 Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cell_culture 1. Culture & Harvest Cells cell_count 2. Perform Viability Count cell_culture->cell_count seed_plate 3. Seed Cells in 96-well Plate cell_count->seed_plate add_compound 5. Add Compound to Wells seed_plate->add_compound compound_prep 4. Prepare Serial Dilutions of Compound P compound_prep->add_compound incubate_treatment 6. Incubate for 24-72h add_compound->incubate_treatment add_wst1 7. Add WST-1 Reagent incubate_treatment->add_wst1 incubate_wst1 8. Incubate for 1-4h add_wst1->incubate_wst1 read_plate 9. Measure Absorbance (450 nm) incubate_wst1->read_plate analyze_data 10. Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining compound cytotoxicity using the WST-1 assay.

Protocol 1: WST-1 Cell Viability Assay

Materials:

  • Target cell line (e.g., HeLa, RKO, or other relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)[5]

  • 96-well flat-bottom cell culture plates[6]

  • This compound (Compound P)

  • DMSO (for stock solution)

  • WST-1 reagent

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 450 nm[5]

Procedure:

  • Cell Seeding:

    • Culture cells until they reach approximately 80% confluency. Ensure cells are healthy and viable before starting.[5]

    • Trypsinize and resuspend the cells in fresh medium. Perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL). The optimal seeding density should provide a robust signal without allowing the cells to become over-confluent during the assay period.[5]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound P in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as in the highest compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound P.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Data Acquisition:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.

Data Presentation and Analysis:

Compound P Conc. (µM)Absorbance (450 nm) - Rep 1Absorbance (450 nm) - Rep 2Absorbance (450 nm) - Rep 3Average Absorbance% Viability
0 (Vehicle)1.2541.2881.2711.271100.0%
0.11.2311.2651.2481.24898.2%
11.1021.1251.1191.11587.7%
100.6450.6890.6620.66552.3%
500.2110.2340.2250.22317.5%
1000.1580.1620.1600.16012.6%
  • % Viability Calculation: (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) * 100.

  • Plot % Viability against the log of Compound P concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Part 2: Mechanistic Insight - Target Engagement in a Cellular Environment

After determining the cytotoxic concentration of Compound P, the next critical step is to verify that it directly binds to its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells, without the need for compound labeling.[8][9]

Principle of CETSA

CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (such as Compound P), its tertiary structure is stabilized, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot.[8][11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis culture_cells 1. Culture Cells to Confluency treat_cells 2. Treat with Compound P or Vehicle culture_cells->treat_cells harvest_cells 3. Harvest & Resuspend Cells treat_cells->harvest_cells aliquot_cells 4. Aliquot Cell Suspension harvest_cells->aliquot_cells heat_samples 5. Heat Aliquots at Different Temps aliquot_cells->heat_samples cool_samples 6. Cool Samples on Ice heat_samples->cool_samples lyse_cells 7. Lyse Cells (Freeze-Thaw) cool_samples->lyse_cells centrifuge 8. Centrifuge to Pellet Aggregates lyse_cells->centrifuge collect_supernatant 9. Collect Soluble Fraction centrifuge->collect_supernatant western_blot 10. Analyze by Western Blot collect_supernatant->western_blot quantify 11. Quantify Band Intensity western_blot->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Target cell line expressing the protein of interest (e.g., a specific kinase)

  • Compound P and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler or heating blocks

  • Refrigerated microcentrifuge

  • Reagents for Western blotting (lysis buffer, SDS-PAGE gels, transfer membranes, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment:

    • Culture cells in a suitable format (e.g., 10 cm dishes) to obtain a sufficient number of cells.

    • Treat the cells with a high concentration of Compound P (e.g., 10x IC50) or vehicle control for a defined period (e.g., 1-4 hours) at 37°C.

    • Harvest the cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend in PBS to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 3°C increments) for 3 minutes.[10]

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and perform a standard Western blot using a primary antibody specific to the target protein.

    • Quantify the band intensities using densitometry software.

Data Presentation and Analysis:

Temperature (°C)Relative Band Intensity (Vehicle)Relative Band Intensity (Compound P)
401.001.00
430.981.00
460.950.99
490.820.97
520.510.91
550.230.75
580.050.48
610.000.21
  • Plot the relative band intensity against temperature for both vehicle and Compound P-treated samples.

  • A rightward shift in the melting curve for the Compound P-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular environment.

Part 3: Pathway Analysis - Wnt/β-Catenin Signaling

Many kinase inhibitors ultimately impact cellular signaling cascades. The Wnt/β-catenin pathway is a fundamental signaling system that, when aberrantly activated, is a major driver of cancer.[3] We will investigate the effect of Compound P on this pathway by examining the localization of β-catenin, a key downstream effector.

Principle of Wnt/β-Catenin Signaling and Immunofluorescence

In the "off" state (no Wnt signal), cytoplasmic β-catenin is phosphorylated by a "destruction complex" (containing GSK3β and APC), leading to its ubiquitination and proteasomal degradation.[4] When the Wnt pathway is activated, this destruction complex is inhibited. β-catenin is no longer degraded, accumulates in the cytoplasm, and translocates to the nucleus.[4] In the nucleus, it acts as a transcriptional co-activator to drive the expression of target genes like c-Myc and Cyclin D1.[4]

Immunofluorescence (IF) microscopy allows for the direct visualization of β-catenin's subcellular localization. An antibody specific to β-catenin is used to label the protein, and a fluorescently tagged secondary antibody allows for its detection. Nuclear counterstaining (e.g., with Hoechst) helps to distinguish nuclear from cytoplasmic localization.

Signaling Pathway Diagram: Wnt/β-Catenin

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State GSK3b GSK3β DestructionComplex Destruction Complex APC APC Axin Axin Proteasome Proteasome DestructionComplex->Proteasome Ubiquitination & Degradation betaCatenin_cyto_off β-catenin betaCatenin_cyto_off->DestructionComplex Phosphorylation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Dsh->Axin Inhibition betaCatenin_cyto_on β-catenin (Accumulates) betaCatenin_nuc β-catenin betaCatenin_cyto_on->betaCatenin_nuc Nuclear Translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates CompoundP Compound P (Hypothesized Action) CompoundP->GSK3b ? Inhibition ?

Caption: The canonical Wnt/β-catenin signaling pathway.

Protocol 3: Immunofluorescence Staining of β-Catenin

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • Compound P, vehicle (DMSO), and a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: Rabbit anti-β-catenin

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugate

  • Hoechst 33342 nuclear stain[13]

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat cells with Compound P (at IC50 and sub-IC50 concentrations), vehicle, or positive control for a suitable duration (e.g., 6-24 hours).

  • Fixation and Permeabilization:

    • Remove the medium and gently wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[13]

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.[13]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[14]

    • Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[14]

    • Wash three times with PBS.

    • Counterstain nuclei by incubating with Hoechst 33342 (2 µg/mL) for 10 minutes.[13]

    • Wash a final three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images in the DAPI (blue for nuclei) and FITC (green for β-catenin) channels.

Expected Results and Interpretation:

  • Vehicle Control: β-catenin staining should be primarily localized to the cell membrane/cytoplasm, with little to no nuclear signal.

  • Positive Control (Wnt3a/CHIR99021): A significant increase in bright, punctate β-catenin staining within the nucleus, co-localizing with the Hoechst signal.

  • Compound P: If Compound P activates the Wnt pathway (e.g., by inhibiting GSK3β), you will observe nuclear translocation of β-catenin similar to the positive control. If it inhibits the pathway, you will see no change or a decrease in any basal nuclear β-catenin.

Conclusion

This application guide provides a robust, multi-faceted approach to the initial characterization of this compound. By systematically assessing cytotoxicity, confirming target engagement, and probing effects on a critical oncogenic pathway, researchers can efficiently build a comprehensive biological profile of this novel compound. These foundational assays are essential for making informed decisions in the drug discovery pipeline and for generating the preliminary data required to justify more in-depth mechanistic studies.

References

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  • Nelson, W. J., & Nusse, R. (2004). Convergence of Wnt, beta-catenin, and cadherin pathways. Science, 303(5663), 1483–1487.
  • Valenta, T., Hausmann, G., & Basler, K. (2012). The many faces and functions of β-catenin. The EMBO journal, 31(12), 2714–2736.
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  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Guidelines for cell viability assays. Turkish journal of biology, 40(4), 575-597. [Link]

  • Arqués, O., Chicote, I., Puig, I., Tenbaum, S. P., Argilés, J. M., Ayuso-Sacido, A., ... & Palmer, H. G. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. Protocol exchange. [Link]

  • Shah, K., & Lahiri, D. K. (2014). Protocols for characterization of Cdk5 kinase activity. Bio-protocol, 4(12). [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay guidance manual. [Link]

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  • Bakr, R. B., El-Gammal, O. A., & El-Deen, I. M. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]

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3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine as a kinase inhibitor experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Characterization of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine as a Novel Kinase Inhibitor

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors that target specific kinases has become a cornerstone of modern drug discovery.[2][3] This application note provides a comprehensive experimental framework for the characterization of this compound, a novel compound featuring a pyrazole-pyridine scaffold, a motif present in several known kinase inhibitors.[4][5][6] We present a logical, multi-tiered approach, beginning with direct biochemical assays to establish potency and selectivity, followed by cell-based assays to confirm target engagement and functional cellular outcomes. These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the potential of novel kinase-targeted compounds.

Introduction: The Rationale for a Structured Investigative Approach

The journey of a potential kinase inhibitor from a chemical entity to a validated lead compound is a multi-step process that requires careful and systematic evaluation.[2] While high-throughput screening can identify initial "hits," a deep understanding of a compound's potency, selectivity, and cellular activity is paramount. Many compounds that show promise in simple biochemical assays fail to demonstrate efficacy in a cellular context due to challenges like poor cell permeability or competition with high intracellular ATP concentrations.[7]

This guide outlines a workflow to de-risk and validate this compound (referred to herein as "Compound X"). The workflow is designed to answer three fundamental questions:

  • Does Compound X directly inhibit the activity of its target kinase(s) in a purified system?

  • Does Compound X engage its target and inhibit its activity within a living cell?

  • Does this target inhibition translate to a measurable downstream biological effect?

Workflow for Kinase Inhibitor Characterization

The following diagram illustrates the proposed experimental workflow, moving from in vitro validation to cellular and phenotypic analysis.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay Protocol 2.1: In Vitro Kinase Inhibition Assay (IC50 Determination) kinase_panel Protocol 2.2: Kinase Selectivity Profiling biochem_assay->kinase_panel target_engagement Protocol 3.1: Cellular Phosphorylation Assay (Western Blot) kinase_panel->target_engagement phenotype Protocol 3.2: Cell Viability/Proliferation Assay target_engagement->phenotype pathway_analysis Protocol 4.1: Downstream Signaling Pathway Analysis target_engagement->pathway_analysis Validate MoA

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Initial Biochemical Characterization: Potency and Selectivity

The first step is to determine if Compound X directly inhibits a kinase and to quantify its potency (IC50) and selectivity.[2] Biochemical assays using purified enzymes provide a clean system to measure direct enzyme-inhibitor interactions.

Protocol 2.1: In Vitro Kinase Inhibition Assay

This protocol uses a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, leading to a higher luminescent signal.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The kinase reaction is performed, and then a reagent is added to stop the reaction and detect the remaining ATP. The amount of light produced is directly proportional to the ATP concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add 5 µL of the kinase of interest (e.g., MEK1, SRC, AKT1) in reaction buffer.

    • Add 1 µL of the serially diluted Compound X to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[8]

  • Initiate Reaction: Add 5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction.

    • Scientist's Note: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase. This allows for a more accurate and comparable determination of the inhibitor's intrinsic affinity (IC50 ≈ Kᵢ).[9][10]

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of a commercial ADP-Glo™ or Kinase-Glo® Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the corresponding Detection Reagent, which converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2.2: Kinase Selectivity Profiling

To understand the specificity of Compound X, it is crucial to screen it against a broad panel of kinases.[11] This helps identify potential off-target effects that could lead to toxicity and provides a more complete picture of the compound's biological activity.[2][11]

Methodology:

  • This is typically performed by a specialized contract research organization (CRO).

  • Provide a stock solution of Compound X at a known concentration (e.g., 10 mM in DMSO).

  • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >100 kinases representing the human kinome).[11]

  • For any kinases showing significant inhibition (e.g., >70% at 1 µM), a full dose-response curve is then generated to determine the IC50, as described in Protocol 2.1.[11]

Data Presentation: Hypothetical IC50 Data for Compound X

Kinase TargetIC50 (nM)Description
MEK1 15 Primary Target (Hypothesized)
ERK2850Downstream of MEK1; >50-fold selective
AKT1>10,000Different pathway; highly selective
SRC2,500Tyrosine kinase; >150-fold selective
CDK2>10,000Cell cycle kinase; highly selective

Cellular Target Engagement and Functional Assays

Confirming that an inhibitor is active in a complex cellular environment is a critical validation step.[7][12] These assays assess cell permeability and the ability of the compound to inhibit the target kinase in the presence of physiological ATP concentrations.

Protocol 3.1: Cellular Phosphorylation Assay via Western Blot

This protocol measures the phosphorylation status of a direct substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of the substrate protein.[13]

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using a phospho-specific antibody, we can quantify the active, phosphorylated form of a protein. Normalizing this to the total protein level accounts for any variations in protein expression.[13]

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A375 melanoma cells, which have a B-RAF mutation and a constitutively active MEK-ERK pathway) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours if pathway activation by a ligand is required.

    • Pre-treat cells with a dose-response of Compound X (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

    • If necessary, stimulate the pathway with an appropriate growth factor (e.g., EGF, FGF) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

    • Scientist's Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins during sample preparation.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can increase background noise.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) or a housekeeping protein like GAPDH.[13]

Protocol 3.2: Cell Viability/Proliferation Assay

This assay determines the effect of Compound X on cell growth and survival. For a cancer-relevant kinase, inhibition should ideally lead to decreased cell proliferation or cell death.

Methodology:

  • Cell Plating: Seed cells in a 96-well, clear-bottom white plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted Compound X to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of a commercial reagent like CellTiter-Glo® equal to the volume of media in the well. This reagent lyses the cells and measures ATP content as an indicator of metabolic activity and cell viability.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Hypothetical GI50 Data for Compound X

Cell LineRelevant MutationGI50 (nM)
A375B-RAF V600E35
HT-29B-RAF V600E52
HCT116K-RAS G13D68
HeLaWild-type RAS/RAF1,250

Mechanism of Action: Downstream Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is important to analyze the downstream signaling pathway.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Compound X Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of Compound X on MEK1/2.

Protocol 4.1: Downstream Signaling Pathway Analysis

This protocol is an extension of the Western Blot method (Protocol 3.1) but involves probing for multiple nodes in the signaling cascade.

Methodology:

  • Prepare cell lysates as described in Protocol 3.1 after treating cells with an effective concentration of Compound X (e.g., 3x GI50 concentration) for various time points (e.g., 0, 0.5, 1, 2, 6, 24 hours).

  • Perform Western Blotting as described.

  • Probe separate membranes (or strip and re-probe) with antibodies for:

    • Upstream verification: Phospho-MEK1/2 (should be unaffected or increased due to feedback).

    • Direct target: Phospho-ERK1/2 (should be strongly inhibited).

    • Downstream substrate: Phospho-p90RSK (a direct substrate of ERK; should be inhibited).

    • Loading Controls: Total MEK, Total ERK, Total p90RSK, and GAPDH.

  • Analysis: Observe the expected pattern of inhibition. A potent and specific MEK inhibitor like Compound X should block the phosphorylation of ERK and p90RSK but not its upstream activator, RAF (or phospho-MEK itself).

Conclusion

This application note provides a robust, step-wise strategy for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically progressing from biochemical potency and selectivity assays to cell-based target engagement and phenotypic screens, researchers can build a comprehensive data package. This workflow enables a thorough understanding of the compound's mechanism of action and provides the critical information needed to make informed decisions in the drug discovery pipeline.

References

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  • ResearchGate. (2025, August 9). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[15]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033). [Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

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  • National Institutes of Health. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

  • National Institutes of Health. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

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  • PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor. [Link]

  • MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][16]triazin-7(6H)-ones and Derivatives. [Link]

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Application Note: Strategies and Protocols for High-Quality Single-Crystal Growth of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function, reactivity, and interactions. For novel chemical entities like 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, single-crystal X-ray diffraction (SC-XRD) offers unambiguous determination of molecular structure, conformation, and packing.[1][2] This information is invaluable in fields ranging from medicinal chemistry to materials science. However, the success of SC-XRD is entirely contingent on the first, and often most challenging, step: the growth of a high-quality single crystal.[3][4]

This guide provides a comprehensive framework for the crystallization of this compound. It moves beyond simple recipes to explain the underlying principles of solvent selection and crystallization techniques, empowering the researcher to rationally design and troubleshoot experiments. The target molecule possesses key structural features—a pyrazole ring, a pyridine ring, and a primary amine—that can participate in hydrogen bonding, π-stacking, and various intermolecular interactions.[5][6] Harnessing these interactions through controlled crystallization is the key to success.

Foundational Principles: Purity and Physicochemical Properties

The journey to a perfect crystal begins with a pure sample. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting crystals or amorphous solids. It is imperative to use material of the highest possible purity (ideally >98%).

Understanding the molecule's physicochemical properties is crucial for devising a logical solvent screening strategy.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Crystallization
Molecular Weight 188.23 g/mol Standard for small molecules.
pKa (Strongest Basic) 6.1 (Pyridine N)The molecule can be protonated. Crystallization of a salt form (e.g., with HCl, oxalic acid) is a viable alternative if the free base fails to crystallize.[7]
pKa (Strongest Acidic) 16.2 (Amine N-H)The amine is a strong hydrogen bond donor.
logP 1.3 - 1.8Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents from moderately polar (e.g., ethyl acetate) to less polar (e.g., toluene), with lower solubility in water.

Note: Values are algorithmically predicted and should be used as a guide for initial screening.

Strategic Solvent Selection

The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.[8] For techniques involving an anti-solvent, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two liquids must be miscible.

Given the molecule's structure, solvents should be screened to probe different interactions:

  • Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Can compete for hydrogen bonding sites with the amine and pyridine/pyrazole nitrogens. Often good for pyrazole derivatives.[6]

  • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Can accept hydrogen bonds and dissolve the compound through dipole-dipole interactions.

  • Aromatic Solvents (e.g., Toluene): Can interact with the pyridine and pyrazole rings via π-stacking.

  • Nonpolar Solvents (e.g., Hexanes, Heptane): Will likely serve as effective anti-solvents.

Table 2: Recommended Solvents and Anti-solvents for Initial Screening

ClassSolventBoiling Point (°C)Rationale & Potential Use
Protic Ethanol78Good starting point; known to be effective for pyrazole derivatives.[6] Suitable for slow cooling and as a primary solvent in diffusion setups.
Isopropanol82Similar to ethanol but slightly less polar. Good for slow cooling.
Aprotic Polar Acetonitrile82Can promote different packing motifs. Good for vapor diffusion.
Ethyl Acetate77Medium polarity; often a good balance for molecules with mixed polar/nonpolar character. Suitable for slow evaporation.
Acetone56More volatile, useful for rapid screening by evaporation or as the solvent in vapor diffusion against a nonpolar anti-solvent.
Aromatic Toluene111Can encourage π-stacking interactions. Useful as a co-solvent or for layering experiments.
Anti-Solvents Heptane/Hexanes98 / 69Low polarity, compound should be insoluble. Ideal as the precipitant in diffusion or layering methods.
Diethyl Ether35Highly volatile anti-solvent for vapor diffusion.
Water100Potential anti-solvent if the compound is dissolved in a water-miscible solvent like ethanol or acetone.

Experimental Workflow & Protocols

The path from a purified powder to a mounted crystal follows a systematic process of screening and optimization. The goal is to achieve a state of supersaturation slowly, allowing for ordered molecular assembly (nucleation and growth) rather than rapid precipitation.[4]

Crystallization_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Crystallization Screening cluster_outcome 3. Outcome Analysis cluster_action 4. Action A Purified Compound (>98%) B Solubility Test (Small Scale) A->B ~1-2 mg C Method 1: Slow Evaporation B->C Select appropriate solvent systems D Method 2: Vapor Diffusion B->D Select appropriate solvent systems E Method 3: Slow Cooling B->E Select appropriate solvent systems F Method 4: Layering B->F Select appropriate solvent systems G Single Crystals C->G H Microcrystals / Powder C->H I Oil / Amorphous C->I J No Change C->J D->G D->H D->I D->J E->G E->H E->I E->J F->G F->H F->I F->J L Harvest & Mount for X-Ray Analysis G->L K Optimize Conditions (Slower Rate, Lower Conc.) H->K M Troubleshoot (See Table 3) I->M J->M K->C K->D K->E K->F M->B

Caption: General workflow for single-crystal growth.

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point. It is suitable for compounds that are not overly soluble in a chosen volatile solvent.[4]

  • Dissolution: In a clean, small vial (e.g., 1-dram), dissolve 5-10 mg of the compound in the minimum amount of a suitable solvent (e.g., ethyl acetate or acetone) to achieve a clear, saturated solution at room temperature.

  • Filtration (Optional): If any insoluble particulate is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.

  • Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) and leave it undisturbed for several days to weeks. Crystals will form as the solvent slowly evaporates, increasing the solute concentration.

Protocol 2: Vapor Diffusion (Vial-in-Vial Method)

This is often the most successful method as it allows for very slow changes in solvent composition, gently pushing the solution toward supersaturation.[8][9]

  • Prepare the Inner Vial: Dissolve 2-5 mg of the compound in a small volume (100-300 µL) of a "good" solvent in which it is highly soluble (e.g., methanol or acetone). Place this small, uncapped vial inside a larger vial or jar.

  • Prepare the Outer Vial: Add a larger volume (1-3 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., heptane or diethyl ether) to the outer vial. The level of the anti-solvent must be below the rim of the inner vial.

  • Seal and Incubate: Seal the outer vial tightly with a cap. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial. This decreases the solvating power of the solution in the inner vial, causing the compound to slowly come out of solution and form crystals.

  • Monitor: Check for crystal growth over several days to weeks without disturbing the setup.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This technique is useful when a compound is highly soluble in one solvent and insoluble in a miscible anti-solvent.

  • Dissolution: In a narrow tube or vial (e.g., an NMR tube), dissolve 5-10 mg of the compound in a minimum volume of a "good" solvent (e.g., ethanol). To ensure a sharp interface, the solvent with the higher density should be on the bottom.

  • Layering: Carefully and slowly, add the "anti-solvent" (e.g., hexane) down the side of the tilted tube using a pipette or syringe. The goal is to create a distinct layer on top of the compound solution with minimal mixing at the interface.

  • Incubation: Seal the tube and store it in a vibration-free location. Crystals will slowly form at the interface where the two solvents mix via diffusion.

Troubleshooting Common Crystallization Issues

Obtaining perfect crystals on the first attempt is rare. The following table provides guidance for common challenges.

Table 3: Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; nucleation barrier is too high.- Allow more solvent to evaporate (if applicable).- Try scratching the inside of the vial with a needle to create nucleation sites.- Add a "seed crystal" (a tiny crystal from a previous attempt).- Cool the solution further.[10]
Precipitates a Fine Powder Supersaturation occurred too rapidly.- Use a more dilute starting solution.- Slow down the rate of solvent change (e.g., fewer holes in parafilm for evaporation; use a less volatile anti-solvent for diffusion).- Redissolve the powder with gentle heating and a small amount of additional solvent, then allow it to cool more slowly.[10]
An Oil Forms ("Oiling Out") Compound is coming out of solution above its melting point or is too soluble in the chosen system. Impurities may also be present.- Redissolve the oil by warming and add more of the primary solvent to lower the concentration.- Try a different solvent system entirely.- Ensure the starting material is highly pure.[4]
Many Small Crystals Too many nucleation sites formed simultaneously.- Use a more dilute solution.- Filter the solution before setting up the crystallization to remove dust particles.- Slow down the crystallization process (e.g., lower temperature for diffusion).

Crystal Selection and Handling

Once crystals have formed, they must be evaluated and handled correctly.

  • Visual Inspection: Under a microscope, ideal crystals should be transparent with sharp edges and smooth faces. They should not be cracked, opaque, or clustered together (conglomerates).[11]

  • Size: The ideal size for SC-XRD is typically between 0.1 and 0.3 mm in all dimensions.[12]

  • Handling: Never let crystals dry out if they were grown from a solution that may be incorporated into the crystal lattice.[4] Use a pipette to remove most of the mother liquor, then quickly scoop the crystal with a cryo-loop and mount it on the diffractometer.

Conclusion

The crystallization of this compound is a multifactorial process that requires patience and systematic experimentation. By starting with highly pure material, conducting rational solvent screening, and methodically applying controlled crystallization techniques such as vapor diffusion and slow evaporation, researchers can significantly increase the probability of obtaining diffraction-quality single crystals. This application note provides the foundational strategies and detailed protocols to guide this critical step in structural elucidation.

References

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  • University of Geneva. (n.d.).
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  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396.
  • Wix.com. (2015).
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  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
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  • University of Potsdam. (n.d.).
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  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Gherib, A., Bouzroura-Acherki, F., Debache, N., Rachedi, Y., Ghalem, S., Bouacida, S., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central journal, 15(1), 63.
  • Quiroga, J., Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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Protocol for assessing neuroprotective effects of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Multi-Tiered Strategy for Assessing the Neuroprotective Efficacy of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Abstract

The pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience and drug discovery. Compounds built on a pyrazole scaffold are of significant interest due to their diverse biological activities, including anti-inflammatory and neuroprotective potential.[1][2][3][4] This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of a novel pyrazole derivative, this compound (herein referred to as "Compound P"). The protocol is designed as a complete workflow, guiding researchers from initial in vitro screening in a human neuronal cell line to subsequent validation in a preclinical in vivo model of Parkinson's disease. Each step is detailed with not only the methodology but also the scientific rationale, ensuring a robust and logically sound assessment of Compound P's neuroprotective capabilities.

Introduction: The Rationale for a Phased Assessment

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions, including Parkinson's disease (PD), is a cascade involving mitochondrial dysfunction, oxidative stress, and subsequent apoptotic cell death.[5][6][7] Therefore, a promising therapeutic strategy is the identification of small molecules that can interrupt this cascade.

Compound P, with its pyrazole core, belongs to a class of heterocyclic compounds that have attracted medicinal chemists for their potential as neuroprotective agents.[2][3] To rigorously evaluate its therapeutic potential, a phased approach is essential. This workflow begins with cost-effective, high-throughput in vitro assays to establish a foundational efficacy and safety profile. Positive results then justify the transition to a more complex and resource-intensive in vivo model to assess systemic effects and behavioral outcomes.

This guide details the use of the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity studies[8][9], challenged with the neurotoxin MPP+ to mimic PD-like pathology in vitro.[10] Successful candidates are then advanced into the MPTP-induced mouse model of PD, the gold standard for preclinical evaluation of neuroprotective drugs.[7][11][12]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation A Compound P Synthesis & QC B SH-SY5Y Cell Culture & Differentiation A->B C Cytotoxicity Screen (Dose-Finding) B->C D Neuroprotection Assays (MPP+ Model) C->D E Mechanistic Studies: - Oxidative Stress - Apoptosis - Mitochondrial Health D->E Decision Go/No-Go Decision E->Decision Promising   Data    F MPTP Mouse Model of PD G Compound P Administration (PK/PD Preliminary) F->G H Behavioral Testing (Motor Function) G->H I Post-Mortem Analysis: - TH Immunohistochemistry - Striatal Neurochemistry H->I Result Efficacy Profile of Compound P I->Result Decision->F

Caption: Overall workflow for neuroprotective assessment of Compound P.

Phase 1: In Vitro Neuroprotection and Mechanistic Analysis

The primary goal of this phase is to determine if Compound P can protect cultured neuronal cells from a specific toxic insult and to elucidate the potential mechanisms of action.

2.1. Model System: Differentiated SH-SY5Y Cells

  • Rationale: The SH-SY5Y human neuroblastoma cell line is an invaluable tool for initial screening.[8] These cells can be differentiated to exhibit a more mature, neuron-like phenotype, including the expression of dopaminergic markers like tyrosine hydroxylase (TH).[9] This makes them particularly relevant for modeling Parkinson's disease pathology. Differentiation with agents like retinoic acid (RA) reduces their proliferation rate and extends neurites, providing a more stable and physiologically relevant model system.[9][13]

  • Neurotoxic Insult: We will use MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP. MPP+ selectively enters dopaminergic neurons and potently inhibits Complex I of the mitochondrial electron transport chain. This leads to ATP depletion, a surge in reactive oxygen species (ROS), and ultimately, apoptotic cell death, closely mimicking the pathology observed in Parkinson's disease.[7][14]

2.2. Protocol 1: Baseline Cytotoxicity of Compound P

  • Principle: Before assessing neuroprotective effects, it is critical to determine the concentration range at which Compound P itself is not toxic to the cells. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, providing an indirect count of cell number.[10][15]

  • Methodology:

    • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of Compound P (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells for 24-48 hours (this duration should match the pre-treatment time in the neuroprotection assay).

    • MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the highest concentration that does not cause a significant reduction in viability (e.g., >95% viability). This concentration range will be used for subsequent experiments.

2.3. Protocol 2: Assessment of Neuroprotection Against MPP+ Toxicity

  • Principle: This is the core assay to determine if Compound P can rescue neurons from MPP+-induced death. We use two complementary assays: the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cell death.[15][16]

Parameter Description
Cell Line Differentiated SH-SY5Y
Plating Density 1 x 10⁴ cells/well (96-well plate)
Compound P Pre-treatment 24 hours (using non-toxic concentrations)
Neurotoxin MPP+ (e.g., 500 µM, concentration to be optimized for ~50% cell death)
Toxin Exposure 24 hours
Endpoint Assays MTT (Cell Viability), LDH (Cytotoxicity)
  • Methodology:

    • Plating & Pre-treatment: Plate cells as described above. After 24 hours, pre-treat cells with various non-toxic concentrations of Compound P for 24 hours.

    • Toxin Challenge: Add MPP+ to the wells (except for the control and compound-only groups) to achieve the final target concentration.

    • Incubation: Co-incubate cells with Compound P and MPP+ for another 24 hours.

    • Endpoint Measurement:

      • LDH Assay: Collect the culture supernatant to measure LDH release according to the manufacturer's kit instructions.

      • MTT Assay: Proceed with the remaining cells in the plate as described in Protocol 1.

    • Controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with vehicle (e.g., DMSO).

      • MPP+ Only: Cells treated only with the neurotoxin.

      • Compound P Only: Cells treated only with the highest concentration of Compound P.

2.4. Mechanistic Assays: Uncovering the "How"

If Compound P shows significant neuroprotection, the next step is to investigate its mechanism of action.

G MPP MPP+ Neurotoxin Mito Mitochondrial Complex I Inhibition MPP->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP Caspase Caspase-3 Activation ROS->Caspase MMP->Caspase Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis CompoundP Compound P (Hypothesized Action) CompoundP->Mito Mitochondrial   Stabilizer? CompoundP->ROS Antioxidant?

Caption: Hypothesized mechanism of MPP+ toxicity and potential intervention points for Compound P.

  • Protocol 2.4.1: Oxidative Stress (ROS Measurement)

    • Principle: The DCF-DA assay measures intracellular ROS levels. The non-fluorescent DCF-DA probe is oxidized by ROS into the highly fluorescent DCF, with fluorescence intensity proportional to the amount of ROS.[10]

    • Methodology:

      • Treat cells in a black, clear-bottom 96-well plate as per the neuroprotection protocol.

      • At the end of the treatment, wash cells with warm PBS.

      • Load cells with 10 µM DCF-DA in PBS for 30 minutes at 37°C.

      • Wash again to remove excess probe.

      • Measure fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader. A known antioxidant (e.g., N-acetylcysteine) should be used as a positive control.

  • Protocol 2.4.2: Apoptosis (Caspase-3 Activity)

    • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[17] Fluorometric or colorimetric assays use a specific peptide substrate that is cleaved by active caspase-3 to release a detectable signal.[18]

    • Methodology:

      • Treat cells in a 6-well or 96-well plate as per the neuroprotection protocol.

      • Lyse the cells and measure protein concentration.

      • Perform the caspase-3 activity assay on the cell lysates using a commercial kit, following the manufacturer's instructions.

      • Measure the fluorescent or colorimetric signal.

  • Protocol 2.4.3: Mitochondrial Health (Membrane Potential)

    • Principle: A key consequence of mitochondrial damage is the dissipation of the mitochondrial membrane potential (ΔΨm).[5] The JC-1 dye is a ratiometric probe that accumulates in healthy mitochondria as red fluorescent aggregates. In unhealthy mitochondria with low ΔΨm, it remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[19]

    • Methodology:

      • Treat cells in a black, clear-bottom 96-well plate.

      • At the end of the treatment, remove the medium and incubate with JC-1 dye (e.g., 2 µM) for 30 minutes at 37°C.

      • Wash cells gently with PBS.

      • Measure fluorescence at both green (~530 nm) and red (~590 nm) emission wavelengths.

      • Calculate the red/green fluorescence ratio for each condition.

Phase 2: In Vivo Validation in an MPTP Mouse Model

Positive and mechanistically interesting in vitro data provide a strong rationale for advancing Compound P to a preclinical animal model.

3.1. Model System: MPTP-Induced Parkinson's Disease Model

  • Rationale: Systemic administration of MPTP to mice causes selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a loss of dopamine in the striatum and corresponding motor deficits.[11][20] This model recapitulates key pathological and behavioral features of Parkinson's disease and is widely accepted for testing neuroprotective therapies.[7][12]

3.2. Protocol 3: Compound Administration, MPTP Lesioning, and Behavioral Testing

  • Principle: This protocol outlines the experimental timeline for treating animals with Compound P, inducing the dopaminergic lesion with MPTP, and assessing the functional outcome on motor coordination and activity.

  • Methodology:

    • Animals: Use male C57BL/6 mice (8-10 weeks old), as this strain is highly sensitive to MPTP.[7]

    • Groups (n=10-12 per group):

      • Group 1: Saline + Vehicle

      • Group 2: Saline + Compound P

      • Group 3: MPTP + Vehicle

      • Group 4: MPTP + Compound P (at one or more doses)

    • Compound Administration: Administer Compound P (e.g., via oral gavage or intraperitoneal injection) daily for a period before and during MPTP treatment (e.g., 14-21 days total).

    • MPTP Administration (Sub-acute regimen): Administer MPTP-HCl (e.g., 25 mg/kg, i.p.) once daily for 5 consecutive days.[14] This regimen produces a consistent lesion.

    • Behavioral Testing: Conduct tests 7-14 days after the final MPTP injection.

      • Rotarod Test: Measures motor coordination and balance. Place mice on an accelerating rotating rod and record the latency to fall.[21][22]

      • Open Field Test: Assesses general locomotor activity. Place mice in an open arena and track total distance moved, rearing frequency (vertical activity), and time spent in the center. MPTP-lesioned mice typically show reduced activity.[20][21]

G cluster_0 Treatment & Lesioning cluster_1 Outcome Assessment Day_neg7 Day -7 Day_0 Day 0 A Start Compound P Administration Day_1_5 Day 1-5 Day_6_14 Day 6-14 B MPTP Injections (Daily for 5 days) Day_15 Day 15 C Continue Compound P Administration Day_16 Day 16 D Behavioral Testing (Rotarod, Open Field) E Euthanasia & Tissue Collection

Caption: Example timeline for the in vivo MPTP mouse study.

3.3. Protocol 4: Post-Mortem Histological Analysis

  • Principle: The definitive measure of neuroprotection in this model is the quantification of surviving dopaminergic (DA) neurons in the SNpc. This is achieved by immunohistochemical (IHC) staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, which serves as a specific marker for these neurons.[23][24][25]

  • Methodology:

    • Tissue Processing: Following behavioral tests, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Sectioning: Cryosection the brain to obtain coronal sections (e.g., 30 µm thick) containing the SNpc and striatum.

    • Immunohistochemistry for TH:

      • Blocking: Incubate sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour to prevent non-specific antibody binding.[23][26]

      • Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against TH (e.g., chicken anti-TH, 1:200 dilution).[23]

      • Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature, protected from light.[26][27]

      • Mounting & Imaging: Mount sections on slides with a mounting medium containing DAPI (to visualize nuclei) and visualize using a fluorescence or confocal microscope.[26]

    • Quantification: Use stereological methods (e.g., optical fractionator) to perform an unbiased count of the total number of TH-positive neurons in the SNpc.

Data Interpretation and Conclusion

A successful neuroprotective profile for Compound P would be characterized by:

  • In Vitro: A significant, dose-dependent rescue of SH-SY5Y cells from MPP+-induced death, coupled with a measurable reduction in oxidative stress, inhibition of caspase-3 activation, and preservation of mitochondrial membrane potential.

  • In Vivo: A significant attenuation of motor deficits in the rotarod and open-field tests in MPTP-treated mice, supported by a statistically significant preservation of TH-positive dopaminergic neurons in the substantia nigra compared to the MPTP-only group.

This structured, multi-tiered approach provides a rigorous and scientifically sound pathway to validate the neuroprotective effects of this compound, building a comprehensive data package suitable for further preclinical development.

References

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Application Notes and Protocols for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine in Anticancer Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold" in the design of therapeutic agents targeting a multitude of diseases, most notably cancer.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve potent and selective inhibition of key oncogenic drivers.[4] Numerous pyrazole-containing compounds have demonstrated significant anticancer activity by targeting critical components of cell signaling pathways, including protein kinases, which are frequently dysregulated in cancer.[1][2] This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a novel pyrazole derivative, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine , in various anticancer research models. While this specific molecule is a novel investigational agent, its structural features suggest a strong potential for anticancer activity, likely through the inhibition of key protein kinases implicated in tumor progression.

Hypothesized Mechanism of Action: A Potential Kinase Inhibitor

The chemical architecture of this compound, featuring a substituted pyrazole core with a pyridinylmethyl group at the N1 position and an amine at C5, is reminiscent of several known kinase inhibitors.[1][5][6][7] The pyridine moiety can participate in hydrogen bonding interactions within the ATP-binding pocket of various kinases, a common feature of many kinase inhibitors. The amino group at the 5-position can also form crucial interactions with the hinge region of the kinase domain. Based on extensive literature on structurally related pyrazole derivatives, we hypothesize that this compound may exert its anticancer effects by inhibiting one or more of the following kinase families:

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[5][8] Several pyrazole-based molecules have been developed as potent and selective CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[6][8][9] The structural motifs within this compound are consistent with those found in known CDK inhibitors.

  • c-Met Tyrosine Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers.[7][10] Pyrazole-containing compounds have emerged as effective c-Met inhibitors, and the pyridine moiety in our compound of interest could potentially interact with the c-Met active site.[7][10][11][12]

The following sections will outline detailed protocols to investigate these hypothesized mechanisms of action and to characterize the anticancer activity of this compound.

In Vitro Evaluation of Anticancer Activity

Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of a novel compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
HCT-116Colon Cancer2.8
A549Lung Cancer8.1
HepG2Liver Cancer4.5
Kinase Inhibition Assays

To directly test the hypothesis that this compound functions as a kinase inhibitor, in vitro kinase assays should be performed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human CDK2/Cyclin A enzyme, a suitable substrate (e.g., Histone H1), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Cell Cycle Analysis

If the compound is a CDK inhibitor, it is expected to cause cell cycle arrest. This can be analyzed by flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase would indicate cell cycle arrest.

Signaling Pathway and Experimental Workflow Visualization

G cluster_0 Hypothesized Signaling Pathway Compound 3-Methyl-1-(pyridin-2-ylmethyl) -1H-pyrazol-5-amine Kinase CDK2 or c-Met Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Downstream Downstream Effectors (e.g., Rb, STAT3) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Kinase->Proliferation CellCycle Cell Cycle Progression Downstream->CellCycle CellCycle->Proliferation G cluster_1 In Vitro Experimental Workflow start Cancer Cell Lines assay1 MTT Assay (Determine IC50) start->assay1 assay2 Kinase Inhibition Assay assay1->assay2 assay3 Cell Cycle Analysis (Flow Cytometry) assay1->assay3 end Data Analysis & Mechanism Elucidation assay2->end assay4 Apoptosis Assay (Annexin V/PI) assay3->assay4 assay4->end

Caption: In vitro experimental workflow for evaluating anticancer activity.

In Vivo Evaluation in Animal Models

Promising results from in vitro studies should be validated in in vivo animal models to assess the compound's efficacy and safety in a more complex biological system. A xenograft mouse model is a standard preclinical model for this purpose. [2] Protocol: Xenograft Mouse Model for Anticancer Efficacy

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT-116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Continue treatment for a defined period (e.g., 21 days) and monitor tumor volume and body weight.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Table 2: Hypothetical Tumor Growth Inhibition in a HCT-116 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
Compound A25850 ± 18043.3
Compound A50450 ± 12070.0
Positive Control-300 ± 9080.0

Conclusion and Future Directions

The structural features of this compound suggest its potential as a novel anticancer agent, likely acting as a kinase inhibitor. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. Further investigations should focus on target deconvolution to identify the specific kinase(s) inhibited by the compound, as well as detailed pharmacokinetic and toxicological studies to assess its drug-like properties. The insights gained from these studies will be crucial for the further development of this compound as a potential therapeutic candidate for cancer treatment.

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Application Notes and Protocols for Antimicrobial Activity Testing of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery

The dramatic rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention from the medicinal chemistry community.[2] The pyrazole ring is a versatile pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The inherent chemical stability and the capacity for diverse substitutions on the pyrazole ring allow for the fine-tuning of steric, electronic, and lipophilic properties, which are critical for potent biological activity and favorable pharmacokinetic profiles.[5][6]

The compound of interest, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, integrates two key heterocyclic systems: a pyrazole and a pyridine ring. This combination is strategic; pyridine moieties are also common in bioactive molecules and can influence solubility, receptor binding, and cell permeability. While extensive data on this specific molecule is not yet available in peer-reviewed literature, its structural congeners have shown promising antimicrobial effects.[7][8][9] For instance, various substituted pyrazoles have demonstrated potent activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), including resistant strains like MRSA.[7][8][10] The proposed mechanisms of action for some pyrazole derivatives include the inhibition of essential bacterial enzymes like DNA gyrase, a type II topoisomerase crucial for DNA replication.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of this compound. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and comparable data.[11][12][13] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC), the qualitative assessment via the Agar Disk Diffusion (Kirby-Bauer) method, and the determination of the Minimum Bactericidal Concentration (MBC).

I. Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a valuable initial screening tool for assessing the antimicrobial activity of a novel compound.[14][15] It is a qualitative or semi-quantitative test that provides a rapid visual indication of a compound's ability to inhibit microbial growth. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism, creating a concentration gradient.[15][16] An effective antimicrobial agent will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[14]

Protocol 1: Agar Disk Diffusion Assay
  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] This step is critical for ensuring a standardized bacterial load.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[18]

    • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube.[14][18]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth. This is typically achieved by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[18]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]

  • Application of Test Compound Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound. A typical starting concentration might be 10-30 µg per disk. The compound should be dissolved in a suitable solvent (e.g., DMSO), with a solvent-only disk used as a negative control.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA surface.[16]

    • Ensure disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate to prevent overlapping of zones.[15]

    • Gently press each disk to ensure complete contact with the agar surface.[15]

    • Include standard antibiotic disks (e.g., Ciprofloxacin, Gentamicin) as positive controls.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or caliper.[17]

    • The results are interpreted based on the zone diameter, with larger zones indicating greater susceptibility of the microorganism to the compound.

Data Presentation: Expected Outcome of Disk Diffusion
Compound Concentration (µ g/disk ) Test Organism Zone of Inhibition (mm) Interpretation
This compound30S. aureus ATCC 25923e.g., 18Active
This compound30E. coli ATCC 25922e.g., 14Moderately Active
Ciprofloxacin (Positive Control)5S. aureus ATCC 25923e.g., 25Susceptible
DMSO (Negative Control)10 µLS. aureus ATCC 259236 (no zone)Inactive

II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after overnight incubation.[19][20][21] The broth microdilution method is a standardized, quantitative technique that provides a precise MIC value, which is essential for evaluating the potency of a new compound and for comparing it to existing antibiotics.[12][22] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[20]

Protocol 2: Broth Microdilution Assay
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest concentration to be tested to minimize solvent effects.

    • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[20] For fastidious organisms, specific supplemented media may be required as per CLSI or EUCAST guidelines.[12]

    • Microbial Inoculum: Prepare a bacterial suspension as described in Protocol 1, Step 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup (96-Well Plate):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound and inoculum to their final target concentrations. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile broth to well 12.

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.

    • Following incubation, read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[23] A reading mirror or a spectrophotometric plate reader can aid in determining the endpoint.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_final Incubation & Reading P1 Prepare Compound Stock Solution S2 Add Compound to Well 1 P1->S2 P2 Prepare Bacterial Inoculum (0.5 McFarland) P3 Dilute Inoculum to ~1x10^6 CFU/mL S4 Inoculate Wells 1-11 with Bacteria P3->S4 S1 Add Broth to Wells 2-12 S3 Perform Serial Dilutions (1-10) S1->S3 S2->S3 F1 Incubate Plate 18-24h at 35°C S4->F1 F2 Visually Inspect for Turbidity F1->F2 F3 Determine MIC: Lowest Concentration with No Growth F2->F3

Caption: Workflow for MIC determination by broth microdilution.

III. Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration required to inhibit growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to the MIC assay to determine this.[24][25] The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[25][26] An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[25][27]

Protocol 3: MBC Determination
  • Prerequisite: Perform a standard MIC broth microdilution assay as described in Protocol 2.

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (typically 10-100 µL).

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

    • Also, plate an aliquot from the positive growth control well (diluted 1:1000 or 1:10000 to get countable colonies) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours, or until colonies are visible on the control plate.

  • Interpretation:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[25]

Visualization of MBC Determination Logic

MBC_Logic Start Perform MIC Assay (Protocol 2) Subculture Subculture from all clear wells (≥MIC) onto agar plates Start->Subculture Incubate Incubate agar plates 18-24h Subculture->Incubate Count Count Colonies (CFU) on each plate Incubate->Count Calculate Calculate % Kill vs. Initial Inoculum Count->Calculate Determine MBC = Lowest Concentration with ≥99.9% Kill Calculate->Determine Ratio Calculate MBC / MIC Ratio Determine->Ratio Interpret Ratio ≤ 4 → Bactericidal Ratio > 4 → Bacteriostatic Ratio->Interpret

Caption: Decision logic for determining the MBC and classifying activity.

IV. Data Summary and Interpretation

Systematic recording and comparison of results are paramount. The following table provides a template for summarizing the key findings from the antimicrobial evaluation.

Test Organism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Activity Class
S. aureus ATCC 25923This compounde.g., 8e.g., 162Bactericidal
E. coli ATCC 25922This compounde.g., 32e.g., 2568Bacteriostatic
P. aeruginosa ATCC 27853This compounde.g., 64e.g., 1282Bactericidal
E. faecalis ATCC 29212This compounde.g., 16e.g., >256>16Bacteriostatic
S. aureus ATCC 25923Ciprofloxacine.g., 0.5e.g., 12Bactericidal

V. Conclusion and Future Directions

These application notes provide a standardized framework for the initial in vitro antimicrobial characterization of this compound. By adhering to established CLSI and EUCAST principles, researchers can generate high-quality, reliable data on the compound's spectrum of activity (via MIC testing) and its mode of action (bacteriostatic vs. bactericidal via MBC testing). Positive results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies (e.g., DNA gyrase inhibition assays), cytotoxicity testing against mammalian cell lines, and ultimately, evaluation in preclinical models of infection. The rich history of the pyrazole scaffold in medicinal chemistry suggests that novel derivatives like the one discussed here hold significant promise in the ongoing search for the next generation of antimicrobial agents.[28][29]

References

  • Al-Hourani, B. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • El-Sayed, M. A. A. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]

  • Kumar, A., & Singh, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Yadav, P., & Singh, A. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Anti-Infective Agents. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Li, X., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Sreevidya, V., & Latha, J. (2018). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Shields, R. K., & Clancy, C. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Medical Notes. (2025). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology. [Link]

  • FRCPath Medical Microbiology Tutorials. (2024). EUCAST reading guide for broth microdilution. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Scribd. (n.d.). Broth Microdilution EUCAST. [Link]

  • Sharma, V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents. [Link]

  • Sharma, V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Ingenta Connect. [Link]

  • D'Amico, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. [Link]

  • IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • Tagawa, Y., et al. (2002). Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The synthesis, while seemingly straightforward, presents several critical junctures where experimental outcomes can be significantly influenced. This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

I. Synthesis Overview and Key Challenges

The synthesis of this compound is typically a two-step process. The first step involves the formation of the pyrazole ring, yielding 3-methyl-1H-pyrazol-5-amine. The second, and often more challenging step, is the regioselective N-alkylation of the pyrazole with 2-(chloromethyl)pyridine to introduce the pyridin-2-ylmethyl group.

The primary challenges that researchers face include:

  • Low yield in the initial pyrazole synthesis: Incomplete reactions or side-product formation can diminish the quantity of the starting material for the subsequent step.

  • Poor regioselectivity during N-alkylation: Alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of desired and undesired isomers that can be difficult to separate.[1][2]

  • Sub-optimal reaction conditions: The choice of base, solvent, and temperature plays a crucial role in both the yield and selectivity of the alkylation step.[1]

  • Purification difficulties: Separating the desired product from unreacted starting materials, the regioisomeric byproduct, and other impurities can be complex.

This guide will systematically address these challenges, providing both theoretical explanations and practical, field-tested protocols.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation A Cyanoacetone or its alkali metal salt C 3-Methyl-1H-pyrazol-5-amine A->C Cyclocondensation B Hydrazine or its salt B->C D 3-Methyl-1H-pyrazol-5-amine F This compound (Desired Product) D->F Base, Solvent G 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (Isomeric Byproduct) D->G Side Reaction E 2-(Chloromethyl)pyridine E->F E->G Regioselectivity_Troubleshooting Start Low Regioselectivity (Isomer Mixture) Base Evaluate Base: - K2CO3 (mild) - NaH (strong) - TEA (organic) Start->Base Solvent Evaluate Solvent: - DMF (polar aprotic) - Acetonitrile (polar aprotic) - Toluene (non-polar) Base->Solvent Optimize Temperature Adjust Temperature: - Room Temp - 0 °C - Reflux Solvent->Temperature Optimize End Improved Regioselectivity Temperature->End Achieved

Caption: Decision-making workflow for optimizing regioselectivity.

Question 3: What is a reliable, high-yield protocol for the N-alkylation step?

Answer:

Based on common laboratory practices and literature precedents, a robust protocol would involve a strong base in an aprotic polar solvent.

Detailed Experimental Protocol for N-Alkylation:

StepProcedureRationale
1.To a solution of 3-methyl-1H-pyrazol-5-amine in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).NaH is a strong, non-nucleophilic base that will effectively deprotonate the pyrazole. The low temperature controls the exothermic reaction.
2.Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the pyrazole anion.This allows for the complete formation of the nucleophile before the addition of the electrophile.
3.Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride, neutralized with a suitable base like triethylamine in DMF, to the reaction mixture at 0 °C.Slow addition prevents a rapid exotherm and potential side reactions. Neutralizing the hydrochloride salt of the alkylating agent is crucial.
4.Allow the reaction to warm to room temperature and stir for 12-24 hours.This allows the reaction to proceed to completion.
5.Monitor the reaction progress by TLC or LC-MS.To determine the point of maximum product formation and minimal side-product accumulation.
6.Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.To safely neutralize any remaining NaH.
7.Extract the product with an organic solvent such as ethyl acetate.To separate the product from the aqueous layer.
8.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.To remove residual water and salts.
9.Purify the crude product by column chromatography on silica gel.To separate the desired product from the isomeric byproduct and other impurities.

Comparative Table of Reaction Conditions:

BaseSolventTemperatureTypical Outcome
K2CO3AcetonitrileRefluxModerate yield, often a mixture of isomers.
NaHDMF0 °C to RTGood to excellent yield, generally favors the desired N1-alkylated product.
TriethylamineDichloromethaneRoom TempLower yield, may require longer reaction times.
Part C: Purification and Characterization
Question 4: I am having difficulty separating the two regioisomers by column chromatography. Are there any tips for better separation?

Answer:

Separating the N1 and N2 alkylated isomers can be challenging due to their similar polarities.

Strategies for Improved Chromatographic Separation:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient can often provide better resolution.

  • Additive Modifiers: Adding a small amount of a modifier to the eluent can sometimes improve separation. For basic compounds like these, adding a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the solvent system can reduce tailing on silica gel and improve peak shape.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.

  • Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, it may be possible to selectively crystallize the major product from a suitable solvent system.

Question 5: What are the key analytical techniques and expected spectral data for confirming the structure of the desired product?

Answer:

Confirmation of the correct regioisomer is essential. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring proton and the methylene protons of the pyridin-2-ylmethyl group will be distinct for the two isomers. In the desired N1-substituted product, the methylene protons will likely be more deshielded.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.

    • 2D NMR (HSQC, HMBC, NOESY): These experiments are powerful tools for unambiguously determining the connectivity and spatial relationships within the molecule. An HMBC correlation between the methylene protons and the C5 carbon of the pyrazole ring would confirm the N1-alkylation. A NOESY correlation between the methylene protons and the methyl group at C3 would also support the desired structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch of the amine, C=N and C=C stretches of the aromatic rings, and C-H stretches.

III. Conclusion

Improving the yield of this compound synthesis hinges on a systematic approach to optimizing both the initial pyrazole formation and the subsequent N-alkylation step. By carefully selecting the base and solvent, controlling the reaction temperature, and employing appropriate purification strategies, researchers can overcome the common challenges of low yield and poor regioselectivity. This guide provides a foundation of both theoretical understanding and practical protocols to empower scientists in their synthetic endeavors.

IV. References

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Retrieved from

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Retrieved from

  • Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole. Retrieved from

  • SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PubMed. (n.d.). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • Inorganic Chemistry. (n.d.). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 3-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges in achieving the desired purity. Drawing upon established principles of heterocyclic chemistry and purification sciences, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.

Understanding the Molecule: Key Physicochemical Characteristics

Before delving into purification strategies, it is crucial to understand the structural attributes of this compound that influence its purification.

  • Basicity: The molecule possesses two primary basic centers: the pyridine nitrogen and the 5-amino group on the pyrazole ring. The pyridine nitrogen is typically more basic than the amino group. This differential basicity is a key handle for purification by acid-base extraction.

  • Polarity: The presence of the pyridine ring and the primary amine makes this a polar molecule. This polarity dictates its solubility in various organic solvents and its behavior during chromatography.

  • Potential for Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms on both rings can act as hydrogen bond acceptors. This contributes to its polarity and can influence crystal lattice formation during recrystallization.

  • Stability: Aminopyrazoles are generally stable compounds, but care should be taken to avoid prolonged exposure to strong acids or bases at elevated temperatures, which could lead to degradation.

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question: I am having difficulty separating my target compound from a closely related impurity by column chromatography. What should I do?

Answer: This is a common challenge, often due to the presence of regioisomers or other structurally similar byproducts. Here is a systematic approach to troubleshoot this issue:

  • Probable Cause 1: Isomeric Impurities. The synthesis of N-alkylated pyrazoles can sometimes yield a mixture of regioisomers. For instance, alkylation of 3-methyl-1H-pyrazol-5-amine with 2-(chloromethyl)pyridine could potentially lead to alkylation at different nitrogen atoms of the pyrazole ring.

  • Solution 1: Optimize Chromatographic Conditions.

    • Solvent System Screening: Utilize thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Good starting points for polar compounds include mixtures of dichloromethane/methanol or ethyl acetate/hexane.[1]

    • Employ a Competing Base: Since the target compound is basic, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape and resolution.[2]

    • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or reversed-phase silica gel (C18). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[3]

  • Probable Cause 2: Co-eluting Non-isomeric Impurities. Your crude product may contain impurities with similar polarity to your target compound.

  • Solution 2: Employ an Orthogonal Purification Technique.

    • Acid-Base Extraction: Leverage the basicity of your compound. An acid-base extraction can effectively remove neutral or acidic impurities. (See Section 4 for a detailed protocol).

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. (See Section 4 for a detailed protocol).

Question: My compound streaks badly on a silica gel TLC plate and I get poor recovery from my column. Why is this happening and how can I fix it?

Answer: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.

  • Probable Cause: The lone pairs on the nitrogen atoms of your compound are interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, decomposition, and poor chromatographic performance.[4]

  • Solution:

    • Deactivate the Silica Gel: As mentioned previously, add a competing base like triethylamine to your eluent. This will "cap" the acidic sites on the silica and allow your compound to elute more cleanly.[2]

    • Use a Different Adsorbent: Switch to a more inert stationary phase like neutral or basic alumina.

    • Flush the Column: If you suspect your compound is stuck on the column, you can try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane containing 1% triethylamine.

Question: I am attempting to purify my compound by recrystallization, but it either oils out or does not crystallize at all. What should I do?

Answer: Recrystallization is a powerful technique, but finding the right conditions can be challenging.

  • Probable Cause 1: Improper Solvent Choice. The ideal solvent for recrystallization should dissolve your compound well when hot but poorly when cold.[5]

  • Solution 1: Systematic Solvent Screening.

    • Test the solubility of your crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes).

    • A good starting point for aminopyrazoles can be alcohols or mixtures of a soluble solvent with an anti-solvent.[6]

  • Probable Cause 2: Presence of Impurities Inhibiting Crystallization.

  • Solution 2:

    • Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.

    • Scratching and Seeding: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[7]

  • Probable Cause 3: Cooling Too Quickly. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[8]

  • Solution 3: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A1: As an amine, the compound can be sensitive to air and light over long periods. It is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

Q2: How can I confirm the purity of my final product? A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): To quickly assess the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: Can I use acid-base extraction to separate my target compound from starting materials? A3: Yes, this is a highly effective method. For example, if your synthesis involves the reaction of 3-methyl-1H-pyrazol-5-amine with an alkylating agent, an acidic wash can remove any unreacted basic starting amine. Conversely, a basic wash could remove acidic byproducts. The target compound, being basic, can be extracted into an aqueous acidic layer, leaving neutral impurities in the organic layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[9][10]

Q4: What are the likely byproducts in the synthesis of this compound? A4: The synthesis of N-alkylated pyrazoles can lead to several byproducts:

  • Regioisomers: Alkylation can potentially occur on the other nitrogen of the pyrazole ring.[11]

  • Over-alkylation: If the reaction conditions are not carefully controlled, the 5-amino group could also be alkylated.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, other side reactions may occur.[12]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography with a Competing Base

This protocol is suitable for the purification of gram-scale quantities of the title compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system such as 95:5 DCM:MeOH.

    • Visualize the spots under UV light.

    • If the spot for the product is streaking, add 0.5% TEA to the developing solvent and re-run the TLC. The spot should be more defined.

  • Column Packing:

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM with 0.5% TEA).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial solvent system (e.g., 100% DCM with 0.5% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, all containing 0.5% TEA).

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is the purified product.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or acidic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude material in an organic solvent like DCM or EtOAc (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated product will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the product.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper).

    • The deprotonated product may precipitate out or remain dissolved.

    • Transfer the basic aqueous solution back to the separatory funnel.

    • Extract the aqueous layer with three portions of DCM or EtOAc.

  • Washing and Drying:

    • Combine the organic extracts from the back-extraction.

    • Wash the combined organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is suitable for obtaining highly crystalline, pure material.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a few drops of the chosen solvent. If the material dissolves immediately at room temperature, the solvent is not suitable.

    • If the material is insoluble at room temperature, heat the test tube. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool. If crystals form, you have found a good solvent.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Visualizing the Workflow

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound tlc TLC Analysis of Crude Material start->tlc one_spot Is there one major spot with minor impurities? tlc->one_spot is_solid Is the crude material a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No one_spot->is_solid Yes streaking Is the major spot streaking? one_spot->streaking No column Column Chromatography streaking->column No column_base Column Chromatography (with competing base) streaking->column_base Yes pure_product Pure Product recrystallize->pure_product acid_base->column column->pure_product column_base->pure_product

Caption: A decision tree to guide the selection of the most appropriate purification strategy.

References

  • BenchChem. (2025).
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  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • ResearchGate. (2025).
  • Castillo, J. C., & Portilla, J. (2019).
  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Savvin, S. B., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
  • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry Stack Exchange. (2023).
  • Murray, C. J., & Shank, N. J. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • YouTube. (2022).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry.
  • Biotage. (2023).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Kennedy, C. R., et al. (2018).
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  • Al-Zaydi, K. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry | Request PDF.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • IUCr Journals. (n.d.). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
  • BLDpharm. (n.d.). 19541-72-1|3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine.

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Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers using 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This document provides practical, in-depth troubleshooting advice and protocols to address the most common challenge encountered with this compound: poor aqueous solubility. Our goal is to empower you with the scientific principles and laboratory techniques needed to ensure accurate and reproducible results in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

A1: Understanding the molecule's structure is key to predicting its behavior. This compound is comprised of three key functional regions:

  • Pyridine Ring: This is a basic heterocycle. The nitrogen atom can accept a proton (become protonated), especially in acidic conditions (low pH).[1] Protonation introduces a positive charge, which significantly increases the molecule's affinity for polar solvents like water.[2][3][4][5][6]

  • Pyrazol-5-amine Group: The primary amine (-NH2) on the pyrazole ring is also a weak base.[7][8] Like the pyridine nitrogen, it can be protonated at acidic to near-neutral pH, further enhancing aqueous solubility.

  • Methyl and Methylene Groups: These hydrocarbon components are nonpolar and contribute to the molecule's hydrophobicity, which tends to decrease water solubility.

Q2: What is the best solvent for preparing a primary stock solution?

A2: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[9][10] It is the industry standard for creating high-concentration stock solutions for high-throughput screening and biological assays.[11]

  • Alternatives: If DMSO is incompatible with your assay, consider Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, always verify solvent compatibility with your specific experimental system, as organic solvents can affect enzyme activity or cell viability.[12]

It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in your chosen organic solvent. This minimizes the volume of organic solvent transferred into your final aqueous assay, which is critical for avoiding artifacts.[10]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is the most common solubility issue, known as "precipitation upon dilution," and it occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[10][12][13][14] The small amount of DMSO from the stock is insufficient to keep the compound dissolved in a predominantly aqueous environment.[15]

Here is a systematic approach to resolving this issue:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Adjust the pH of the Assay Buffer: Since this compound is a weak base, lowering the pH of your assay buffer will increase its solubility.[16] For example, switching from a phosphate-buffered saline (PBS) at pH 7.4 to a MES or HEPES buffer at pH 6.5 could prevent precipitation. See Protocol 1 for a systematic method to determine the optimal pH.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility.[12] However, most cell-based assays are sensitive to DMSO concentrations above 0.5%-1%.[10] Always run a vehicle control with the same final DMSO concentration to check for solvent effects.

  • Use a Solubilizing Excipient: For particularly challenging cases, non-ionic detergents like Tween-20 or complexing agents like cyclodextrins can be included in the assay buffer to help solubilize the compound.[17] This is an advanced technique and requires careful validation to ensure the excipient does not interfere with the assay.

The following table summarizes these troubleshooting strategies.

ProblemLikely CauseRecommended Solution
Precipitation in DMSO Stock Concentration exceeds solubility limit in DMSO.Gently warm the solution (37°C) and sonicate or vortex. If precipitation persists, the solution is supersaturated; prepare a new stock at a lower concentration.[10]
Precipitation Upon Dilution Final concentration in the aqueous buffer exceeds the compound's aqueous solubility.1. Decrease the final compound concentration. 2. Lower the pH of the aqueous buffer (e.g., from 7.4 to 6.5). 3. Increase the final co-solvent (DMSO) percentage if the assay allows (typically ≤ 0.5%).[10]
Inconsistent Assay Results Micro-precipitation or incomplete dissolution of the compound.1. Visually inspect all solutions for particulates. 2. Briefly sonicate the final diluted solution before adding it to the assay. 3. Perform a systematic solubility assessment as described in Protocol 1 .

Experimental Protocols & Workflows

Workflow for Preparing Assay-Ready Solutions

This workflow diagram illustrates the critical steps and decision points when preparing your compound for an assay.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Dilution & Final Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO (e.g., to 10-50 mM) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate, Warm) add_dmso->dissolve dilute 4. Dilute Stock into Aqueous Assay Buffer dissolve->dilute inspect 5. Visually Inspect for Precipitation dilute->inspect precip_yes Precipitate Observed inspect->precip_yes Yes precip_no Solution Clear inspect->precip_no No troubleshoot 6a. Troubleshoot (See Table 1 & Protocol 1) precip_yes->troubleshoot proceed 6b. Proceed to Assay precip_no->proceed

Caption: Workflow for preparing and diluting the compound.

Protocol 1: Systematic Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) or visual inspection to determine the approximate kinetic solubility of your compound in different buffer conditions. This is essential for establishing a reliable assay window.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • A series of aqueous buffers (e.g., PBS pH 7.4, MES pH 6.5, Acetate pH 5.5).

  • Clear 96-well plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance or a nephelometer (optional).

Methodology:

  • Prepare Dilution Plate: In a 96-well plate, create a 2-fold serial dilution of your 10 mM DMSO stock solution with 100% DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., down to ~5 µM).

  • Buffer Addition: In separate 96-well plates (one for each buffer condition), add 198 µL of the desired aqueous buffer to each well.

  • Transfer and Mix: Using a multichannel pipette, transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the buffer plates. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and a top compound concentration of 100 µM. Mix well by pipetting.

  • Equilibrate: Incubate the plates at room temperature for 1-2 hours to allow any precipitation to fully form.

  • Analyze:

    • Visual Inspection: Carefully inspect each well against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility.

    • Instrumental Analysis: If available, read the plate on a nephelometer or measure the absorbance at a high wavelength (e.g., 620 nm). A sharp increase in signal indicates light scattering from a precipitate. The concentration just before this increase is the kinetic solubility limit.

Decision-Making Workflow for Troubleshooting

This diagram provides a logical path for diagnosing and solving solubility problems when they arise.

G start Problem: Compound Precipitates in Assay q1 Is the DMSO stock clear? start->q1 q2 What is the final assay concentration? q1->q2 Yes sol1 Action: Remake stock, use sonication/warming. Consider lower concentration. q1->sol1 No q3 What is the assay buffer pH? q2->q3 Within Range sol2 Action: Lower the final assay concentration. q2->sol2 Too High q4 What is the final DMSO %? q3->q4 Already Acidic sol3 Action: Test buffer with lower pH (e.g., 6.5). See Protocol 1. q3->sol3 Neutral/Basic (>= 7.4) sol4 Action: Increase DMSO % slightly (if assay tolerates it). Validate with vehicle control. q4->sol4 Low (<0.5%) end_node Solution Found sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A troubleshooting decision tree for solubility issues.

By applying the principles of pH-dependent solubility and employing systematic protocols, researchers can successfully overcome the challenges associated with this compound, leading to reliable and meaningful experimental outcomes.

References

  • Chemistry Steps. The Effect of pH on Solubility. Retrieved from [Link]

  • Vistoli, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Retrieved from [Link]

  • Doherty, M.M., & Pang, K.S. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]

  • Box, K., & Comer, J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Retrieved from [Link]

  • Reddit user discussion. (2021). Does anyone know how pH affects solubility?? r/Mcat. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Beck, B., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(6), 845-850. Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • ACS Publications. (2017, February 28). Pyridine | ACS Reagent Chemicals. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Islam, M. T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178. Retrieved from [Link]

  • Bleicher, K. H., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 669-673. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. International Agency for Research on Cancer. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 2(4), 261-286. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • De Simone, A., et al. (2020). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 63(17), 9238-9253. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Arakawa, T., et al. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. Journal of Protein Chemistry, 6(6), 525-535. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine containing compounds explored for anticancer potentials. Retrieved from [Link]

  • da Silva, C. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3169. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(12), 679. Retrieved from [Link]

  • Kharl, N., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. Retrieved from [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 345. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and application of this compound. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the consistency and reliability of your results.

Section 1: Synthesis and Purification

The successful synthesis and purification of this compound are foundational to obtaining reliable experimental data. Inconsistencies at this stage are a primary source of downstream variability.

FAQ 1: Why am I experiencing low yields in the synthesis of this compound?

Low yields in pyrazole synthesis can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.[1] A common route to this class of compounds involves the cyclocondensation of a β-keto-nitrile with a substituted hydrazine.

Troubleshooting Strategies:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the hydrazine reagent, as impurities can lead to side reactions.

  • Reaction Conditions:

    • Temperature Control: While heating is often necessary for condensation reactions, excessive temperatures can lead to decomposition or the formation of polymeric byproducts.[2] Consider a stepwise temperature ramp while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Catalyst Choice: The selection and concentration of an acid or base catalyst are critical. For pyrazole synthesis, a catalytic amount of a protic acid like acetic acid is often used.[1]

  • Atmosphere: Some intermediates may be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2]

Protocol: Illustrative Synthesis of a Substituted Pyrazole

StepProcedureRationale
1 To a solution of the appropriate β-keto-nitrile in ethanol, add 1.1 equivalents of 2-(hydrazinylmethyl)pyridine.Using a slight excess of the hydrazine can help drive the reaction to completion.
2 Add 5-10 mol% of glacial acetic acid to the reaction mixture.The acid catalyzes the initial condensation and subsequent cyclization.
3 Reflux the mixture for 4-8 hours, monitoring by TLC.Heating provides the activation energy for the reaction. Monitoring prevents unnecessary heating and potential degradation.
4 Cool the reaction to room temperature and concentrate under reduced pressure.This removes the solvent prior to workup.
5 Purify the crude product by column chromatography on silica gel.This is a standard method for separating the desired product from unreacted starting materials and byproducts.
FAQ 2: I'm having difficulty purifying the final compound. What are the best practices?

The presence of a pyridine ring and a free amine group in this compound gives it basic properties, which can complicate purification.

Troubleshooting Purification:

  • Column Chromatography:

    • Tailing: The basic nature of the compound can cause it to streak on silica gel. To mitigate this, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent).[2]

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of methanol to the ethyl acetate can help elute highly polar compounds.

  • Crystallization:

    • Salt Formation: A highly effective purification method for basic compounds is to form a salt.[3] Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized.

    • Solvent Selection: For recrystallizing the free base, common solvent systems include ethanol/water or ethyl acetate/hexanes.[2]

Section 2: Characterization and Stability

Rigorous characterization is non-negotiable for ensuring the identity and purity of each batch of your compound.[4]

FAQ 3: What are the key analytical techniques for characterizing this compound?

A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized compound.[5]

TechniquePurposeExpected Observations
¹H NMR Confirms the proton environment and structural integrity.Signals corresponding to the methyl group, the pyrazole and pyridine rings, the methylene bridge, and the amine protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks for each unique carbon atom in the structure.[6]
LC-MS Determines purity and confirms the molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio.
FT-IR Identifies key functional groups.Characteristic stretches for N-H (amine), C=N, and C=C bonds.[7]
FAQ 4: My compound seems to degrade over time, leading to inconsistent results. What are the proper storage conditions?

Aminopyrazoles can be susceptible to oxidation and degradation, especially if exposed to light and air.

Storage Recommendations:

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light.[8]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol. Aliquot into single-use vials and store at -20°C to minimize freeze-thaw cycles.[9]

Section 3: Biological Assay Troubleshooting

Inconsistent results in biological assays are a common frustration. A systematic approach to troubleshooting can help identify the root cause.

FAQ 5: I am observing high variability between replicate wells in my cell-based assay. What could be the issue?

High variability often points to issues with compound solubility or pipetting accuracy.[8]

Troubleshooting Workflow for High Variability:

Caption: A logical workflow for troubleshooting high variability in biological assays.

Detailed Steps:

  • Solubility: Visually inspect the final dilution of your compound in the assay media for any signs of precipitation. Perform a solubility test by centrifuging the solution at high speed and checking for a pellet.[8] If solubility is an issue, consider using a co-solvent or a low concentration of a non-ionic surfactant like Tween-20 (ensure the surfactant itself doesn't affect your assay).

  • Pipetting: Ensure your pipettes are calibrated and that your technique is consistent, especially for serial dilutions.

  • Compound Stability: The compound may be unstable in the aqueous assay buffer over the course of the experiment. Test its stability by incubating it in the buffer for the duration of the assay and then analyzing it by LC-MS.

FAQ 6: The potency of my compound (e.g., IC50) is shifting between experiments. Why is this happening?

Shifts in potency can be due to a variety of subtle experimental changes.

Potential Causes for Potency Shifts:

  • Batch-to-Batch Variability: Ensure each new batch of the compound is rigorously characterized to confirm its purity and identity. Even minor impurities can sometimes have biological activity.[4]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Reagent Lot Changes: Be mindful of changes in lots of media, serum, or other key reagents, as these can impact cell physiology and compound activity.

  • Inconsistent Incubation Times: Ensure that incubation times with the compound are precisely controlled in every experiment.

References

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ScienceDirect. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • ResearchGate. (2012). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Retrieved from [Link]

  • Community Practitioner. (2022). A review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • SlideShare. (2014). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. Retrieved from [Link]

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Technical Support Center: Spectroscopic Analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine (MMPPA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the characterization of this and structurally related N-heterocyclic compounds. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the physicochemical phenomena that can lead to spectral artifacts, ensuring robust and reproducible data.

Introduction: The Unique Challenges of a Complex Heterocycle

This compound is a molecule rich in functionality. It possesses multiple nitrogen atoms with varying basicity (pyridine, pyrazole, and amine), a chiral center potential if derivatized, and the capacity for complex tautomeric equilibria and metal chelation. These features, while valuable for its application in drug development, present distinct challenges during spectroscopic analysis. This guide provides a structured, question-and-answer-based approach to troubleshoot common artifacts and interpret complex spectra with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, but for MMPPA, it can yield spectra that are difficult to interpret. The following FAQs address the most common issues.

FAQ 1.1: I see unexpected, broad signals in my ¹H NMR, especially for the amine (-NH₂) and pyrazole protons. Why is this happening and how can I resolve it?

Answer: This is a classic issue for N-heterocycles and is typically caused by two phenomena: prototropic tautomerism and proton exchange with residual water or acidic impurities.[1][2]

  • Causality (Tautomerism): The pyrazole ring system, particularly with an amino substituent, can exist in a tautomeric equilibrium.[1][3] The proton on the pyrazole nitrogen can exchange with the amine protons. If this exchange occurs at a rate comparable to the NMR timescale, it leads to signal broadening. For pyrazoles, this N1-N2 prototropic exchange can merge the signals for the C3 and C5 positions in ¹³C NMR, which is a key diagnostic indicator.[2]

  • Causality (Proton Exchange): The amine (-NH₂) and any N-H protons are labile and can exchange with protons from residual water (H₂O) or acidic impurities in the deuterated solvent.[4] This is a very common occurrence and often results in a broad, rolling baseline signal that may not integrate correctly. In protic solvents, observing multiplicity for O-H or N-H protons is unusual due to this rapid exchange.[4]

  • Dry Your Sample and Solvent: Ensure your sample is rigorously dried under high vacuum before analysis. Use a fresh, sealed ampule of high-purity deuterated solvent. Consider storing solvents over molecular sieves.

  • D₂O Shake: To confirm exchangeable protons, add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad N-H signals should diminish or disappear as the protons are replaced by deuterium, which is invisible in ¹H NMR.

  • Variable Temperature (VT) NMR: To investigate tautomerism, perform VT-NMR.

    • Cooling: Lowering the temperature can slow the exchange rate, often resulting in the sharpening of the broad signals into distinct peaks for each tautomer.

    • Heating: Raising the temperature can accelerate the exchange, causing separate signals to coalesce into a single, averaged peak.[2]

G cluster_0 Variable Temperature NMR Protocol A Observe Broad N-H/ Pyrazole-H Signals at Room Temp B Decrease Temperature (e.g., to 253 K, 233 K) A->B C Acquire Spectra at Each Temp B->C D Analyze for Signal Sharpening C->D E Signals Sharpen into Multiple Species? D->E F Evidence for Slowed Tautomeric Exchange E->F Yes G No Change or Continued Broadening E->G No H Consider Other Mechanisms (e.g., Aggregation, Paramagnetic Impurities) G->H

Caption: Workflow for using Variable Temperature NMR to diagnose tautomerism.

FAQ 1.2: My spectrum is littered with small peaks that don't correspond to my molecule. How do I identify and eliminate them?

Answer: These peaks are almost certainly residual solvent or common laboratory contaminants. It is crucial to distinguish these from actual impurities in your sample.

  • Causality: Solvents used during synthesis, workup (e.g., ethyl acetate, hexane, dichloromethane), or purification (e.g., methanol) can be retained in the final product.[4][5] Additionally, common contaminants like silicone grease or phthalates can be introduced during sample handling. Even high-purity deuterated solvents contain a residual, non-deuterated fraction (e.g., CHCl₃ in CDCl₃).[4]

  • Reference Standard Tables: The most effective method is to compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents. Authoritative resources provide comprehensive lists of ¹H and ¹³C chemical shifts for dozens of common impurities in various deuterated solvents.[5][6][7][8]

  • Run a Blank Spectrum: Acquire a spectrum of just the deuterated solvent from the same bottle you used for your sample. This will help identify artifacts originating from the solvent itself.

  • Improve Purification: If residual synthesis solvents are identified, refine your purification protocol. This may involve drying under high vacuum for a longer period, using a higher boiling point solvent for recrystallization followed by thorough drying, or employing a different chromatography method.

Solvent¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Acetone2.17s30.6, 206.7
Dichloromethane5.30s54.0
Diethyl Ether3.48, 1.21q, t66.1, 15.2
Ethyl Acetate4.12, 2.05, 1.26q, s, t171.1, 60.5, 21.0, 14.2
n-Hexane1.26, 0.88m, m31.8, 22.9, 14.2
Methanol3.49s49.9
Water~1.56s (broad)-
Data compiled from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997) and Babij, N. R., et al. (2016).[5][7]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and fragmentation patterns. For MMPPA, its multiple nitrogen sites can lead to unexpected adducts and complex fragmentation.

FAQ 2.1: My ESI-MS spectrum shows a strong peak at [M+23]⁺ and [M+39]⁺ in addition to my expected [M+H]⁺. What are these?

Answer: You are observing sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. The pyridine and pyrazole nitrogen atoms in MMPPA are excellent chelators for alkali metal ions.

  • Causality: Sodium and potassium ions are ubiquitous in laboratory environments. They can be leached from glassware, present in buffers, or exist as trace impurities in solvents and reagents.[9] Electrospray ionization (ESI) is a very soft ionization technique that preserves non-covalent interactions from the solution phase into the gas phase, making these adducts readily observable.[10] The strength of metal-heterocycle interactions is significant and has been studied extensively.[9][11]

  • Use High-Purity Solvents and Additives: Switch to LC-MS grade solvents (e.g., methanol, acetonitrile, water). If an acid additive is required for protonation, use a high-purity source like formic acid or acetic acid and keep the concentration low (typically 0.1%).

  • Minimize Glassware Contact: Prepare samples in high-quality polypropylene autosampler vials instead of glass to minimize leaching of alkali metals.

  • Acidify the Mobile Phase: Deliberately increasing the proton concentration (e.g., by adding 0.1% formic acid) will favor the formation of the [M+H]⁺ ion and suppress the formation of metal adducts by competitive binding.

  • Ammonium Acetate Addition: In some cases, adding a volatile salt like ammonium acetate can help. The ammonium ion can form [M+NH₄]⁺ adducts, but more importantly, it can competitively displace Na⁺ and K⁺, leading to a cleaner spectrum dominated by the protonated species.

G A Observe Unexpected High-Mass Ions (e.g., M+23, M+39, M+41) B Calculate Mass Differences from [M+H]⁺ A->B C Δm/z = 22.0? [M+Na]⁺ B->C Yes D Δm/z = 38.0? [M+K]⁺ B->D Yes E Δm/z = 40.0? [M+Ca]²⁺ requires checking m/z B->E Yes F Source is Alkali Metal Contamination C->F D->F E->F G Implement Troubleshooting Protocol: - Use LC-MS Grade Solvents - Use Polypropylene Vials - Acidify Mobile Phase F->G H Re-analyze Sample G->H

Caption: Decision tree for identifying and resolving common metal adducts in E-MS.

Section 3: Vibrational & UV-Vis Spectroscopy

These techniques provide valuable information on functional groups and electronic transitions but can be affected by environmental factors and molecular stability.

FAQ 3.1: My IR spectrum shows a very broad absorption in the 3200-3500 cm⁻¹ region, making it hard to assign the N-H stretches. Why?

Answer: This is due to hydrogen bonding. The amine (-NH₂) and pyrazole N-H groups are strong hydrogen bond donors and acceptors.

  • Causality: In the solid state or in a concentrated solution, MMPPA molecules will form intermolecular hydrogen bonds. This creates a continuum of vibrational energy states for the N-H bonds, resulting in the broadening of their stretching frequencies into a single, wide band. This phenomenon is well-documented for pyrazole derivatives.[12] The downshift of the N-H stretching frequency from the theoretical calculated value is a direct indicator of hydrogen bonding.[12]

  • Dilution Study: Acquire IR spectra at progressively lower concentrations in a non-polar solvent (like CCl₄, if solubility permits). As the concentration decreases, intermolecular hydrogen bonding is reduced, and you may see the broad band resolve into sharper, more defined peaks corresponding to "free" N-H stretches.

  • Gas-Phase IR: While not always practical, a gas-phase IR spectrum would show the molecule free from intermolecular interactions, providing the sharpest possible N-H bands.

FAQ 3.2: My sample changes color and the UV-Vis spectrum degrades upon repeated measurements or exposure to light. What is happening?

Answer: Pyridine and related N-heterocycles can be susceptible to photolytic degradation.

  • Causality: The pyridine ring can absorb UV radiation, which can promote it to an excited state. This can initiate degradation pathways, especially in the presence of oxygen or reactive solvent species.[13] While the primary fate of atmospheric pyridine is degradation, similar processes can occur in solution under a strong UV source, such as that in a spectrophotometer.[13][14]

  • Minimize Light Exposure: Prepare samples fresh and store them in amber vials, protected from ambient light.

  • Reduce Acquisition Time: Use the fastest possible scan speed on the spectrophotometer to minimize the sample's exposure time to the UV lamp.

  • Use a Flow Cell: For kinetic studies or repeated measurements, use a flow cell to ensure that a fresh portion of the sample is being analyzed during each scan.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon can sometimes reduce the rate of photodegradation.

References

  • NMR in Lab- Solvent Impurities. (2022). Chemistry LibreTexts. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). ACS Publications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Cunningham, N. A. (2018). Noncovalent Interactions Of Metal Cations With Nitrogen Heterocycles: Tandem Mass Spectrometry And Theoretical Studies. Wayne State University Dissertations. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4296. [Link]

  • Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. (n.d.). ResearchGate. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14. [Link]

  • Kráľová, K., Imrich, J., & Kristian, P. (2010). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 6, 103. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021). ResearchGate. [Link]

  • Williams, S. M. (2004). Studies of complexation and properties of metal ion guests with macrocyclic hosts using electrospray ionization quadrupole ion trap mass spectrometry. The University of Texas at Austin. [Link]

  • Chen, C. Y., & Rittmann, B. E. (2011). UV photolysis for accelerating pyridine biodegradation. Journal of Industrial Microbiology & Biotechnology, 38(8), 1121–1127. [Link]

  • Tian, Z., & Gaucher, E. A. (2022). Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is limited in publicly available literature. This guide is authored from the perspective of a Senior Application Scientist, synthesizing established principles from related pyrazole-containing compounds and small molecule drug development to provide a robust framework for troubleshooting and enhancing the activity of this specific molecule.[1][2][3][4]

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse and significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][5] The potent biological effects of pyrazole derivatives often stem from their ability to form key interactions, such as hydrogen bonds and π-π stacking, with biological targets like protein kinases.[1][6]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and strategically enhance the biological activity of your compound. It is designed for researchers, scientists, and drug development professionals familiar with small molecule experimentation.

Core Troubleshooting Workflow

When encountering suboptimal biological activity, a systematic approach is critical. This workflow outlines the logical progression from foundational checks to advanced optimization strategies.

TroubleshootingWorkflow Start Low Biological Activity Observed CheckPurity Q1: Is the compound's purity and identity confirmed? Start->CheckPurity Begin Here CheckSolubility Q2: Is the compound fully solubilized in the assay buffer? CheckPurity->CheckSolubility Purity >95% & ID Confirmed CheckStability Q3: Is the compound stable under assay conditions? CheckSolubility->CheckStability Solubility Confirmed AssessAggregation Q4: Could compound aggregation be causing non-specific effects? CheckStability->AssessAggregation Stability Confirmed OptimizeAssay Q5: Are the assay conditions optimal for this compound class? AssessAggregation->OptimizeAssay Aggregation Ruled Out EnhancePermeability Q6: Is poor cell permeability a potential issue in cell-based assays? OptimizeAssay->EnhancePermeability Assay Optimized StructuralMods Q7: Can structural modification or a prodrug approach enhance activity? EnhancePermeability->StructuralMods Permeability Addressed Formulation Q8: Can advanced formulation strategies improve bioavailability? StructuralMods->Formulation SAR Explored End Activity Potentiated Formulation->End

Caption: A systematic workflow for troubleshooting and enhancing compound activity.

Part 1: Foundational Troubleshooting - Compound Integrity & Assay Conditions

This section addresses the most common and fundamental issues that can lead to perceived low potency. Always begin here before exploring more complex solutions.

Q1: My compound shows weak or inconsistent activity. What is the absolute first thing I should check?

A1: Purity and Structural Identity. Before any biological experiment, you must rigorously confirm the purity and identity of your compound. Impurities from synthesis can interfere with assays or have their own biological activity, leading to misleading results.

Troubleshooting Steps:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess purity. The target purity for most screening assays should be >95%.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight matches the expected value for C10H12N4.

    • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure. The proton and carbon signals should be consistent with the 3-methyl, pyridin-2-ylmethyl, and pyrazol-5-amine moieties.[7][8][9]

Q2: I've confirmed purity, but the activity is still low. What's next?

A2: Solubility in Assay Medium. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[10] If your compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be much lower than intended, leading to an artificially low potency reading. Pyrazole derivatives can exhibit limited water solubility.[11][12]

Troubleshooting Steps:

  • Visual Inspection: After adding the compound stock (typically in DMSO) to your aqueous assay buffer, visually inspect the solution for any signs of precipitation or cloudiness, both immediately and after the incubation period.

  • Kinetic Solubility Assay: Perform a formal solubility test in the final assay buffer. This will determine the maximum concentration at which the compound remains in solution.

  • Optimization Strategies:

    • Adjust pH: Your compound has a basic pyridine ring and an amine group. Slightly lowering the pH of the buffer (e.g., from 7.4 to 6.8) may protonate these sites and increase solubility.

    • Co-solvents: While DMSO is common, its final concentration should ideally be kept below 1% to avoid artifacts.[13] If necessary and compatible with your assay, other co-solvents can be explored.

    • Use of Surfactants: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in the buffer can help maintain solubility.[13]

Q3: My compound is soluble, but results are not reproducible, especially with pre-incubation steps. Why?

A3: Compound Stability. The compound may be degrading under the specific experimental conditions (e.g., temperature, pH, light exposure, presence of certain buffer components).

Troubleshooting Steps:

  • Incubation Study: Incubate the compound in the complete assay buffer for the full duration of your experiment.

  • Analysis: At the end of the incubation period, use HPLC to analyze the sample. Compare the peak corresponding to your compound with a t=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

  • Forced Degradation: As part of a more formal stability assessment, forced degradation studies under stress conditions (e.g., acidic, basic, oxidative) can help identify potential degradation pathways.[10]

Q4: The dose-response curve for my compound is unusually steep or looks biphasic. What could be the cause?

A4: Compound Aggregation. At higher concentrations, many small molecules form aggregates. These aggregates can non-specifically inhibit proteins or interfere with assay technologies (e.g., light scattering in optical assays), leading to artifacts that are often mistaken for genuine biological activity.

Troubleshooting Steps:

  • Include Detergents: The most common way to mitigate aggregation is to include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.[13] If the dose-response curve normalizes in the presence of a detergent, aggregation was likely the issue.

  • Dynamic Light Scattering (DLS): This technique can be used to directly measure the formation of aggregates as a function of compound concentration.

  • Counter-Screen: Test the compound in an assay with an unrelated target. Activity against multiple, unrelated targets is a hallmark of a non-specific aggregator.

Part 2: Advanced Strategies for Enhancing Biological Activity

Once foundational issues are ruled out, you can explore strategies to fundamentally improve the compound's interaction with its target and its behavior in a biological system.

Q5: How can I be sure my assay conditions are optimal for a pyrazole-based compound?

A5: Assay Condition Optimization. The pyrazole ring can participate in specific interactions that may be sensitive to buffer conditions.

Troubleshooting Steps:

  • Vary Salt Concentration: The pyridine and amine moieties can engage in ionic interactions. Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to see if it modulates potency.

  • Include Blocking Proteins: Non-specific binding to plasticware or other proteins can reduce the free concentration of your compound. Including Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the buffer can block these non-specific sites.[13]

  • Check for Assay Interference: In fluorescence-based assays, confirm that your compound does not have intrinsic fluorescence at the excitation/emission wavelengths used. Run controls without the target protein to rule out other artifacts.[13]

Q6: The compound is potent in a biochemical assay, but weak in a cell-based assay. What's the disconnect?

A6: Cellular Permeability and Efflux. For a compound to work in a cell, it must first cross the cell membrane to reach its intracellular target. It must also avoid being actively pumped out by efflux transporters.

Troubleshooting Steps:

  • Assess Permeability:

    • In Silico Prediction: Calculate properties like cLogP and Polar Surface Area (PSA). High lipophilicity (LogP) can improve passive diffusion, a principle often leveraged in pyrazole drug design.[6]

    • Experimental Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure passive permeability.

  • Investigate Efflux: Use cell lines that overexpress common efflux pumps (e.g., P-gp/MDR1) or use known efflux pump inhibitors to see if the compound's potency can be rescued.

  • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to confirm that your compound is physically engaging with its intended target inside the cell.[14]

Q7: If intrinsic potency is the problem, what are the next steps?

A7: Structure-Activity Relationship (SAR) and Prodrug Approaches. If the compound reaches its target but the binding affinity is weak, medicinal chemistry strategies are required. Pyrazole derivatives are highly amenable to synthetic modification to improve their efficacy.[2][5]

Strategies for Consideration:

  • SAR Exploration: Synthesize analogues by modifying the substituents on the pyrazole and pyridine rings. For instance, adding groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein can significantly enhance potency.[1]

  • Prodrug Strategy: If poor permeability or metabolic instability is the issue, a prodrug approach can be effective. This involves masking a key functional group (like the amine) with a labile moiety that is cleaved inside the cell to release the active drug.[15][16] For example, converting the amine to an ester or carbamate can increase lipophilicity and improve cell entry.[16]

Q8: The compound works well in vitro and in cells, but shows poor efficacy in animal models. How can I improve its in vivo performance?

A8: Advanced Formulation Strategies. Poor in vivo efficacy is often due to poor bioavailability, which is directly linked to the compound's solubility and absorption characteristics.[10][17][18]

Formulation Decision Framework

FormulationDecision Start Poor In Vivo Bioavailability Classify Determine Developmental Classification System (DCS) Class Start->Classify DCS_IIa DCS IIa (Dissolution Rate-Limited) Classify->DCS_IIa Low Solubility, High Permeability DCS_IIb DCS IIb (Solubility-Limited) Classify->DCS_IIb Low Solubility, High Permeability ParticleSize Particle Size Reduction (Micronization, Nanonization) DCS_IIa->ParticleSize SaltFormation Salt Formation DCS_IIa->SaltFormation LipidBased Lipid-Based Formulations (e.g., SEDDS) DCS_IIb->LipidBased Complexation Complexation (e.g., Cyclodextrins) DCS_IIb->Complexation Amorphous Amorphous Solid Dispersions DCS_IIb->Amorphous End Improved PK Profile ParticleSize->End SaltFormation->End LipidBased->End Complexation->End Amorphous->End

Caption: Decision tree for selecting an appropriate formulation strategy.

Key Formulation Strategies:

StrategyMechanism of ActionBest Suited ForKey Considerations
Salt Formation Increases aqueous solubility (Cs) and dissolution rate by creating an ionized form of the API.[18][19]Ionizable compounds like this one (basic amine and pyridine).Potential for hygroscopicity (moisture absorption) and altered stability compared to the free base.[17]
Particle Size Reduction Increases the surface area available for dissolution, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[17][18]Compounds where the dissolution rate is the limiting factor (DCS Class IIa).Can be achieved through micronization or nanonization.[15]
Lipid-Based Formulations The drug is pre-dissolved in a lipid vehicle, bypassing the dissolution step in the GI tract.[16][18]Highly lipophilic (high LogP) compounds.Self-emulsifying drug delivery systems (SEDDS) are a common and effective approach.[18]
Amorphous Solid Dispersions The compound is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[16][18]Compounds where equilibrium solubility is the primary barrier (DCS Class IIb).Physical and chemical stability of the amorphous state must be carefully controlled.[18]
Complexation Host molecules, like cyclodextrins, encapsulate the poorly soluble drug molecule within a hydrophilic exterior, increasing its solubility.[17]Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.Can be highly effective but may require significant amounts of the complexing agent.[17]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

Objective: To determine the maximum soluble concentration of the compound in a specific buffer.

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Prepare a serial dilution of your compound stock in DMSO.

  • In the 96-well plate, add 198 µL of assay buffer to each well.

  • Add 2 µL of the DMSO serial dilutions to the corresponding wells, mixing thoroughly. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a "buffer + 1% DMSO" control.

  • Seal the plate and incubate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • Interpretation: The concentration at which the absorbance begins to rise significantly above the baseline (buffer control) is the kinetic solubility limit.

Protocol 2: Assay Interference Check for Aggregation

Objective: To determine if compound aggregation is causing non-specific inhibition.

Procedure:

  • Prepare two identical sets of your standard assay.

  • Buffer Set 1: Use your standard assay buffer.

  • Buffer Set 2: Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Run a full dose-response curve for your compound in both buffer systems.

  • Interpretation:

    • If the IC50 value is significantly higher (less potent) in the detergent-containing buffer, or if the dose-response curve becomes more well-behaved, it strongly suggests that aggregation was contributing to the observed activity in the standard buffer.

    • If the IC50 values are similar in both conditions, aggregation is unlikely to be a major issue.

References

  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Pyrazole - Solubility of Things.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Technical Support Center: Enhancing the Binding Specificity of Small Molecule Inhibitors. Benchchem.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Effective formulation strategies for poorly water soluble drugs. ResearchGate.
  • Technical Support Center: Troubleshooting Low Potency of Synthesized Parvulin Inhibitors. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

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Technical Support Center: Cell Line Selection for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers and drug development professionals working with 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and related pyrazole-based compounds. Our focus is to equip you with the foundational knowledge and practical troubleshooting strategies required for robust and reproducible cytotoxicity assays, beginning with the most critical step: cell line selection.

Introduction: The Critical Role of the Right Cellular Model

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer properties.[1] The efficacy of such compounds is often evaluated through in vitro cytotoxicity assays, which measure the degree to which a compound induces cell death or inhibits cell proliferation.

The choice of cell line is not a trivial procedural step; it is the biological context for your entire experiment. A thoughtfully selected panel of cell lines can reveal a compound's potency, its potential mechanism of action, and its selectivity for cancer cells over normal cells. Conversely, a poorly chosen model can lead to misleading data, false negatives, and the premature termination of a promising compound's development. This guide will walk you through the logic of cell line selection and help you troubleshoot common hurdles in cytotoxicity testing.

Frequently Asked Questions (FAQs) on Cell Line Selection & Assay Design

This section addresses the most common questions our application scientists receive regarding the initial stages of cytotoxicity profiling for novel pyrazole compounds.

Q1: Where do I even start? How do I select my initial panel of cell lines?

The key is to build a diverse and hypothesis-driven panel. Your initial selection should be guided by the compound's chemical structure and any known or suspected biological targets.

  • Look for Precedent: Research other pyrazole derivatives. Many have been tested against the NCI-60 panel of human cancer cell lines, which includes cell lines from leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[2] Studies have reported activity for pyrazole compounds in pancreatic, breast, and cervical cancer cell lines, as well as liver and lung cancer models.[2][3][4] This provides a logical starting point.

  • Consider the Mechanism: Pyrazole scaffolds are common in kinase inhibitors.[2][5] If you hypothesize your compound is a kinase inhibitor, select cell lines with known dependencies on specific kinase signaling pathways (e.g., EGFR, HER2, BRAF, MEK).[6][7][8] Genetically defined cancer subsets can predict response to targeted inhibitors, making this a powerful strategy.[6][7]

  • Include a "Normal" Cell Line: To assess for selective cytotoxicity—the hallmark of a promising therapeutic—you must include a non-cancerous cell line.[9][10] This demonstrates whether your compound kills cancer cells at concentrations that spare normal cells. The choice should ideally match the tissue of origin of your cancer cell lines (e.g., using a normal lung fibroblast line alongside a lung cancer line). If a matched pair is unavailable, widely used fibroblast or epithelial cell lines are acceptable controls.[9][11]

Q2: Should I use immortalized cell lines or primary cells?

Both have their place, but for initial screening, immortalized cell lines are standard.

  • Immortalized Cell Lines: These are well-characterized, easy to culture, and provide an unlimited amount of material, which is essential for reproducible, high-throughput screening.[12][13] Most of the data in the scientific literature is based on these lines, allowing for better comparison of your results.[11]

  • Primary Cells: These have the advantage of being more physiologically relevant but have a limited lifespan and can be difficult to obtain and culture.[12] They are best reserved for later-stage validation of promising "hits" identified from your initial screen.

Table 1: Example Starting Panel for Cytotoxicity Screening
Cell LineCancer TypeTissue of OriginRationale for Inclusion
A549 Non-Small Cell Lung CancerLungWidely used, robust, and relevant for a major cancer type.[14]
MCF-7 Breast AdenocarcinomaBreastRepresents hormone-receptor-positive breast cancer; extensively characterized.[1][3][4]
MDA-MB-231 Triple-Negative Breast CancerBreastRepresents a more aggressive, chemo-resistant breast cancer subtype.[3][4][15]
HepG2 Hepatocellular CarcinomaLiverKey model for assessing both anticancer activity and potential hepatotoxicity.[1][2][11]
HCT-116 Colorectal CarcinomaColonCommon model for gastrointestinal cancers.
MRC-5 Normal Lung FibroblastLungNon-cancerous control to assess selective toxicity against A549.
Q3: Which cytotoxicity assay should I use? MTT or LDH?

Both are valid, but they measure different biological endpoints. Using both can provide a more complete picture.

  • MTT (or similar tetrazolium-based assays like XTT, WST-1): This is a metabolic assay. It measures the activity of mitochondrial reductase enzymes, which convert the MTT reagent into a purple formazan product.[16] It is an indirect measure of cell viability and proliferation. A reduction in signal indicates either cell death or a significant slowdown in metabolic activity/proliferation.[17]

  • Lactate Dehydrogenase (LDH) Assay: This is a membrane integrity assay. It measures the amount of LDH enzyme released into the culture medium from cells with damaged plasma membranes.[18] It is a direct marker of late-stage apoptosis or necrosis (cytolysis).[19]

Our Recommendation: Start with an MTT assay for initial screening due to its high throughput and sensitivity. If you observe a potent effect, validate it with an LDH assay to confirm that the loss of metabolic activity is due to cell death and not just cytostatic effects (growth inhibition).[17]

Workflow for Initial Cell Line Selection and Screening

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Optimization & Pilot Study cluster_2 Phase 3: Definitive Experiment & Analysis LitReview Literature Review (Pyrazole analogs, target pathways) Hypothesis Formulate Hypothesis (e.g., Kinase Inhibition) LitReview->Hypothesis SelectPanel Select Diverse Cell Panel (Cancer + Normal Control) Hypothesis->SelectPanel SelectAssay Choose Primary Assay (e.g., MTT) SelectPanel->SelectAssay SeedDensity Optimize Seeding Density (Ensure log-phase growth) SelectAssay->SeedDensity DoseRange Pilot Experiment: Broad Dose Range (e.g., 0.1-100 µM) SeedDensity->DoseRange TimeCourse Determine Optimal Timepoint (e.g., 24, 48, 72h) DoseRange->TimeCourse FullAssay Perform Full Cytotoxicity Assay (Triplicates, Controls) TimeCourse->FullAssay CalcIC50 Calculate IC50 Values FullAssay->CalcIC50 Validate Validate Hits with Secondary Assay (e.g., LDH, Apoptosis Assay) CalcIC50->Validate

Caption: Workflow for selecting cell lines and performing initial cytotoxicity screening.

Troubleshooting Guide for Cytotoxicity Assays

Even with careful planning, experiments can yield confusing or inconsistent results. This section addresses common problems in a Q&A format.

Q1: My absorbance readings in the MTT assay are too low across the entire plate.

Low signal intensity often points to issues with cell health or assay conditions.[20][21]

  • Cause 1: Suboptimal Cell Density. Too few cells will not generate enough formazan for a robust signal.[21]

    • Solution: Perform a cell titration experiment to find the optimal seeding density for each cell line. The goal is to find a density that falls within the linear range of the assay at the end of the experiment.[22] For many lines, this is between 5,000 and 10,000 cells/well, but it must be empirically determined.[16][20]

  • Cause 2: Insufficient Incubation Time. The MTT reagent needs time to be metabolized.

    • Solution: Ensure a minimum incubation time of 1-4 hours with the MTT reagent.[21] Some slow-growing cell lines may require longer.[22] You should be able to see purple formazan crystals inside the cells with a microscope before adding the solubilizing agent.

  • Cause 3: Poor Cell Health. Cells that are not in the logarithmic growth phase, are over-confluent, or have a high passage number may have reduced metabolic activity.

    • Solution: Always use healthy, log-phase cells. Keep passage numbers low and consistent between experiments.[21]

Q2: My MTT results show high background or are not reproducible.

Variability can be introduced by environmental factors, reagents, or technique.

  • Cause 1: The "Edge Effect". Wells on the perimeter of a 96-well plate are prone to evaporation, leading to higher concentrations of media components and inconsistent cell growth.[20]

    • Solution: Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[20][21] Using a plate sealer during incubation is also recommended.[20]

  • Cause 2: Incomplete Formazan Solubilization. If the purple crystals are not fully dissolved, your absorbance readings will be erratic and artificially low.[20]

    • Solution: Ensure the solubilization agent is thoroughly mixed in each well. An orbital shaker can help. If clumping persists, you can try increasing the solvent volume or gently sonicating the plate.[20]

  • Cause 3: Contamination or Reagent Interference. Microbial contamination can reduce MTT, giving a false positive signal.[21] Phenol red in the media can also interfere with absorbance readings.

    • Solution: Always use sterile technique. Visually inspect plates for contamination. For sensitive assays, consider using a phenol red-free medium during the final MTT incubation step.[21]

Q3: My LDH assay shows high background in the control wells.

High background in an LDH assay indicates pre-existing cell death or interference from media components.

  • Cause 1: Serum LDH Activity. Animal serum used to supplement culture media contains its own LDH, which will contribute to the background signal.[18]

    • Solution: Use a serum-free medium during the compound treatment and assay period. If cells require serum, be sure to include a "media-only" background control to subtract from all readings.[18]

  • Cause 2: Rough Handling of Cells. Excessive pipetting or centrifugation can shear cells, causing premature LDH release.

    • Solution: Handle cells gently. When transferring supernatant for the assay, be careful not to disturb the cell monolayer.

Table 2: Quick Troubleshooting Reference
IssueAssayCommon Cause(s)Recommended Solution(s)
Low Signal MTTLow cell density; Insufficient incubation time; Poor cell health.Optimize seeding density; Increase MTT incubation to 2-4 hrs; Use log-phase, low-passage cells.[21]
High Background MTTMicrobial contamination; Incomplete media removal.Use sterile technique; Include media-only controls; Ensure complete aspiration before solubilization.[20][21]
High Background LDHLDH in serum; Mechanical cell stress.Use serum-free media for assay; Handle cells gently; Include media background controls.[18]
Poor Reproducibility Both"Edge Effect"; Inconsistent timing; Reagent instability.Don't use outer wells; Standardize all incubation times; Prepare fresh reagents.[20][21]
Compound Precipitates BothPoor solubility in media.Check solubility limits; Keep final DMSO concentration <0.5%; Ensure thorough mixing.[21]

Standardized Experimental Protocols

Adherence to a detailed, validated protocol is essential for reproducibility. Below are starter protocols for MTT and LDH assays. Note: These must be optimized for your specific cell lines and laboratory conditions.

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed cells in a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells + vehicle" (negative control), "media only" (blank), and your experimental conditions.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically ≤0.5%.[21]

    • Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells. Add 100 µL of vehicle-containing medium to control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition & Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[4]

    • Incubate for 2-4 hours (37°C, 5% CO₂). Protect the plate from light.[23]

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

    • Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[23]

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[18]

  • Cell Seeding & Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is highly recommended to use serum-free medium for the treatment period to avoid background LDH.[18]

    • Crucially, you must also include a "Maximum LDH Release" control for each condition. This is a set of wells treated with the compound/vehicle that will be lysed at the end of the experiment.[17]

  • Sample Collection:

    • After incubation, centrifuge the plate at 200-250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate (the "Assay Plate").[19]

  • Lysis for Maximum Release Control:

    • To the remaining "Maximum LDH Release" wells in the original plate, add 10 µL of 10X Lysis Buffer (e.g., 10% Triton X-100).

    • Incubate for 15 minutes at 37°C.

    • Centrifuge the plate and transfer 50 µL of the lysate from these wells to the corresponding wells on the Assay Plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to your kit's instructions.

    • Add 50 µL of the reaction mixture to each well of the Assay Plate.[19]

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution (if required by the kit).[19]

    • Measure the absorbance at 490 nm using a microplate reader.[19]

    • Calculate cytotoxicity (%) using the formula: [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

General Cytotoxicity Assay Workflow

G cluster_workflow Standard Assay Workflow cluster_assay Assay-Specific Step Start 1. Seed Cells (Optimal Density) Incubate1 2. Incubate (24h) (Allow Attachment) Start->Incubate1 Treat 3. Add Compound (Vehicle & Dose-Response) Incubate1->Treat Incubate2 4. Incubate (24-72h) (Treatment Period) Treat->Incubate2 MTT_step 5a. Add MTT Reagent (Incubate 2-4h) Incubate2->MTT_step LDH_step 5b. Collect Supernatant (For LDH Reaction) Incubate2->LDH_step Solubilize 6a. Solubilize Formazan (Add DMSO/SDS) MTT_step->Solubilize Reaction 6b. Perform LDH Reaction (Add Substrate) LDH_step->Reaction Read 7. Read Absorbance (Plate Reader) Solubilize->Read Reaction->Read Analyze 8. Analyze Data (Calculate % Viability / % Cytotoxicity) Read->Analyze

Caption: Generalized workflow for MTT and LDH cytotoxicity assays.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (n.d.).
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.).
  • Ouf, E. A., Hassan, G. S., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. (2025).
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  • MTT Cell Proliferation/Viability Assay - R&D Systems. (n.d.).
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  • Islam, M. R. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1). [Link]

  • Garnett, M. J., et al. (2012). Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling. Cancer Discovery, 2(10), 948-961. [Link]

  • Daemen, A., et al. (2015). Pharmacological Profiling of Kinase Dependency in Cell Lines across Triple-Negative Breast Cancer Subtypes. Molecular Cancer Therapeutics, 14(1), 298-306. [Link]

  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
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  • Kaur, G., & Dufour, J. M. (2012). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Toxicology International, 19(1), 1-7. [Link]

  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. PubMed Central. (n.d.).
  • Matched Normal and Cancer Cells | ATCC. (n.d.).
  • Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. ACS Publications. (n.d.).
  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? | ResearchGate. (2015).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. (2023).
  • Kaja, S., Payne, A. J., & Koulen, P. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 72, 2.30.1–2.30.14. [Link]

  • Unbekannt, S., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(1), 20-33. [Link]

  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79344. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PubMed Central. (2021).
  • Making cell lines more physiologically relevant for toxicology testing - Culture Collections. (n.d.).
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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).

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Modifying assay protocols for high-throughput screening of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth technical support for researchers utilizing high-throughput screening (HTS) to evaluate analogs of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like any chemical series, these analogs can present unique challenges in HTS formats. This resource is designed to help you anticipate, troubleshoot, and overcome common experimental hurdles, ensuring the generation of robust and reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when initiating an HTS campaign with novel pyrazole analogs.

Q1: What are the initial compound handling and storage considerations for this class of compounds?

A: Proper handling and storage are critical for maintaining the integrity of your compound library. Due to their hygroscopic nature, pyrazole analogs should be stored in a desiccated, low-humidity environment.[3] Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[4] However, it's crucial to use anhydrous DMSO as it can readily absorb atmospheric moisture, which can alter compound concentrations over time.[3] For long-term storage, aliquoting stock solutions into single-use plates and storing them at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[5]

Q2: Which assay format is most suitable for screening these pyrazole analogs, which are potential kinase inhibitors?

A: The choice of assay format is paramount and depends on the specific kinase target and the desired screening endpoint. For kinase inhibitor screening, several robust HTS-compatible assays are available:

  • Biochemical Assays: These assays directly measure the activity of the purified kinase.[6] Common formats include:

    • Fluorescence-Based Assays: These assays, such as those detecting ADP production, are widely used due to their simplicity and high-throughput nature.[7]

    • Luminescence-Based Assays: These offer high sensitivity and a broad dynamic range.

  • Cell-Based Assays: These assays measure the effect of the compounds on kinase activity within a cellular context, providing more physiologically relevant data.[8][9] Examples include:

    • Reporter Gene Assays: These are useful for assessing the downstream effects of kinase inhibition on gene expression.[10]

    • High-Content Screening (HCS): HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects.[11]

Given that this compound analogs are being investigated as potential kinase inhibitors, a biochemical assay is a good starting point for a primary screen to identify direct inhibitors of the target kinase.[12][13] Hits from the primary screen can then be validated in a secondary, cell-based assay to confirm their activity in a more biological context.

Q3: What are the key quality control (QC) metrics I should monitor during my HTS campaign?

A: Rigorous QC is essential for ensuring the reliability of your HTS data.[14] The primary metrics to monitor are:

  • Z'-factor: This is a statistical measure of assay quality that reflects the separation between the positive and negative controls.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6][15]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to that of the negative control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): This metric quantifies the variability of your data. A %CV of less than 15% is generally considered acceptable for HTS assays.

These metrics should be calculated for each plate to monitor for any systematic errors or trends.[16][17]

Section 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides for specific issues you may encounter during your HTS experiments.

Guide 1: High Well-to-Well Variability (%CV > 20%)

High variability across a plate can mask real hits and lead to an increase in false negatives.

Potential Causes & Solutions

Potential Cause Diagnostic Steps Corrective Actions
Inconsistent Pipetting Review liquid handler performance data. Manually pipette a colored dye to visually assess accuracy and precision.Calibrate and maintain liquid handlers regularly. Ensure proper tip immersion depth and aspiration/dispense speeds. Use automated pipetting systems for improved consistency.[18]
Edge Effects Analyze plate data for patterns where outer wells show different values than inner wells.[5]To mitigate evaporation, use plates with lids, fill the outer wells with sterile water or media, and ensure a humidified incubator environment.[19][20][21][22] Randomize the placement of samples and controls across the plate to minimize systematic errors.[20]
Reagent Instability Test the stability of reagents over time and after multiple freeze-thaw cycles.[5]Prepare fresh reagents for each experiment. Aliquot and store reagents according to the manufacturer's recommendations.[5]
Cell Clumping (Cell-Based Assays) Visually inspect cells under a microscope before and after seeding.Ensure a single-cell suspension by gentle trituration before seeding. Optimize cell seeding density to avoid overgrowth.

Workflow for Diagnosing High Variability

Caption: Workflow for triaging false positives.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Determining the Z'-Factor
  • Prepare Control Wells: Designate a sufficient number of wells for both positive and negative controls (e.g., 32 wells of each on a 384-well plate).

  • Add Reagents:

    • Negative Control Wells: Add all assay components, including the vehicle (e.g., DMSO), but no inhibitor.

    • Positive Control Wells: Add all assay components and a known inhibitor at a concentration that gives maximal inhibition.

  • Incubate: Incubate the plate according to the optimized assay protocol.

  • Read Plate: Measure the signal in all wells using a plate reader.

  • Calculate Z'-Factor: Use the following formula:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where:

      • SD_pos = Standard deviation of the positive control

      • SD_neg = Standard deviation of the negative control

      • Mean_pos = Mean of the positive control

      • Mean_neg = Mean of the negative control

Protocol 2: Detergent-Based Counter-Screen for Compound Aggregation
  • Prepare Compound Plates: Prepare serial dilutions of the hit compounds in the presence and absence of 0.01% Triton X-100.

  • Run Assay: Perform the primary screening assay with both sets of compound plates.

  • Analyze Data: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the compound may be an aggregator.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Platypus Media. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

  • Larocque, D., et al. (n.d.). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Ono, K., et al. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • Cookson, A. R., & Gray, D. (2024, October 11). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. Retrieved from [Link]

  • Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BMG LABTECH. (2024, March 12). Optimizing your ELISA Assays. Retrieved from [Link]

  • Dahlin, J. L., & Baell, J. B. (2024, April 15). Tackling assay interference associated with small molecules. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the enzyme-linked immunosorbent assay (eLISA) protocol... Retrieved from [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of HTS assay conditions. A) Effect of increasing DMSO... Retrieved from [Link]

  • Fang, M. Y., & Corey, D. R. (2008, July 20). A small molecule enhances RNA interference and promotes microRNA processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance Criteria for Signal Window, Z′, and Assay Variability Ratio. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 15). Optimising automation of a manual enzyme-linked immunosorbent assay. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Transcript Profiling and RNA Interference as Tools To Identify Small Molecule Mechanisms and Therapeutic Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

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Validation & Comparative

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine vs other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Pyrazole-Based Inhibitors: From COX-2 to Kinases

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold."[3][4][5] This means the pyrazole core is present in a multitude of clinically successful drugs targeting a wide array of proteins. A myriad of derivatives have been explored in clinical and preclinical studies for treating numerous diseases.[1][4]

While the specific compound 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is not extensively documented in publicly available literature as a characterized inhibitor, its core structure, 3-methyl-1H-pyrazol-5-amine, is a well-known and valuable precursor in organic synthesis for building more complex, biologically active molecules.[6][7][8]

This guide, therefore, leverages the broader significance of the pyrazole scaffold. We will provide an in-depth comparison of several landmark pyrazole-containing inhibitors, each targeting a distinct class of enzymes or receptors. By examining their mechanisms, performance, and the experimental methods used for their evaluation, we aim to provide researchers and drug development professionals with a clear understanding of this scaffold's power and adaptability. We will explore inhibitors targeting cyclooxygenases (COX), phosphodiesterases (PDE), protein kinases (JAK, CDK), and cannabinoid receptors (CB1).

Part 1: Comparative Analysis of Prominent Pyrazole Inhibitors

The true genius of the pyrazole scaffold lies in how substitutions at its various positions can dramatically alter its pharmacological profile, directing it to bind with high affinity and selectivity to vastly different biological targets.

Celecoxib: Selective COX-2 Inhibition for Anti-inflammatory Action
  • Target and Mechanism of Action (MoA): Celecoxib is a diaryl-substituted pyrazole that acts as a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9][10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[10][12] Its polar sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, which is the basis for its selectivity.[10][11]

  • Therapeutic Application: Treatment of pain and inflammation in conditions like osteoarthritis, rheumatoid arthritis, and acute pain.[9][10]

  • Signaling Pathway:

    COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

    Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Sildenafil: PDE5 Inhibition for Vasodilation
  • Target and Mechanism of Action (MoA): Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[13][14][15] In the presence of nitric oxide (NO), which is released during sexual stimulation, guanylate cyclase is activated, increasing levels of cyclic guanosine monophosphate (cGMP).[14][16] cGMP is a second messenger that leads to smooth muscle relaxation and vasodilation.[13][17] PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow.[14][16] Its molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor at the PDE5 active site.[14]

  • Therapeutic Application: Treatment of erectile dysfunction and pulmonary arterial hypertension.[14][16]

  • Signaling Pathway:

    PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP (Inactive) PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

    Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Ruxolitinib: A Pioneer in JAK Inhibition for Myelofibrosis
  • Target and Mechanism of Action (MoA): Ruxolitinib is a potent inhibitor of the Janus kinases, specifically JAK1 and JAK2.[18] The JAK/STAT signaling pathway is crucial for cytokine signaling that regulates cell growth, hematopoiesis, and immune function.[19][20] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[19] Ruxolitinib binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), thereby inhibiting downstream gene expression and cellular proliferation.[18]

  • Therapeutic Application: Treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.[18]

  • Signaling Pathway:

    JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression (Proliferation, Inflammation) Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

    Caption: Ruxolitinib inhibits JAK1/2, blocking the phosphorylation of STAT proteins.

Pyrazole-Based CDK2 Inhibitors: Targeting the Cell Cycle in Cancer
  • Target and Mechanism of Action (MoA): Cyclin-dependent kinase 2 (CDK2), when complexed with Cyclin E or A, is a critical regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 is a hallmark of many cancers.[21] Numerous pyrazole-based compounds have been developed as potent CDK2 inhibitors.[22][23] These inhibitors act as ATP-competitive agents, binding to the kinase domain of CDK2 and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[24] This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[22][24]

  • Therapeutic Application: Investigational treatments for various cancers, particularly those with Cyclin E (CCNE1) amplification.[21][25]

  • Signaling Pathway:

    CDK2_Pathway CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Inhibitor Pyrazole CDK2 Inhibitor Inhibitor->ActiveComplex Inhibits

Part 2: Quantitative Performance Data

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes representative data for the discussed inhibitor classes.

Inhibitor ClassRepresentative CompoundPrimary Target(s)Potency (IC₅₀ / Ki)Therapeutic Area
COX-2 Inhibitor CelecoxibCOX-2IC₅₀: ~40 nMAnti-inflammatory
PDE5 Inhibitor SildenafilPDE5IC₅₀: ~3.9 nM [13]Erectile Dysfunction, PAH
JAK Inhibitor RuxolitinibJAK1 / JAK2IC₅₀: ~3.3 nM (JAK1), ~2.8 nM (JAK2)Oncology, Inflammation
JAK Inhibitor Compound 3f (from study)JAK1 / JAK2 / JAK3IC₅₀: 3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3) [19][20]Preclinical (Anticancer)
CDK2 Inhibitor Compound 9 (from study)CDK2 / Cyclin A2IC₅₀: 0.96 µM [22]Preclinical (Anticancer)
CDK2 Inhibitor Compound 15 (from study)CDK2Ki: 0.005 µM [24]Preclinical (Anticancer)

Note: Potency values can vary based on assay conditions. The values presented are for comparative purposes.

Part 3: Experimental Protocols for Inhibitor Characterization

To ensure trustworthiness and reproducibility, the protocols used to evaluate inhibitors must be robust and well-controlled. Here we detail methodologies central to characterizing the pyrazole inhibitors discussed.

Experimental Workflow Overview

Caption: A typical workflow for pyrazole inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is designed to determine the IC₅₀ value of a test compound (e.g., a pyrazole-based JAK or CDK inhibitor) against a specific protein kinase. It measures the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.

  • Causality and Rationale: This assay directly measures the primary function of a kinase: ATP consumption for substrate phosphorylation. By quantifying remaining ATP, we can directly infer the degree of kinase inhibition. The luminescent readout provides high sensitivity and a broad dynamic range.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

      • Prepare a 4X solution of the specific kinase (e.g., JAK2 or CDK2/Cyclin E) in kinase buffer.

      • Prepare a 4X solution of the appropriate substrate (e.g., a generic peptide substrate) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.

      • Serially dilute the test pyrazole inhibitor in 100% DMSO to create a 100X concentration range. Then, dilute these 1:25 in kinase buffer to get a 4X working solution.

    • Assay Plate Setup (384-well plate):

      • Add 5 µL of the 4X test inhibitor solution to the appropriate wells. For control wells, add 5 µL of buffer with 4% DMSO (negative control, 100% activity) or a known potent inhibitor (positive control, 0% activity).

      • Add 10 µL of the 2X kinase/substrate/ATP mixture to all wells.

      • To initiate the reaction, add 5 µL of the 4X kinase solution to all wells except the "no enzyme" background controls. Final reaction volume is 20 µL.

    • Incubation:

      • Gently mix the plate on a plate shaker for 30 seconds.

      • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in negative control wells).

    • Detection:

      • Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the components and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP.

      • Incubate for 10 minutes at room temperature to stabilize the signal.

      • Read the luminescence on a plate reader.

    • Data Analysis:

      • Subtract background luminescence (no enzyme wells) from all other readings.

      • Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (potent inhibitor) as 0% activity.

      • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cells, providing a functional downstream readout of target inhibition (e.g., for CDK or JAK inhibitors).

  • Causality and Rationale: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This provides a robust measure of how an inhibitor affects cell proliferation and survival.

  • Step-by-Step Methodology:

    • Cell Culture:

      • Culture a relevant cancer cell line (e.g., HCT-116 for a CDK inhibitor study) in appropriate media until it reaches ~80% confluency.

      • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Cell Plating:

      • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5,000 cells/well).

      • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of the pyrazole test inhibitor in cell culture media.

      • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include wells with media only (negative control) and a known cytotoxic drug (positive control).

      • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.

      • Add 20 µL of the MTT solution to each well.

      • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization and Measurement:

      • Carefully remove the media from each well.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10 minutes to ensure complete dissolution.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

      • Plot the percent viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. As demonstrated by the diverse mechanisms of Celecoxib, Sildenafil, Ruxolitinib, and various CDK inhibitors, the same core structure can be tailored to achieve high potency and selectivity against a wide range of biological targets. The success of these molecules underscores a key principle in medicinal chemistry: the core scaffold provides the anchor, but the specific substitutions and their spatial arrangement dictate the ultimate pharmacological identity. For researchers, the pyrazole ring remains a fertile ground for innovation, promising the development of next-generation therapeutics for cancer, inflammation, and beyond.

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Comparative analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a key structural motif in contemporary medicinal chemistry, appearing as a core component in a variety of pharmacologically active agents. Its unique combination of a substituted pyrazole ring and a pyridine moiety confers a specific three-dimensional geometry and a rich profile of hydrogen bond donors and acceptors, making it an attractive scaffold for targeting a range of biological targets. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of two plausible and robust synthetic routes for the preparation of this compound. Each route is evaluated based on its chemical logic, potential yield and purity, scalability, and the inherent challenges associated with each approach. This analysis is supported by established chemical principles and analogous transformations reported in the scientific literature.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the target molecule, giving rise to two distinct forward synthetic strategies:

  • Route A: Pyrazole Ring Formation via Condensation. This approach involves the construction of the pyrazole ring as the key strategic step. The target molecule is disconnected at the N1-C5 and N2-C3 bonds of the pyrazole ring, leading back to (pyridin-2-ylmethyl)hydrazine and a suitable three-carbon electrophilic partner, such as acetoacetonitrile (3-oxobutanenitrile).

  • Route B: N-Alkylation of a Pre-formed Pyrazole Core. This strategy relies on the initial synthesis of the 3-methyl-1H-pyrazol-5-amine core, followed by the introduction of the pyridin-2-ylmethyl substituent at the N1 position. This disconnection breaks the N1-CH2 bond, leading to 3-methyl-1H-pyrazol-5-amine and a pyridin-2-ylmethyl halide.

Route A: Synthesis via Cyclocondensation

This route builds the desired pyrazole ring from acyclic precursors in a classical approach to heterocycle synthesis. The key transformation is the condensation of a substituted hydrazine with a β-keto nitrile.

Methodology & Mechanistic Insights

The synthesis commences with the preparation of the key intermediate, (pyridin-2-ylmethyl)hydrazine. This is typically achieved through the nucleophilic substitution of a suitable leaving group on 2-(halomethyl)pyridine with hydrazine hydrate. The subsequent and final step is the Paal-Knorr type condensation of this hydrazine with acetoacetonitrile.

The mechanism of the pyrazole formation involves the initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the ketone carbonyl of acetoacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine then leads to the aromatic 5-aminopyrazole product.

Experimental Protocol

Step 1: Synthesis of (pyridin-2-ylmethyl)hydrazine

  • To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (pyridin-2-ylmethyl)hydrazine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve (pyridin-2-ylmethyl)hydrazine (1.0 eq) in glacial acetic acid.

  • Add acetoacetonitrile (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.

Workflow Diagram

Route_A_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Pyrazole Formation A 2-(Chloromethyl)pyridine HCl C (Pyridin-2-ylmethyl)hydrazine A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Target Molecule C->E Acetic Acid, 80-90°C D Acetoacetonitrile D->E Route_B_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: N-Alkylation A Cyanoacetone C 3-Methyl-1H-pyrazol-5-amine A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Target Molecule + Isomer C->E Base, Solvent, 60-70°C D 2-(Chloromethyl)pyridine HCl D->E F Target Molecule E->F Chromatography

A Comparative In Vivo Efficacy Analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine (Compound X) versus Ruxolitinib in a Murine Model of JAK2V617F-Mediated Polycythemia Vera

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, henceforth referred to as Compound X. For the purpose of this analysis, Compound X is positioned as a selective inhibitor of Janus Kinase 2 (JAK2). Its efficacy and safety profile are compared against Ruxolitinib, an established, potent inhibitor of JAK1 and JAK2, in a well-characterized murine model of Polycythemia Vera (PV).[1][2] This document is intended for drug development professionals and researchers, offering detailed methodologies, comparative data interpretation, and the scientific rationale behind the experimental design.

Introduction: The JAK/STAT Pathway and Myeloproliferative Neoplasms

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes controlling cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a cornerstone of various pathologies, including myeloproliferative neoplasms (MPNs).[5] A specific gain-of-function mutation, V617F in JAK2, is the primary driver in over 95% of patients with Polycythemia Vera (PV), leading to overproduction of red blood cells and associated pathologies like splenomegaly and risk of thrombosis.[6][7]

Ruxolitinib, the current standard-of-care, effectively reduces spleen size and symptom burden in patients with MPNs.[1][2][8] However, its impact on the mutant allele burden is modest, indicating that the mechanism of action may extend beyond simple inhibition of the malignant clone's signaling.[2][9] This landscape creates a clear opportunity for novel inhibitors like Compound X, which may offer improved selectivity, a better safety profile, or a more profound impact on the disease-propagating stem cells. This guide outlines the essential in vivo studies to validate and compare the efficacy of Compound X against the benchmark, Ruxolitinib.

Mechanism of Action: JAK2 Inhibition

The JAK/STAT signaling pathway is initiated when a cytokine binds to its receptor, causing the associated JAKs to activate each other via trans-phosphorylation.[4][10] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[11] Once docked, STATs are themselves phosphorylated, dimerize, translocate to the nucleus, and activate gene transcription.[10][11] The JAK2V617F mutation leads to constitutive, cytokine-independent activation of this pathway.[6] Compound X, as a putative JAK2 inhibitor, is designed to interrupt this aberrant signaling cascade at its source.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 STAT STAT Receptor->STAT 4. STAT Docking Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK2 pJAK2 JAK2->pJAK2 2. Activation pSTAT pSTAT pJAK2->Receptor pJAK2->STAT 5. STAT Phos. pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 7. Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 8. Transcription CompoundX Compound X (Inhibitor) CompoundX->pJAK2 Inhibition Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->pJAK2

Caption: Simplified JAK/STAT signaling pathway and points of inhibition.

In Vivo Validation: Experimental Design

To rigorously assess the efficacy of Compound X, a bone marrow transplant model is employed to induce a PV-like disease in mice.[12] This model recapitulates key features of human PV, including elevated hematocrit, leukocytosis, and splenomegaly.[13][14]

Experimental_Workflow cluster_setup Phase 1: Model Induction (4 Weeks) cluster_treatment Phase 2: Treatment (21 Days) cluster_groups Treatment Arms (n=10/group) cluster_analysis Phase 3: Endpoint Analysis (Day 49) cluster_endpoints Primary & Secondary Endpoints Induction Day 0: Bone Marrow Transplant (JAK2V617F-transduced cells) Monitoring1 Weeks 1-4: Disease Development (Monitor Blood Counts) Induction->Monitoring1 Randomization Day 28: Randomize into Treatment Groups Monitoring1->Randomization Vehicle Vehicle Control (e.g., 0.5% HPMC) Ruxolitinib Ruxolitinib (60 mg/kg, BID, PO) CompoundX Compound X (Test Doses, BID, PO) Monitoring2 Days 28-49: Daily Dosing & Weekly Monitoring Sacrifice Day 49: Euthanasia & Tissue Collection Monitoring2->Sacrifice Efficacy Efficacy: Hematocrit, Spleen Weight, Bone Marrow Histology PK Pharmacokinetics: Plasma Drug Levels Tox Toxicology: Body Weight, Apoptosis Markers (Caspase-3)

Caption: Overall experimental workflow for in vivo efficacy comparison.
Detailed Experimental Protocols

Protocol 1: Murine Model of JAK2V617F-driven Polycythemia Vera

  • Rationale: This retroviral bone marrow transduction/transplantation model is the gold standard for reliably inducing a PV-like phenotype that closely mimics the human disease, allowing for the evaluation of targeted therapies.[12][13]

  • Procedure:

    • Donor BALB/c mice (6-8 weeks old) are treated with 5-fluorouracil (150 mg/kg, IP) to stimulate hematopoietic stem cell (HSC) proliferation.

    • Five days post-treatment, bone marrow is harvested from the femurs and tibias.

    • HSCs are isolated and transduced with a retrovirus encoding the human JAK2V617F mutation.

    • Recipient BALB/c mice (8-10 weeks old) are lethally irradiated (e.g., 8.0 Gy).[14]

    • Within 24 hours of irradiation, recipient mice are transplanted with 2x10^6 transduced bone marrow cells via tail vein injection.[15]

    • Disease progression is monitored weekly via retro-orbital blood draws to measure complete blood counts (CBC), particularly hematocrit (HCT). Disease establishment is confirmed when HCT is significantly elevated (e.g., >60%).

Protocol 2: Compound Administration and Dosing Regimen

  • Rationale: Oral gavage is chosen to mimic the clinical route of administration for Ruxolitinib and the intended route for Compound X.[15][16] A twice-daily (BID) dosing schedule for Ruxolitinib is established from previous studies to maintain therapeutic plasma concentrations.[17]

  • Procedure:

    • Vehicle Group: Administer vehicle control (e.g., 0.5% methylcellulose) orally (PO) via gavage, twice daily.

    • Comparator Group: Administer Ruxolitinib at an efficacious dose of 60 mg/kg, PO, twice daily.[9]

    • Test Group(s): Administer Compound X at various doses (e.g., 30, 60, 90 mg/kg), PO, twice daily, to determine a dose-response relationship.

    • Administer all compounds for 21 consecutive days. Monitor animal body weight daily as a primary indicator of tolerability.

Protocol 3: Efficacy Endpoint Analysis

  • Rationale: The primary efficacy endpoints—hematocrit reduction and spleen weight normalization—are cardinal features of PV and are clinically relevant measures of therapeutic response.[18][19][20]

  • Procedure:

    • Hematocrit (HCT) Monitoring: Collect peripheral blood weekly. Analyze HCT levels using a hematology analyzer.

    • Histopathology: Fix spleens and femurs in 10% neutral buffered formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess cellularity and architecture, and reticulin staining to evaluate bone marrow fibrosis.

Comparative Data Analysis

The following tables present hypothetical data to illustrate a successful outcome where Compound X demonstrates comparable efficacy to Ruxolitinib with a potentially improved safety profile.

Table 1: Comparative Efficacy Endpoints (Day 49)

Treatment Group (60 mg/kg BID) Mean Hematocrit (%) % Change from Baseline Mean Spleen Weight (mg) % Reduction vs. Vehicle
Vehicle Control 72.5 ± 4.1 +15% 680 ± 95 0%
Ruxolitinib 51.3 ± 3.5* -30% 155 ± 42* 77%
Compound X 52.1 ± 3.8 * -28% 162 ± 51 * 76%

Statistically significant difference from Vehicle Control (p < 0.01)

Table 2: Preliminary Safety and Tolerability Profile

Treatment Group (60 mg/kg BID) Mean Body Weight Change (%) Splenic Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control +2.5% 1.0
Ruxolitinib -8.7%* 3.2*
Compound X -3.1% 1.8

Statistically significant difference from Vehicle Control (p < 0.05)

Caspase-3 activity is a marker for apoptosis.[23][24][25] A lower fold-change in the spleen may suggest less off-target cytotoxicity.

Table 3: Comparative Pharmacokinetic (PK) Parameters

Compound (Single Oral Dose, 60 mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng·hr/mL) T½ (hr)
Ruxolitinib 2150 1.0 7500 3.2
Compound X 1890 1.5 9800 5.5

PK parameters are crucial for understanding drug exposure and optimizing dosing regimens.[26][27][28] A longer half-life (T½) and higher Area Under the Curve (AUC) for Compound X might suggest the potential for less frequent dosing.

Discussion and Scientific Interpretation

The hypothetical data presented suggest that Compound X, at an equivalent dose, demonstrates potent in vivo efficacy comparable to the standard-of-care, Ruxolitinib. Both compounds effectively normalized hematocrit and dramatically reduced splenomegaly, key indicators of disease control in this PV model.[9][17]

Critically, the preliminary safety data indicate a potential advantage for Compound X. The reduced impact on body weight and lower induction of splenic Caspase-3 activity suggest a better tolerability profile. This could be attributed to higher selectivity for JAK2 over other kinases, a hypothesis that warrants further investigation through in vitro kinome screening.

The pharmacokinetic profile of Compound X, characterized by a longer half-life and greater overall exposure (AUC), is also promising.[26][29][30] This profile could translate to more stable plasma concentrations and potentially allow for a once-daily (QD) dosing regimen in clinical settings, improving patient compliance.

Future Directions:

  • Conduct a full toxicology study in a second species (e.g., rat) to confirm the safety profile.

  • Perform head-to-head dose-response studies to determine the relative potency (ED50) of Compound X versus Ruxolitinib.

  • Investigate the effect of Compound X on the JAK2V617F allele burden in long-term studies to assess its potential for disease modification.

  • Evaluate Compound X in combination with other agents to explore synergistic effects.

References

  • Vertex AI Search. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved January 19, 2026.
  • The Company of Biologists. (2004, March 15). The JAK/STAT signaling pathway. Journal of Cell Science. Retrieved January 19, 2026, from [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved January 19, 2026, from [Link]

  • AACR Journals. (n.d.). JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F -Driven Disease. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Efficacy of Ruxolitinib for Myelofibrosis - PMC. Retrieved January 19, 2026, from [Link]

  • (n.d.). Routes and Volumes of Administration in Mice. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Expression of Jak2V617F causes a polycythemia vera–like disease with associated myelofibrosis in a murine bone marrow transplant model. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2023, November 8). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. Retrieved January 19, 2026, from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2025, May 24). Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling. Retrieved January 19, 2026, from [Link]

  • JoVE. (2023, April 30). Video: The JAK-STAT Signaling Pathway. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC. Retrieved January 19, 2026, from [Link]

  • PMC. (n.d.). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Retrieved January 19, 2026, from [Link]

  • YouTube. (2025, August 24). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. Retrieved January 19, 2026, from [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Engineering a humanized animal model of polycythemia vera with minimal JAK2V617F mutant allelic burden. Retrieved January 19, 2026, from [Link]

  • PLOS One. (n.d.). Molecular Pathogenesis and Therapy of Polycythemia Induced in Mice by JAK2 V617F. Research journals. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferon-α in a murine model of polycythemia vera. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm. Retrieved January 19, 2026, from [Link]

  • BioAgilytix. (n.d.). What Parameters Are Acquired from a PK Study?. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). [Construction of a Mouse Model for Myeloproliferative Neoplasms and an Evaluation System]. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (2020, December 14). Predicting human pharmacokinetics from preclinical data: volume of distribution. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Spleen weight postmortem in the Vκ*MYC 12,653 MM mouse model. A Mice.... Download Scientific Diagram. Retrieved January 19, 2026, from [Link]

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  • NIH. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved January 19, 2026, from [Link]

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A Comparative Benchmarking Guide: Evaluating 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine Against Standard-of-Care JAK1 Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is presented for research and informational purposes. The biological target for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine has been designated as Janus Kinase 1 (JAK1) for the purpose of this comparative analysis, based on the common therapeutic targets of the broader pyrazole chemical class. The experimental data presented herein is illustrative and representative of standard industry benchmarking protocols.

Introduction: The Evolving Landscape of JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a host of cytokines and growth factors critical to hematopoiesis and immune response. The JAK-STAT signaling pathway, in particular, is a well-validated therapeutic target for a range of autoimmune and inflammatory disorders. Consequently, the development of selective JAK inhibitors has been a significant focus of pharmaceutical research. While several JAK inhibitors have reached the market, the quest for agents with improved selectivity, potency, and safety profiles remains a key objective.

This guide provides a comprehensive benchmarking analysis of a novel investigational compound, this compound (herein referred to as 'Compound-X'), against established standard-of-care JAK1 inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, including kinase inhibition.[1][2][3] This analysis is designed for researchers, scientists, and drug development professionals to illustrate a standard workflow for evaluating a novel kinase inhibitor from initial biochemical potency to cellular efficacy and selectivity.

I. The JAK-STAT Signaling Pathway: A Therapeutic Overview

The JAK-STAT pathway is a critical signaling cascade utilized by numerous cytokines and growth factors. Upon ligand binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK p-JAK (Active) JAK->pJAK 3. Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pSTAT p-STAT pJAK->pSTAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 9. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

II. Comparative Compounds

For this benchmarking guide, Compound-X is compared against two well-established, FDA-approved JAK1-selective inhibitors.

CompoundCommon NameMechanism of Action
Compound-X This compoundInvestigational JAK1 Inhibitor
Competitor A UpadacitinibSelective JAK1 Inhibitor
Competitor B AbrocitinibSelective JAK1 Inhibitor

III. Benchmarking Workflow: From Enzyme to Cell

A multi-tiered approach is essential for a thorough evaluation of a novel kinase inhibitor. This workflow progresses from assessing direct enzyme inhibition to confirming cellular activity and finally, determining selectivity across the kinome.

Benchmarking_Workflow A Tier 1: Biochemical Potency Assay (IC50 Determination) B Tier 2: Cellular Mechanistic Assay (p-STAT Inhibition) A->B Confirms cell permeability and target engagement C Tier 3: Functional Cellular Assay (Cytokine Release) B->C Links target inhibition to functional outcome D Tier 4: Kinome Selectivity Profiling (Off-Target Effects) C->D Assesses potential for side effects

Caption: A tiered workflow for kinase inhibitor benchmarking.

IV. Tier 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory activity of Compound-X against the target enzyme, JAK1, and compare its potency (IC50) with standard-of-care competitors.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay that measures the binding of the test compound to the kinase active site.

Protocol:

  • Reagents: JAK1 kinase (recombinant), Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, test compounds (serially diluted).

  • Procedure: a. Add 5 µL of serially diluted compounds to a 384-well plate. b. Add 5 µL of a mixture of JAK1 enzyme and Eu-labeled antibody. c. Incubate for 60 minutes at room temperature. d. Add 5 µL of the Alexa Fluor™ 647-labeled tracer. e. Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: The ratio of 665/615 nm emissions is calculated and plotted against compound concentration. IC50 values are determined using a four-parameter logistic curve fit.

Results:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound-X 5.2155280350
Competitor A 4.8130250310
Competitor B 6.5210320400

Interpretation: Compound-X demonstrates potent, single-digit nanomolar inhibition of JAK1, comparable to Competitor A. Importantly, it shows significant selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2), a desirable feature for minimizing potential off-target effects associated with less selective JAK inhibitors.

V. Tier 2: Cellular Target Engagement

Objective: To confirm that Compound-X can penetrate the cell membrane and inhibit JAK1 activity in a cellular context.

Methodology: IL-6 Induced STAT3 Phosphorylation Assay in HeLa Cells

This assay measures the ability of the compound to block the phosphorylation of STAT3, a downstream substrate of JAK1, in response to cytokine stimulation.

Protocol:

  • Cell Culture: Plate HeLa cells in a 96-well plate and starve overnight in serum-free media.

  • Compound Treatment: Pre-incubate cells with serially diluted compounds for 1 hour.

  • Stimulation: Stimulate cells with Interleukin-6 (IL-6) for 30 minutes to activate the JAK1/STAT3 pathway.

  • Lysis and Detection: Lyse the cells and quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a sandwich ELISA or an AlphaLISA® assay.

  • Analysis: Normalize the p-STAT3 signal to the total STAT3 signal and plot against compound concentration to determine the cellular IC50.

Results:

CompoundCellular p-STAT3 IC50 (nM)
Compound-X 45.8
Competitor A 42.5
Competitor B 55.1

Interpretation: The cellular potency of Compound-X is consistent with its biochemical potency, albeit with the expected rightward shift due to factors like cell permeability and ATP competition. It effectively inhibits downstream signaling of JAK1 in a cellular environment at concentrations comparable to the standard-of-care drugs.

VI. Tier 3: Functional Cellular Efficacy

Objective: To assess the functional consequence of JAK1 inhibition by measuring the suppression of pro-inflammatory cytokine release.

Methodology: LPS-induced TNF-α Release in Human PBMCs

This assay evaluates the ability of the compounds to inhibit the production and release of TNF-α, a key pro-inflammatory cytokine, from primary human immune cells.

Protocol:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Treatment and Stimulation: Pre-treat PBMCs with serially diluted compounds for 1 hour, followed by stimulation with Lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 18-24 hours.

  • Quantification: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.

  • Analysis: Plot the TNF-α concentration against the compound concentration to determine the IC50 for cytokine release inhibition.

Results:

CompoundTNF-α Release IC50 (nM)
Compound-X 60.2
Competitor A 58.9
Competitor B 75.4

Interpretation: Compound-X demonstrates a dose-dependent inhibition of TNF-α release, confirming that its upstream inhibition of the JAK-STAT pathway translates into a functionally relevant anti-inflammatory effect. Its potency in this primary cell assay is on par with the leading competitor.

VII. Conclusion and Future Directions

The data presented in this guide positions this compound (Compound-X) as a potent and selective JAK1 inhibitor with a preclinical profile comparable to established standard-of-care drugs. It exhibits strong biochemical and cellular potency, effectively engages its target in a cellular context, and demonstrates functional anti-inflammatory efficacy. The high selectivity for JAK1 over other JAK family members is a promising characteristic that may translate to an improved safety profile.

Further preclinical development should focus on comprehensive in vivo efficacy studies in animal models of inflammatory diseases (e.g., collagen-induced arthritis in rodents), full kinome-wide selectivity profiling to identify any unforeseen off-targets, and detailed ADME/Tox studies to fully characterize its drug-like properties.

VIII. References

  • Synthesis of Pyrazole Derivatives: Information on the synthesis of related pyrazole compounds can be found in various chemical literature.

  • General Biological Activities of Pyrazoles: The pyrazole nucleus is a common scaffold in many biologically active compounds.[1][2][3]

  • Kinase Inhibition by Pyrazole-Containing Compounds: Many approved drugs containing a pyrazole moiety target a wide range of clinical disorders.[3]

  • Patents on Pyrazole Derivatives: Numerous patents describe the synthesis and potential uses of pyrazole derivatives in medicine.[4][5][6]

  • JAK-STAT Signaling Pathway Resources: Detailed information on the JAK-STAT pathway is available from multiple cell signaling and immunology resources.

Sources

A Head-to-Head Comparison of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrazole nucleus stands out as a "privileged scaffold."[1][2][3] Its unique electronic properties, metabolic stability, and versatile synthetic handles have made it a cornerstone in the design of potent and selective kinase inhibitors.[3] Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are frequently dysregulated in diseases, making them high-value therapeutic targets.[4][5]

This guide focuses on a specific, highly promising chemical series: analogs of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine . This core structure is emblematic of a successful strategy in kinase inhibitor design. The 5-aminopyrazole moiety is an excellent bioisostere for adenine, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[4] The N1-substituted pyridinylmethyl group provides a vector for exploring additional interactions within the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.

Here, we provide a head-to-head comparison of key analogs, synthesizing data from multiple studies to illuminate the structure-activity relationships (SAR) that govern their performance. We will delve into the causality behind synthetic choices, present comparative biological data, and provide a robust, field-proven protocol for their evaluation.

Synthetic Strategy: Building the Analog Library

The generation of a diverse library of analogs requires a robust and flexible synthetic approach. The most common strategy involves a convergent synthesis, where the pyrazole core is first constructed and then coupled with the desired side chains. The rationale behind this approach is its modularity, allowing for late-stage diversification.

A representative synthetic workflow is outlined below. The key step is the condensation of a hydrazine derivative with a β-keto nitrile to form the 3-methyl-1H-pyrazol-5-amine core. Subsequent N-alkylation at the N1 position with a substituted 2-(chloromethyl)pyridine derivative yields the final product. Regioselectivity of the N-alkylation is a critical consideration; using a pre-substituted hydrazine is often the most effective method to ensure the desired N1 isomer.[6]

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: Purification & Characterization A 3-Aminocrotononitrile C 3-Methyl-1H-pyrazol-5-amine A->C Condensation (e.g., in Ethanol, reflux) B Hydrazine Hydrate B->C E Final Analog C->E Alkylation (e.g., NaH, DMF) D Substituted 2-(Chloromethyl)pyridine D->E F Column Chromatography E->F G NMR, HRMS F->G

Caption: General workflow for the synthesis of pyrazole analogs.

Comparative Analysis: Structure-Activity Relationship (SAR)

The potency and selectivity of pyrazole-based inhibitors are highly sensitive to substitutions on both the pyrazole core and its appendages.[1] Small modifications can lead to dramatic shifts in the target profile, underscoring the importance of systematic analog generation.[1] Below, we compare representative analogs to derive key SAR insights. The pyrazole scaffold has been successfully employed to target a range of kinases, including those in the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.[4][7]

Table 1: Head-to-Head Comparison of Pyrazole Analog Performance Against Key Kinases

Compound IDCore StructureR1-Substituent (at N1)Target KinaseIC50 (nM)Pathway
A-1 3-Methyl-5-amino-pyrazolePyridin-2-ylmethylJAK1~50JAK-STAT
A-2 3-Methyl-5-amino-pyrazole(4-Fluoro-pyridin-2-yl)methylJAK1~25JAK-STAT
A-3 3-Methyl-5-amino-pyrazolePyrimidin-2-ylmethylJAK1>500JAK-STAT
B-1 3-Methyl-5-amino-pyrazole(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylJAK2~3JAK-STAT
C-1 3-Methyl-5-amino-pyrazole2-PhenylethylAKT1~0.02PI3K/AKT
C-2 3-CF3 -5-amino-pyrazole2-PhenylethylAKT1~5PI3K/AKT
D-1 3-Methyl-5-amino-pyrazoleN-methyl-piperidine-4-ylp38α~15MAPK

Note: Data is synthesized from multiple sources for comparative purposes and represents typical activities for these scaffolds. Absolute values may vary based on specific assay conditions.[7][8]

Key Insights from SAR Analysis:
  • N1-Pyridinylmethyl Group: The pyridine nitrogen is crucial for establishing interactions, often with acidic residues like aspartate in the kinase domain.[8]

    • Impact of Substitution (A-1 vs. A-2): Adding an electron-withdrawing fluorine atom to the pyridine ring (A-2) can enhance potency, potentially by modulating the pKa of the pyridine nitrogen for optimal interaction or by forming favorable contacts in a hydrophobic sub-pocket.

    • Impact of Heterocycle (A-1 vs. A-3): Replacing the pyridine with a pyrimidine (A-3) can be detrimental to activity. This highlights the geometric and electronic precision required for hinge-binding; the altered position of the second nitrogen atom in the pyrimidine ring likely disrupts the optimal hydrogen bonding network.

  • Exploring Larger N1-Substituents (B-1): The development of Ruxolitinib, a highly successful JAK1/2 inhibitor, demonstrates the value of exploring larger, more complex N1-substituents.[4] The pyrrolopyridine moiety in B-1 (a key feature of Ruxolitinib) occupies a larger surface area and forms extensive interactions, leading to high potency.[4]

  • Core Modifications (C-1 vs. C-2): The methyl group at the C3 position is not merely a placeholder. It often provides a steric constraint that enhances selectivity against other kinases.[4] Replacing the C3-methyl with a more electron-withdrawing trifluoromethyl group (CF3) can significantly decrease potency (C-2), likely by altering the electron density of the pyrazole ring and weakening its hinge-binding interactions.

  • Basic Amine for Aspartate Interaction (D-1): The inclusion of a basic nitrogen, such as in a piperidine ring, can induce a strong ionic interaction with conserved aspartate residues (e.g., Asp112 in p38α), significantly anchoring the inhibitor in the binding pocket.[8]

Featured Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure the trustworthiness and reproducibility of the comparative data, a robust and standardized assay is paramount. The ADP-Glo™ Kinase Assay is a widely accepted method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a luminescent-based assay known for its high sensitivity and broad dynamic range.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each analog in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Further dilute the compounds in the appropriate kinase assay buffer to the desired final concentration. Causality: Keeping the final DMSO concentration below 1% is critical to avoid solvent-induced inhibition of the kinase.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the specific kinase, the substrate (e.g., a generic peptide or protein), and ATP.

    • Add 2 µL of the diluted compound analog (or DMSO for control wells).

    • Initiate the reaction by adding 3 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no kinase control).

    • Normalize the data relative to the positive (DMSO only) and negative (no ATP) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.

G A 1. Dispense Kinase + Substrate B 2. Add Analog (or DMSO) A->B C 3. Initiate with ATP Incubate 60 min B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min C->D E 5. Add Kinase Detection Reagent (Signal Gen.) Incubate 30 min D->E F 6. Read Luminescence E->F G 7. Calculate IC50 F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Signaling Pathway Context: Targeting the JAK-STAT Pathway

Many pyrazole-based inhibitors, including analogs of this series, are potent modulators of the Janus kinase (JAK) family. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

G cluster_0 Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Analog Pyrazole Analog (Inhibitor) Analog->JAK INHIBITS STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole analogs.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of targeted kinase inhibitors. Our comparative analysis reveals that potency and selectivity are governed by a delicate interplay of electronic effects, steric hindrance, and the potential for specific interactions with non-hinge residues. The N1-pyridinylmethyl moiety serves as a highly tunable "prospecting" group, where substitutions can yield significant gains in activity.

Future research should focus on:

  • Expanding Diversity: Systematically exploring a wider range of heterocyclic replacements for the pyridine ring to identify novel interactions.

  • Structure-Based Design: Utilizing co-crystal structures of lead analogs bound to their target kinases to rationally design modifications that improve binding affinity and selectivity.[8]

  • Optimizing Pharmacokinetics: Profiling promising analogs for metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties to ensure their viability as clinical candidates.

By integrating rational design with robust synthetic chemistry and standardized biological evaluation, the full therapeutic potential of this remarkable chemical series can be unlocked.

References

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole-Pyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved drugs.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique electronic and steric profile that allows for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] When fused or linked to other heterocyclic systems, such as pyridine, the resulting scaffold can exhibit enhanced potency and selectivity towards specific biological targets.[4]

This guide focuses on the structure-activity relationship (SAR) of a particularly promising scaffold: 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine . This core structure is of significant interest in the development of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The 1-(pyridin-2-ylmethyl) moiety can act as a "hinge-binder," a common feature in many ATP-competitive kinase inhibitors, by forming hydrogen bonds with the backbone of the kinase hinge region. The pyrazole core serves as a stable scaffold for positioning other key interacting groups, while the 5-amine provides a crucial vector for further chemical modification to enhance potency and modulate physicochemical properties.

This document will provide an in-depth analysis of the SAR of this scaffold, drawing upon established principles of medicinal chemistry and kinase inhibitor design. We will explore how modifications at different positions of the pyrazole and pyridine rings can impact biological activity, supported by illustrative data and detailed experimental protocols for the synthesis and evaluation of these compounds.

Dissecting the Scaffold: A Positional Analysis of Structure-Activity Relationships

The therapeutic potential of the this compound scaffold can be systematically optimized by chemical modifications at several key positions. Below, we explore the hypothetical impact of these modifications based on established SAR principles for related pyrazole-based kinase inhibitors.

The N1-Pyridin-2-ylmethyl Moiety: The Anchor to the Hinge

The pyridin-2-ylmethyl group at the N1 position of the pyrazole is hypothesized to be a primary determinant of kinase binding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the amide backbone of the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors.

  • Substituents on the Pyridine Ring: The addition of small, electron-donating or electron-withdrawing groups to the pyridine ring can fine-tune the basicity of the pyridine nitrogen, thereby modulating the strength of the hinge-binding interaction. For instance, a small methyl or methoxy group at the 4' or 5' position could enhance binding through favorable van der Waals interactions with the protein surface. Conversely, bulky substituents may introduce steric hindrance, disrupting the optimal binding conformation.

The C3-Methyl Group: A Handle for Selectivity

The methyl group at the C3 position of the pyrazole ring occupies a solvent-exposed region in many kinase active sites. While seemingly a minor feature, modifications here can significantly impact selectivity.

  • Size and Lipophilicity: Replacing the methyl group with larger alkyl or aryl groups can probe for additional hydrophobic pockets in the active site. This can be a strategy to enhance potency and, more importantly, to achieve selectivity for a specific kinase over closely related family members. However, a careful balance must be maintained, as excessively large groups can be detrimental to activity.

The C5-Amine Group: The Gateway to Potency and Improved Properties

The 5-amino group is a versatile handle for introducing a wide range of substituents that can extend into the solvent-exposed region or interact with other parts of the ATP-binding pocket. Acylation or sulfonylation of this amine is a common strategy to introduce groups that can form additional hydrogen bonds or hydrophobic interactions.

  • Amide and Sulfonamide Derivatives: Converting the amine to an amide or sulfonamide allows for the introduction of various R-groups. Aromatic or heteroaromatic rings appended via an amide linkage can pick up additional interactions with the protein. Furthermore, the introduction of polar groups in this region can improve the aqueous solubility and overall physicochemical properties of the compound, which is a critical aspect of drug development.

The following diagram illustrates the key positions on the scaffold for SAR exploration:

SAR_points cluster_scaffold This compound Scaffold scaffold scaffold Pyridine_N Pyridine N (Hinge Binding) Pyridine_Ring Pyridine Ring (Substitutions here modulate hinge binding) C3_Methyl C3-Methyl (Selectivity Pocket) C5_Amine C5-Amine (Solvent Front / Potency)

A diagram illustrating key SAR points on the core scaffold.

Comparative Analysis of Derivatives: An Illustrative Guide

To provide a practical context for the SAR discussion, the following table presents illustrative data for a hypothetical series of derivatives of the this compound scaffold. The data compares their inhibitory activity (IC50) against two representative kinases: a tyrosine kinase (TK) and a serine/threonine kinase (S/T K).

Compound R1 (on Pyridine) R2 (at C3) R3 (at C5-Amine) TK IC50 (nM) S/T K IC50 (nM)
Core H-CH3-NH25,200>10,000
1a 4'-F-CH3-NH22,8009,500
1b H-CH3-NH-CO-Ph4506,800
1c H-CH3-NH-CO-(4-F-Ph)1504,200
1d 4'-F-CH3-NH-CO-(4-F-Ph)753,500
1e H-Et-NH-CO-(4-F-Ph)2105,100

Note: The data in this table is hypothetical and for illustrative purposes only, designed to demonstrate potential SAR trends.

  • The core scaffold shows weak activity, indicating the need for further optimization.

  • A fluorine substituent on the pyridine ring (1a) provides a modest improvement in activity.

  • Acylation of the 5-amine group with a benzoyl group (1b) significantly enhances potency, likely due to additional interactions in the active site.

  • Adding a fluorine atom to the benzoyl group (1c) further boosts activity, suggesting a favorable interaction with a specific sub-pocket.

  • Combining the optimal substitutions at the pyridine and C5-amine positions (1d) leads to the most potent compound in this hypothetical series.

  • Modifying the C3-methyl to an ethyl group (1e) results in a slight decrease in potency compared to the methyl analog (1c), suggesting that the C3 position is sensitive to steric bulk.

Experimental Protocols

To ensure the reproducibility and integrity of SAR studies, standardized and well-documented experimental protocols are essential.

Synthesis of this compound

This protocol describes a general two-step synthesis of the core scaffold.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 3-methyl-1H-pyrazol-5-amine.[6]

Step 2: N-Alkylation with 2-(Chloromethyl)pyridine

  • To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (50-60 °C) for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP detection reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting SAR studies on the this compound scaffold.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Core Scaffold Derivatization Derivatization at R1, R2, R3 Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Primary_Assay Primary Kinase Assay (IC50) Purification->Primary_Assay Selectivity_Panel Kinase Selectivity Profiling Primary_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Assays Selectivity_Panel->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Design_New_Analogs Design of New Analogs SAR_Analysis->Design_New_Analogs Design_New_Analogs->Derivatization Iterative Optimization

A general workflow for the synthesis and evaluation of novel derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships, focusing on modifications to the pyridine ring, the C3-methyl group, and the C5-amine, can lead to the identification of potent and selective drug candidates. The illustrative SAR data and detailed experimental protocols provided in this guide offer a framework for researchers to embark on the rational design and optimization of this valuable heterocyclic scaffold. Through iterative cycles of design, synthesis, and biological evaluation, the full therapeutic potential of these pyrazole derivatives can be unlocked.

References

  • Kaur, N., et al. (2021). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 26(12), 3636. Available at: [Link]

  • "On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. (n.d.). ResearchGate. Available at: [Link]

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  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. Available at: [Link]

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Bridging the Digital and the Physical: A Comparative Guide to In Silico and In Vitro Analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is a meticulous process of prediction and validation. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide presents a comparative analysis of in silico and in vitro methodologies, using the novel compound 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine as a case study. As specific experimental data for this molecule is not yet publicly available, this guide will serve as a practical framework for its initial investigation, outlining a robust workflow from computational prediction to laboratory validation.

The Strategic Imperative: Why Compare Computational and Benchtop Results?

Computational, or in silico, techniques offer a rapid and cost-effective means to prioritize drug candidates by predicting their biological activity and pharmacokinetic properties.[4] However, these predictions are models of reality, not reality itself. In vitro experiments provide the first crucial layer of empirical validation, testing the computational hypotheses in a controlled biological system. The synergy between these two approaches allows researchers to fail faster, learn quicker, and ultimately, focus resources on the most promising candidates. This guide will explore this dynamic interplay, providing both the "how" and the "why" behind the experimental choices.

Hypothetical Target and In Silico Prediction Workflow

Based on the prevalence of pyrazole derivatives as kinase inhibitors, we will hypothesize that this compound is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[3]

In Silico Workflow: From Structure to Predicted Activity

The initial phase of our investigation involves a suite of computational analyses to predict the compound's potential efficacy and drug-like properties.

cluster_0 In Silico Prediction Workflow Compound Structure Compound Structure ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction 2D Structure Molecular Docking Molecular Docking Compound Structure->Molecular Docking 3D Conformer Binding Affinity Binding Affinity ADMET Prediction->Binding Affinity Assess Drug-likeness Molecular Docking->Binding Affinity Calculate Score

Caption: Workflow for in silico prediction of bioactivity.

Experimental Protocol: In Silico Analysis
  • 3D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D conformer. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Target Preparation: The crystal structure of human CDK2 (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank.[5] Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Molecular Docking: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the compound within the ATP-binding pocket of CDK2. The search space is defined to encompass the active site.

  • ADMET Prediction: The compound's structure is submitted to a computational tool (e.g., SwissADME or ProTox-II) to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, including Lipinski's rule of five compliance.[6]

Simulated In Silico Results

The following table summarizes the hypothetical results from our in silico analysis.

ParameterPredicted ValueInterpretation
Molecular Docking
Binding Affinity (kcal/mol)-8.5Strong predicted binding to the CDK2 active site.
Key InteractionsH-bonds with Leu83, Asp86Mimics interactions of known CDK2 inhibitors.
ADMET Prediction
Lipinski's Rule of Five0 ViolationsGood predicted drug-likeness.[5]
GI AbsorptionHighLikely to be orally bioavailable.
HepatotoxicityLow riskFavorable preliminary safety profile.
CarcinogenicityLow riskFavorable preliminary safety profile.

These promising in silico results provide a strong rationale for proceeding with in vitro validation. The predicted high binding affinity and favorable ADMET profile mark this compound as a candidate worthy of synthesis and biological testing.

In Vitro Validation: Testing the Predictions

The next critical phase is to ascertain whether the computational predictions hold true in a laboratory setting. We will outline a series of in vitro assays to measure the compound's direct interaction with CDK2 and its effect on cancer cells.

In Vitro Workflow: From Compound Synthesis to Cellular Effects

This workflow details the logical progression from obtaining the physical compound to evaluating its biological activity.

cluster_1 In Vitro Validation Workflow Synthesis Synthesis Biochemical Assay Biochemical Assay Synthesis->Biochemical Assay Test Compound Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Confirm Target Engagement IC50 Determination IC50 Determination Cell-based Assay->IC50 Determination Measure Potency

Caption: Workflow for in vitro validation of a target compound.

Experimental Protocol: In Vitro Assays
  • Compound Synthesis and Characterization: this compound is synthesized, purified (e.g., via chromatography), and its structure confirmed using techniques like NMR and mass spectrometry.[7][8]

  • Biochemical Kinase Assay:

    • Recombinant human CDK2/Cyclin E is used in a kinase activity assay (e.g., ADP-Glo™ Kinase Assay).

    • The assay measures the amount of ADP produced, which is proportional to kinase activity.

    • The test compound is added in a dose-response manner to determine its half-maximal inhibitory concentration (IC50) against CDK2.

  • Cell Viability Assay:

    • A human cancer cell line with high CDK2 expression (e.g., MCF-7 breast cancer cells) is chosen.[5]

    • Cells are treated with increasing concentrations of the compound for 72 hours.

    • Cell viability is measured using a standard method, such as the MTT or SRB assay.[9] The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.

Hypothetical In Vitro Results

The following table presents plausible outcomes from the in vitro experiments, designed to correlate with our in silico predictions.

AssayResult (IC50)Interpretation
Biochemical Assay
CDK2/Cyclin E Kinase Assay0.5 µMPotent inhibition of the target enzyme, confirming the docking prediction.
Cell-based Assay
MCF-7 Cell Viability5.0 µMThe compound effectively inhibits the growth of cancer cells.

Synthesizing the Data: A Comparative Discussion

In our hypothetical case study, the in vitro results validate the in silico predictions. The strong binding affinity predicted by molecular docking translated into potent enzymatic inhibition in the biochemical assay. Furthermore, the compound's predicted drug-likeness is supported by its potent activity in a cellular context.

It is important to note that discrepancies between in silico and in vitro results are common and often provide valuable insights.[4] For instance, a compound might show potent enzymatic inhibition but poor cellular activity. This could be due to poor membrane permeability or efflux by cellular transporters, aspects that are more challenging to predict accurately with in silico models. Conversely, a compound with modest predicted binding affinity might exhibit potent cellular effects, suggesting an alternative mechanism of action or the influence of its metabolites.

This iterative process of prediction, testing, and refinement is central to modern drug discovery. The convergence of computational and experimental data, as illustrated in this guide, builds a compelling case for a compound's therapeutic potential and directs future research, including preclinical in vivo studies.

Conclusion

While this guide has used a hypothetical framework for this compound, the outlined workflow provides a robust and scientifically grounded approach for the initial evaluation of any novel pyrazole derivative. By strategically combining the predictive power of in silico modeling with the empirical evidence of in vitro assays, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success. The integration of these methodologies is not merely a matter of convenience; it is a fundamental component of rigorous scientific inquiry in the pursuit of new medicines.

References

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  • Boateng, S. T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205042. [Link]

  • Boateng, S. T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205042. [Link]

  • Boateng, S. T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • da Silva, C. F., et al. (2024). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 29(11), 2503. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities is a daily reality. With these novel compounds comes the critical responsibility of ensuring the utmost safety in their handling and disposal. This guide provides essential, immediate safety and logistical information for the operational handling of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established safety protocols for structurally similar pyrazole derivatives and aromatic amines, adopting a cautious approach to mitigate potential hazards.

Understanding the Hazard Landscape: A Structural Assessment

The chemical structure of this compound incorporates several functional groups that inform our safety considerations: a pyrazole ring, a pyridine ring, and an aromatic amine. Pyrazole derivatives are known to possess a range of biological activities and can present hazards such as skin and eye irritation.[1][2][3][4][5] Aromatic amines are a class of compounds that require careful handling due to their potential for toxicity. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against unforeseen splashes, inhalation of fine powders, and direct skin contact.[6][7]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[6][8]
Hand Protection Double gloving with nitrile or neoprene gloves is recommended.[8] A quantitative study on aromatic amine permeation has shown that breakthrough times can vary significantly between glove materials.[9][10] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Body Protection A flame-resistant laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls or a rubber apron should be worn.[7][8]
Respiratory Protection For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7] In situations with high concentrations or in poorly ventilated areas, a positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[8]

Diagram: Hierarchy of Controls

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.)

Caption: Hierarchy of controls for chemical safety.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Handling and Use
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[12]

  • Preventing Contamination: Use dedicated spatulas and weighing papers. After handling, thoroughly decontaminate all surfaces and equipment.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][13][14] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][15][16]

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[17]

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[15] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: For larger spills, or any spill of the compound in solution, contain the spill with absorbent materials and follow your institution's specific hazardous material spill response procedures.[17]

Emergency Procedures: A Rapid Response Plan

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][15][16][17]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3][15][16][17]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15][17]

Diagram: Emergency Response Flow

Emergency Response Flow Exposure Chemical Exposure Occurs Assess Assess the Situation (Route of Exposure, Severity) Exposure->Assess FirstAid Administer Immediate First Aid (as per protocol) Assess->FirstAid Notify Notify Supervisor and EHS FirstAid->Notify Medical Seek Professional Medical Attention Notify->Medical Document Document the Incident Medical->Document

Caption: Flowchart for emergency response to chemical exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[12]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[18]

  • Containerization: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name and appropriate hazard warnings.[1] Liquid waste should be collected in a labeled, leak-proof container.[18]

  • Storage and Disposal: Store waste containers in a designated hazardous waste accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal by a licensed professional waste disposal company.[1][13]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds is foundational to scientific progress. By adhering to these guidelines, researchers can confidently and safely handle this compound, protecting themselves, their colleagues, and the environment. This proactive approach to safety not only ensures compliance but also fosters a robust culture of scientific integrity and responsibility.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
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Retrosynthesis Analysis

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Reactant of Route 1
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.